Product packaging for Raloxifene 6-Monomethyl Ether(Cat. No.:)

Raloxifene 6-Monomethyl Ether

Cat. No.: B043300
M. Wt: 487.6 g/mol
InChI Key: KOFDGHCTXVZHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Raloxifene 6-Monomethyl Ether (CAS 178451-13-3) is a chemically modified derivative of the selective estrogen receptor modulator (SERM) Raloxifene. This fully characterized compound serves as a critical reference standard in analytical method development, validation, and Quality Control (QC) procedures during the synthesis and formulation stages of pharmaceutical development. It provides essential traceability against pharmacopeial standards (USP/EP), ensuring regulatory compliance. In research applications, this compound acts as an inhibitor of estrogen receptor α (ERα). Studies indicate it inhibits the proliferation of MCF-7 mammary tumor cells, with an reported IC₅₀ of 250 nM. The core structure of Raloxifene derivatives features a benzothiophene ring, which is critical for binding to the Estrogen Receptor (ER). The addition of a methoxy group at the C6 position, which characterizes this monomethyl ether analog, is known to disrupt the hydrogen bond network and introduce steric effects. This structural modification is a valuable tool for researchers investigating the structure-activity relationships (SAR) of SERMs and the specific molecular interactions required for ER binding and modulation. This product is intended for research purposes only and is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H29NO4S B043300 Raloxifene 6-Monomethyl Ether

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-hydroxyphenyl)-6-methoxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO4S/c1-33-24-13-14-25-26(19-24)35-29(21-5-9-22(31)10-6-21)27(25)28(32)20-7-11-23(12-8-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFDGHCTXVZHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Raloxifene 6-Monomethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene 6-Monomethyl Ether is a derivative of Raloxifene, a well-characterized second-generation Selective Estrogen Receptor Modulator (SERM). This technical guide delineates the mechanism of action of this compound, focusing on its interaction with estrogen receptors and the subsequent downstream signaling pathways. The methylation at the 6-hydroxyl position of the benzothiophene core is a critical structural modification intended to modulate the affinity for estrogen receptors (ERs). This modification results in a compound with reduced but not entirely abolished estrogen receptor binding, positioning it as a unique tool for investigating the nuanced roles of estrogen receptor signaling in various physiological and pathological processes. This document provides a comprehensive overview of its biochemical properties, supported by experimental methodologies and data presented for comparative analysis.

Introduction

Raloxifene, the parent compound, exerts tissue-selective estrogenic and anti-estrogenic effects by binding to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[1][2] Its clinical applications in osteoporosis and breast cancer prevention are well-established.[3] this compound, a derivative and a known impurity of Raloxifene, is characterized by the substitution of the hydroxyl group at the C6 position with a methoxy group.[4][5] This modification has been explored as a strategy to decrease the binding affinity for estrogen receptors while potentially retaining other biological activities, such as collagen binding.[5][6] Understanding the precise mechanism of action of this derivative is crucial for elucidating structure-activity relationships within this class of SERMs and for its potential development in specific therapeutic contexts.

Molecular Mechanism of Action

The primary mechanism of action of this compound involves its interaction with estrogen receptors. As a derivative of Raloxifene, it is classified as a Selective Estrogen Receptor Modulator (SERM), exhibiting differential agonist and antagonist activities in a tissue-specific manner.

Interaction with Estrogen Receptors (ERα and ERβ)

The interaction of this compound with ERβ has been less extensively characterized in publicly available literature. However, based on the structure-activity relationship of Raloxifene and its analogs, it is anticipated to also bind to ERβ, likely with a different affinity compared to ERα.

Functional Activity: A Putative ERα Antagonist

In tissues where ERα is the predominant receptor, such as breast and uterine tissues, Raloxifene acts as an antagonist.[3] Given that this compound is an inhibitor of ERα, it is expected to function primarily as an antagonist at this receptor. Upon binding to ERα, it likely induces a conformational change in the receptor that prevents the recruitment of coactivators necessary for the transcription of estrogen-responsive genes.

In contrast, in tissues like bone where both ERα and ERβ are expressed and contribute to the anti-resorptive effects of SERMs, the functional outcome of this compound binding is likely more complex. A study on a 6'-Methoxy Raloxifene-analog demonstrated that, in vitro, it performed similarly to Raloxifene in promoting osteocyte proliferation, differentiation, and function, suggesting a degree of estrogenic (agonist) activity in bone cells despite its reduced ER binding.[5]

Signaling Pathways

The binding of this compound to estrogen receptors modulates downstream signaling pathways, leading to its tissue-specific effects.

Classical Genomic Pathway

The primary signaling pathway for SERMs involves the classical genomic pathway. Upon binding of this compound to ERα or ERβ in the cytoplasm, the receptor-ligand complex translocates to the nucleus. In its antagonist conformation (predominantly with ERα), the complex binds to Estrogen Response Elements (EREs) on the DNA but fails to recruit the necessary coactivators for gene transcription. This leads to the inhibition of estrogen-dependent gene expression, which is the basis for its anti-proliferative effects in hormone-responsive cancers.

Genomic_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus R6ME Raloxifene 6-Monomethyl Ether ER Estrogen Receptor (ERα/ERβ) R6ME->ER Binding Complex R6ME-ER Complex ER->Complex Nucleus Nucleus ERE Estrogen Response Element (ERE) Complex->ERE Binding Coactivators Coactivators ERE->Coactivators Recruitment (Blocked by R6ME) Transcription Gene Transcription ERE->Transcription Inhibition

Genomic signaling pathway of this compound.
Non-Genomic Signaling

While the primary mechanism is genomic, SERMs can also elicit rapid, non-genomic effects. These are initiated by a population of estrogen receptors located at the cell membrane. It is plausible that this compound could also engage in such pathways, although specific evidence for this derivative is lacking. For Raloxifene, non-genomic signaling can involve the activation of MAP kinase (ERK) pathways.

Quantitative Data

As of the latest literature review, specific quantitative binding affinities and functional potencies for this compound are not widely published. The available data is summarized below in a qualitative and comparative format.

Parameter Raloxifene This compound Raloxifene 4-Monomethyl Ether Reference
ERα Binding Affinity (IC50) High (in the nM range)Lower than Raloxifene ("poor IC50")Not Reported[4]
MCF-7 Cell Proliferation Inhibition (IC50) ~10-100 nMNot Reported250 nM[4]
ERα Functional Activity Antagonist (in breast/uterus), Agonist (in bone)Primarily AntagonistAntagonist[3][4][5]
ERβ Functional Activity Mixed Agonist/AntagonistNot DeterminedNot Determined[1]
Effect on Osteocytes Promotes proliferation, differentiation, and functionSimilar to Raloxifene in vitroNot Reported[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of SERMs like this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-estradiol.

  • Materials: Recombinant human ERα and ERβ protein, [3H]-estradiol, scintillation cocktail, glass fiber filters, wash buffer (e.g., Tris-HCl with additives), test compound (this compound).

  • Procedure:

    • A constant concentration of ERα or ERβ and [3H]-estradiol are incubated with increasing concentrations of the test compound.

    • The reaction is incubated to equilibrium.

    • The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

    • The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [3H]-estradiol) is determined by non-linear regression analysis.

Competitive_Binding_Assay Start Start: Prepare Reagents Incubate Incubate ER, [3H]-Estradiol, and varying concentrations of This compound Start->Incubate Filter Rapid Filtration (Separates bound from free ligand) Incubate->Filter Scintillation Liquid Scintillation Counting (Quantify radioactivity) Filter->Scintillation Analysis Data Analysis (Calculate IC50) Scintillation->Analysis End End: Determine Binding Affinity Analysis->End

Workflow for an estrogen receptor competitive binding assay.
ERE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to act as an agonist or antagonist of estrogen receptor-mediated gene transcription.

  • Materials: A cell line that expresses ERα or ERβ (e.g., MCF-7, HeLa), a plasmid containing a luciferase reporter gene driven by an estrogen response element (ERE), a transfection reagent, cell culture medium, test compound, and a luciferase assay kit.

  • Procedure:

    • Cells are transiently transfected with the ERE-luciferase reporter plasmid.

    • After transfection, cells are treated with the test compound alone (to assess agonist activity) or in combination with estradiol (to assess antagonist activity).

    • Following an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • An increase in luciferase activity indicates agonist activity, while a decrease in estradiol-induced luciferase activity indicates antagonist activity.

Osteoblast Differentiation and Mineralization Assay (using MC3T3-E1 cells)

This assay evaluates the effect of the compound on the differentiation and function of osteoblast precursor cells.

  • Materials: MC3T3-E1 cell line, osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate), test compound, reagents for alkaline phosphatase (ALP) activity assay, and Alizarin Red S staining solution for mineralization.

  • Procedure:

    • MC3T3-E1 cells are cultured in osteogenic differentiation medium in the presence of various concentrations of the test compound.

    • At specific time points, cell lysates are collected to measure ALP activity, an early marker of osteoblast differentiation.

    • After a longer culture period (e.g., 21 days), the cells are fixed and stained with Alizarin Red S to visualize and quantify calcium deposition, a marker of mineralization.

Conclusion

This compound acts as a selective estrogen receptor modulator with a distinct profile compared to its parent compound, Raloxifene. The introduction of a methoxy group at the C6 position reduces its binding affinity for ERα, likely translating to a predominantly antagonistic function at this receptor. However, it appears to retain some of the beneficial estrogenic effects in bone cells, as suggested by in vitro studies with a similar analog. Further quantitative studies are necessary to fully elucidate its binding affinities for both ERα and ERβ and to comprehensively characterize its agonist versus antagonist profile in various tissues. The experimental protocols provided herein offer a roadmap for such investigations, which will be critical for determining the potential therapeutic applications of this unique SERM.

References

Unveiling the Biological Activity of Raloxifene 6-Monomethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), is a well-established therapeutic agent for the prevention and treatment of postmenopausal osteoporosis and for reducing the risk of invasive breast cancer. Its tissue-selective estrogenic and antiestrogenic activities are attributed to its differential effects on estrogen receptors (ERs) α and β. This technical guide delves into the biological activity of a key derivative, Raloxifene 6-Monomethyl Ether, also known as 6'-Methoxy Raloxifene-Analog (RAL-A). This derivative has been investigated for its potential to retain beneficial effects on bone while exhibiting reduced estrogenic activity, a characteristic that could offer a superior safety profile. This document provides a comprehensive overview of its biological activity, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Biological Activity and Mechanism of Action

This compound is a synthetic derivative of raloxifene where the hydroxyl group at the 6th position of the benzothiophene core is replaced by a methoxy group. This structural modification has been shown to significantly reduce its binding affinity to the estrogen receptor α (ERα), a key mediator of estrogenic signaling.[1][2] Despite this reduced affinity, the compound retains notable biological activity, particularly concerning bone health.

The primary mechanism of action for raloxifene and its analogs involves binding to ERs, which leads to tissue-specific activation or blockade of estrogenic pathways.[3] However, emerging evidence suggests a novel, cell-independent mechanism for raloxifene and its derivatives, including the 6-monomethyl ether, which contributes to improved bone mechanical properties. This alternative pathway involves direct interaction with the bone matrix, specifically collagen, leading to increased tissue hydration and enhanced bone toughness.[4][5][6]

Signaling and Mechanistic Pathways

The biological effects of this compound can be conceptualized through two primary pathways: the classical estrogen receptor-dependent pathway and a more recently identified cell-independent pathway.

Raloxifene_6_Monomethyl_Ether_Pathways cluster_0 Estrogen Receptor-Dependent Pathway cluster_1 Cell-Independent Pathway R6ME_ER This compound ERa Estrogen Receptor α (ERα) R6ME_ER->ERa Reduced Binding Affinity ERE Estrogen Response Elements (ERE) ERa->ERE Binds to DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Modulates Cellular_Response Cellular Response (e.g., Osteocyte function) Gene_Transcription->Cellular_Response Leads to R6ME_CI This compound Collagen Bone Matrix Collagen R6ME_CI->Collagen Direct Binding Hydration Increased Tissue Hydration Collagen->Hydration Bone_Toughness Enhanced Bone Toughness Hydration->Bone_Toughness ER_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - ERα Protein - Fluorescent Tracer - Test Compounds start->prep_reagents plate_setup Plate Setup: Add ERα, Tracer, and Test Compounds to 384-well plate prep_reagents->plate_setup incubation Incubate at Room Temperature plate_setup->incubation read_fp Measure Fluorescence Polarization incubation->read_fp data_analysis Data Analysis: Calculate IC50 values read_fp->data_analysis end End data_analysis->end In_Vivo_Mouse_Study_Workflow start Start: 8-week-old mice treatment 8-week Treatment Period: - Vehicle - Raloxifene - this compound start->treatment euthanasia Euthanasia at 16 weeks of age treatment->euthanasia harvest Harvest Tibiae and Femurs euthanasia->harvest microct Micro-CT Analysis of Tibia (Bone Microarchitecture) harvest->microct bending_test Three-Point Bending of Femur (Mechanical Properties) harvest->bending_test end End microct->end bending_test->end

References

An In-depth Technical Guide to the Synthesis of Raloxifene 6-Monomethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Raloxifene 6-Monomethyl Ether, an important intermediate and derivative in the synthesis of Raloxifene and related selective estrogen receptor modulators (SERMs). This document details the chemical pathways, experimental protocols, and quantitative data associated with its preparation.

Introduction

This compound, chemically known as [2-(4-Hydroxyphenyl)-6-methoxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl] methanone, is a key compound in the synthesis of Raloxifene.[1][2] Its synthesis is a critical step that involves the formation of the core benzothiophene structure followed by acylation and selective demethylation. Understanding the nuances of this synthesis is crucial for optimizing the production of Raloxifene and for the development of novel derivatives.

Synthetic Pathways

The synthesis of this compound is typically achieved through a multi-step process that begins with the construction of the substituted benzothiophene core. A common route involves a Friedel-Crafts acylation to introduce the benzoyl moiety, followed by etherification and selective demethylation.

A pivotal intermediate in many synthetic routes is 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[3][4] This compound serves as the backbone to which the remaining functional groups are added. The synthesis of Raloxifene itself often involves the demethylation of both methoxy groups of a precursor molecule.[3][5] The selective synthesis of the 6-monomethyl ether requires careful control of the reaction conditions to achieve mono-demethylation.

One documented pathway involves the treatment of a fully methoxylated precursor with a demethylating agent under controlled conditions. Another approach involves protecting one of the hydroxyl groups before proceeding with the final synthetic steps.

The overall transformation can be visualized as follows:

G cluster_1 Acylation cluster_2 Selective Demethylation A 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene C [6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl] [4-(2-(piperidin-1-yl)ethoxy)phenyl]methanone A->C AlCl3 B 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride B->C D This compound C->D Demethylating Agent (e.g., Ethanethiol/AlCl3 or Decanethiol/AlCl3) G A Reactants: - 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene - 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride - AlCl3 B Friedel-Crafts Acylation (Methylene Dichloride, 0-35°C) A->B C Intermediate: [6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl] [4-(2-(piperidin-1-yl)ethoxy)phenyl]methanone B->C D Selective Demethylation (Decanethiol/AlCl3, 25-35°C) C->D E Quenching (Methanol/Ice) D->E F Isolation & Purification E->F G Final Product: This compound F->G

References

An In-Depth Technical Guide on the Estrogen Receptor Binding Affinity of Raloxifene 6-Monomethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the estrogen receptor (ER) binding affinity of Raloxifene 6-Monomethyl Ether, a derivative of the selective estrogen receptor modulator (SERM), Raloxifene. The methylation of the hydroxyl group at the C6 position significantly alters the compound's interaction with estrogen receptors α (ERα) and β (ERβ), leading to a notable reduction in binding affinity. This document details the quantitative binding data, explores the underlying structural and mechanistic basis for this reduced affinity, and provides standardized experimental protocols for assessing estrogen receptor binding. Furthermore, relevant cellular signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of the compound's biological context.

Introduction

Raloxifene is a second-generation SERM widely used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk individuals. Its therapeutic effects are mediated through differential agonist and antagonist activity on estrogen receptors in various tissues. This compound, also known as Raloxifene-Analog (RAL-A), is a derivative synthesized to investigate the role of the 6-hydroxyl group in receptor binding and to potentially develop analogs with a modified pharmacological profile, including reduced hormonal side effects[1][2]. Studies have shown that the 6-hydroxyl substituent is crucial for high-affinity ER binding[1]. This guide focuses on the direct consequences of its methylation on ER binding affinity.

Quantitative Estrogen Receptor Binding Affinity

The binding affinity of this compound for the estrogen receptor α (ERα) has been quantified and is presented below in comparison to its parent compound, Raloxifene, and the endogenous ligand, 17β-estradiol.

CompoundReceptorBinding Affinity (IC50, nM)
This compound ERα183.2 [2]
RaloxifeneERα9.28[2]
17β-EstradiolERα19.52[2]

Note: At the time of this report, specific quantitative binding affinity data (IC50 or Ki) for this compound to ERβ was not available in the reviewed scientific literature.

The data clearly indicates that methylation at the C6 position results in a significant decrease in binding affinity for ERα, with an IC50 value approximately 20-fold higher than that of Raloxifene[2]. This reduced affinity is attributed to the disruption of a critical hydrogen bond network and steric hindrance within the ligand-binding pocket of the estrogen receptor.

Experimental Protocols

The determination of estrogen receptor binding affinity is typically conducted using a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies.

Competitive Radioligand Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (this compound) for an estrogen receptor by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

  • Receptor Source: Recombinant human ERα or ERβ, or cytosol preparations from estrogen-sensitive tissues (e.g., rat uterus).

  • Radioligand: Tritiated 17β-estradiol ([³H]E₂).

  • Test Compound: this compound.

  • Reference Compounds: Unlabeled 17β-estradiol (for standard curve), Raloxifene.

  • Assay Buffer: Tris-HCl buffer with additives to prevent protein degradation and non-specific binding.

  • Scintillation Cocktail: For radioactivity measurement.

  • Instrumentation: Scintillation counter, microplate reader (for protein quantification).

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and reference compounds in the assay buffer.

    • Prepare a working solution of the radioligand at a concentration close to its dissociation constant (Kd).

  • Assay Setup:

    • In a multi-well plate, add a fixed amount of the receptor preparation to each well.

    • Add increasing concentrations of the test compound or reference compounds.

    • Add the radioligand to all wells.

    • Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled estradiol).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or charcoal-dextran adsorption.

  • Quantification:

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The interaction of Raloxifene and its derivatives with estrogen receptors can trigger a cascade of cellular events. The following diagrams illustrate the generalized estrogen receptor signaling pathway and the workflow of a competitive binding assay.

EstrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Estrogen or SERM ER Estrogen Receptor (ERα/ERβ) Ligand->ER Binding ER_HSP Inactive ER-HSP Complex ER->ER_HSP Association ER_Ligand Active Ligand-ER Complex ER->ER_Ligand HSP Heat Shock Proteins ER_HSP->ER Dissociation Dimer Dimerized Receptor ER_Ligand->Dimer Dimerization ERE Estrogen Response Element (DNA) Dimer->ERE Nuclear Translocation and DNA Binding Coactivators Coactivators ERE->Coactivators Corepressors Corepressors ERE->Corepressors Transcription Gene Transcription (Agonist Effect) Coactivators->Transcription No_Transcription Transcriptional Repression (Antagonist Effect) Corepressors->No_Transcription

Fig. 1: Generalized Estrogen Receptor Signaling Pathway.

CompetitiveBindingWorkflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor Prepare Receptor (e.g., ERα) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Prepare Radioligand ([³H]E₂) Radioligand->Incubation Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubation Separation Separate Bound from Free Radioligand Incubation->Separation Quantification Quantify Radioactivity of Bound Fraction Separation->Quantification Plotting Plot % Inhibition vs. Log[Compound] Quantification->Plotting IC50 Determine IC50 Value Plotting->IC50

Fig. 2: Workflow for Competitive Radioligand Binding Assay.

Conclusion

This compound demonstrates a significantly reduced binding affinity for estrogen receptor α compared to its parent compound, Raloxifene. This is a direct consequence of the methylation of the 6-hydroxyl group, which disrupts key interactions within the receptor's ligand-binding domain. The provided data and experimental protocols offer a foundational understanding for researchers and drug development professionals working on the structure-activity relationships of selective estrogen receptor modulators. Further investigation into the ERβ binding affinity and the downstream functional consequences of this altered receptor interaction is warranted to fully elucidate the pharmacological profile of this compound.

References

The Structure-Activity Relationship of Raloxifene 6-Monomethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the management of postmenopausal osteoporosis and the reduction of invasive breast cancer risk. Its tissue-selective estrogenic and antiestrogenic activities are intricately linked to its chemical structure. This technical guide delves into the critical structure-activity relationship (SAR) of Raloxifene, with a specific focus on the impact of methylation at the 6-position of the benzothiophene core to form Raloxifene 6-Monomethyl Ether. This modification has been shown to significantly reduce binding affinity for the estrogen receptor (ER), a key determinant of its biological activity. Through a comprehensive review of available data, this document provides a detailed analysis of the SAR, quantitative biological data, experimental methodologies, and relevant signaling pathways to inform future drug design and development efforts in the field of SERMs.

Introduction: The Structural Basis of Raloxifene's Activity

Raloxifene's therapeutic efficacy stems from its unique interaction with the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Its 2-arylbenzothiophene scaffold allows it to bind to the ligand-binding domain of the ER, inducing conformational changes that result in tissue-specific gene regulation. The phenolic hydroxyl groups at the 6- and 4'-positions are crucial for high-affinity binding, mimicking the A and D rings of estradiol, the natural ligand for the ER.

The 6-hydroxyl group, in particular, plays a pivotal role in anchoring the molecule within the ER's ligand-binding pocket through a critical hydrogen bond with the glutamate 353 (Glu353) residue. This interaction is fundamental to the potent estrogenic and antiestrogenic effects of raloxifene.

The Impact of 6-Monomethyl Ether Substitution

The methylation of the 6-hydroxyl group to form this compound (also referred to in some literature as a 6'-Methoxy Raloxifene-analog or RAL-A) significantly alters the molecule's interaction with the estrogen receptor. This modification disrupts the crucial hydrogen bond network with Glu353, leading to a marked reduction in ER binding affinity.[1] This decrease in binding affinity is a direct consequence of both the loss of the hydrogen bond donor and potential steric hindrance introduced by the methyl group.

Quantitative Structure-Activity Relationship Data
CompoundModificationEstrogen Receptor α (ERα) Binding AffinityMCF-7 Cell Proliferation Inhibition (IC50)Reference
Raloxifene 6-OH (unmodified)High (qualitative)Potent (qualitative)[2]
This compound (RAL-A) 6-OCH3Reduced (qualitative)Not explicitly reported, but downstream ER signaling is not completely abolished[3]

Note: While a specific IC50 value for this compound is not cited, the literature consistently points to its significantly reduced potency compared to Raloxifene due to diminished ER binding.

Experimental Protocols

The evaluation of the structure-activity relationship of Raloxifene and its analogs relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited.

Estrogen Receptor Binding Assay (Competitive Radioligand Binding Assay)

This assay quantifies the affinity of a test compound for the estrogen receptor by measuring its ability to displace a radiolabeled estrogen, typically [3H]-estradiol, from the receptor.

Workflow:

ER_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis A Prepare ERα protein lysate (e.g., from MCF-7 cells or recombinant source) D Incubate ERα lysate with radioligand and varying concentrations of test compound A->D B Prepare radioligand solution ([3H]-estradiol in assay buffer) B->D C Prepare serial dilutions of This compound and control compounds (e.g., Raloxifene) C->D E Separate receptor-bound from free radioligand (e.g., using hydroxylapatite or filter paper) D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Calculate IC50 and/or Ki values by non-linear regression analysis F->G

Figure 1: Workflow for Estrogen Receptor Binding Assay.

Detailed Steps:

  • Preparation of ER-containing Lysate: Human breast cancer cells (e.g., MCF-7) are cultured and harvested. A cytosolic or nuclear extract containing the estrogen receptor is prepared through homogenization and centrifugation.

  • Competitive Binding: A constant concentration of [3H]-estradiol is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. Common methods include hydroxylapatite (HAP) assay or filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

MCF-7 Cell Proliferation Assay

This cell-based assay assesses the ability of a compound to inhibit the proliferation of estrogen-dependent breast cancer cells.

Workflow:

MCF7_Proliferation_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation_period Incubation cluster_viability_assessment Viability Assessment cluster_analysis Data Analysis A Seed MCF-7 cells in 96-well plates in estrogen-depleted medium B Allow cells to attach and acclimatize A->B C Treat cells with serial dilutions of This compound and controls (in the presence of a low concentration of estradiol) B->C D Incubate for a defined period (e.g., 5-7 days) C->D E Assess cell viability using assays such as MTS, MTT, or crystal violet staining D->E F Measure absorbance or fluorescence E->F G Calculate IC50 values by plotting cell viability against compound concentration F->G

Figure 2: Workflow for MCF-7 Cell Proliferation Assay.

Detailed Steps:

  • Cell Seeding: MCF-7 cells are seeded at a low density in 96-well plates in a medium devoid of phenol red and supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Treatment: After allowing the cells to attach, they are treated with various concentrations of the test compound in the presence of a low, stimulating concentration of 17β-estradiol.

  • Incubation: The plates are incubated for a period of 5 to 7 days to allow for cell proliferation.

  • Viability Assessment: Cell viability is determined using a variety of methods:

    • MTS/MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.

    • Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of total cell number.

  • Data Analysis: The absorbance or fluorescence is read using a plate reader. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated by fitting the data to a dose-response curve.

Signaling Pathway

Raloxifene and its analogs exert their effects by modulating the transcriptional activity of the estrogen receptor. The binding of a ligand to the ER induces a conformational change that affects the recruitment of co-activator and co-repressor proteins to the receptor-DNA complex, ultimately influencing the transcription of target genes.

SERM_Signaling_Pathway cluster_ligand_binding Ligand Binding cluster_transcriptional_regulation Transcriptional Regulation Ral Raloxifene (6-OH) ER Estrogen Receptor (ER) Ral->ER High Affinity (H-bond with Glu353) Ral_Me This compound (6-OCH3) Ral_Me->ER Reduced Affinity (No H-bond, Steric Hindrance) ER_Ral ER-Raloxifene Complex (Antagonist Conformation) ER->ER_Ral Binding Induces Conformational Change ER_Ral_Me ER-Raloxifene 6-Me Complex (Reduced Affinity) ER->ER_Ral_Me CoR Co-repressors ER_Ral->CoR Recruitment CoA Co-activators ER_Ral->CoA Blocked Recruitment ERE Estrogen Response Element (ERE) on DNA ER_Ral->ERE CoR->ERE Gene_Repression Target Gene Repression (e.g., in breast tissue) ERE->Gene_Repression Gene_Activation Target Gene Activation (e.g., in bone tissue) ERE->Gene_Activation Tissue-specific

Figure 3: Simplified Signaling Pathway of Raloxifene vs. its 6-Monomethyl Ether.

Conclusion and Future Directions

The structure-activity relationship of this compound underscores the critical importance of the 6-hydroxyl group for high-affinity estrogen receptor binding. The disruption of the hydrogen bond with Glu353 upon methylation leads to a significant reduction in binding and, consequently, a decrease in biological potency. This principle provides a clear directive for the design of future SERMs.

While the reduced ER affinity of the 6-methoxy analog is established, a more comprehensive quantitative comparison, particularly regarding its anti-proliferative effects in various cell lines, would be beneficial. Further research should focus on a systematic evaluation of a broader range of C6-substituted raloxifene analogs to fine-tune ER binding affinity and potentially uncover novel tissue-selective profiles. Such studies will be invaluable for the development of next-generation SERMs with improved efficacy and safety profiles for the treatment and prevention of hormone-dependent diseases.

References

Raloxifene 6-Monomethyl Ether: A Technical Whitepaper on its Function as a Selective Estrogen Receptor Modulator (SERM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene 6-Monomethyl Ether, a derivative of the well-established second-generation Selective Estrogen Receptor Modulator (SERM), Raloxifene, has emerged as a compound of interest in the study of estrogen receptor (ER) modulation. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, mechanism of action as a SERM, and its effects on cellular signaling and gene expression. This document summarizes available quantitative data, outlines detailed experimental protocols, and presents visual representations of relevant biological pathways and experimental workflows to facilitate further research and development.

Introduction

Raloxifene is a nonsteroidal SERM that exhibits tissue-specific estrogenic and anti-estrogenic effects.[1][2] It is clinically used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this demographic.[1][3] The therapeutic efficacy of Raloxifene stems from its differential activity on estrogen receptors (ERα and ERβ) in various tissues.[2] this compound, a derivative with a methyl group at the 6-hydroxy position of the benzothiophene core, is primarily known as an inhibitor of estrogen receptor α.[4] This modification has been shown to reduce its binding affinity for estrogen receptors compared to the parent compound.

This whitepaper delves into the available scientific literature to provide a detailed technical guide on this compound for researchers and drug development professionals.

Chemical and Physical Properties

PropertyValueReference(s)
Chemical Name [2-(4-Hydroxyphenyl)-6-methoxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl] methanone[5]
Molecular Formula C29H29NO4S[5]
Molecular Weight 487.61 g/mol [5]
CAS Number 178451-13-3[5]

Synthesis

The synthesis of this compound can be inferred from established synthetic routes for Raloxifene and its analogs. A plausible synthetic workflow is outlined below.

Proposed Synthetic Pathway

Synthesis_Workflow A 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene C Friedel-Crafts Acylation A->C B 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride B->C D [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone C->D AlCl3 E Demethylation D->E Thiol Reagent F This compound E->F

Experimental Protocol: Synthesis of this compound (Inferred)

This protocol is based on general methods for the synthesis of Raloxifene analogs.

  • Step 1: Friedel-Crafts Acylation. To a solution of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in a suitable anhydrous solvent (e.g., dichloromethane), add 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride. Cool the mixture in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise while maintaining the temperature. Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Step 2: Work-up and Intermediate Isolation. Quench the reaction by slowly adding it to a mixture of ice and hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone. Purify the intermediate using column chromatography if necessary.

  • Step 3: Selective Demethylation. Dissolve the intermediate from Step 2 in a suitable solvent. Add a demethylating agent, such as a thiol in the presence of a Lewis acid, to selectively cleave the methyl ether at the 4-position of the phenyl ring attached to the benzothiophene core, leaving the 6-methoxy group intact. The reaction conditions (temperature, time) will need to be carefully controlled to achieve selective demethylation.

  • Step 4: Final Purification. After the reaction is complete, perform an appropriate work-up procedure, which may involve extraction and washing. Purify the final product, this compound, by recrystallization or column chromatography to obtain a high-purity compound.

Biological Activity as a Selective Estrogen Receptor Modulator (SERM)

This compound is characterized as an inhibitor of estrogen receptor α.[4] Its activity as a SERM is attributed to its ability to bind to estrogen receptors and elicit tissue-specific agonist or antagonist effects.

Estrogen Receptor Binding Affinity

Quantitative data on the binding affinity of this compound for ERα and ERβ is limited in publicly available literature. However, a study on a "6'-Methoxy Raloxifene-analog" reported reduced estrogen receptor binding affinity compared to Raloxifene. This suggests that the methylation at the 6-position diminishes the interaction with the ligand-binding domain of the estrogen receptors.

In Vitro Anti-proliferative Activity

This compound has been shown to inhibit the proliferation of MCF-7 human breast cancer cells, which are ERα-positive.

CompoundCell LineAssayIC₅₀ (nM)Reference(s)
This compound*MCF-7Cell Proliferation250[4]

*Note: The source refers to the compound as "Raloxifene 4-Monomethyl Ether"; however, based on the chemical structure and context of related literature, this is likely a typographical error and refers to the 6-Monomethyl Ether derivative.

Experimental Protocol: MCF-7 Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the anti-proliferative effects of compounds on cancer cell lines.

  • Cell Culture: Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the MCF-7 cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Raloxifene).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed MCF-7 cells in 96-well plate B Treat with this compound A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, by drawing parallels with its parent compound, Raloxifene, we can infer its likely mechanism of action.

Raloxifene's SERM activity is mediated through its interaction with ERα and ERβ. Upon binding, the ligand-receptor complex undergoes a conformational change that influences its interaction with co-activator and co-repressor proteins, leading to tissue-specific gene regulation.

In some cellular contexts, Raloxifene can also signal through non-genomic pathways, such as the G protein-coupled estrogen receptor (GPER) and the ERK/MAPK pathway.

SERM_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R6ME This compound ER Estrogen Receptor (ERα/ERβ) R6ME->ER GPER GPER R6ME->GPER ERE Estrogen Response Element (ERE) ER->ERE Binds ERK ERK GPER->ERK Activates Transcription Gene Transcription ERK->Transcription Modulates Gene Target Gene ERE->Gene Gene->Transcription

Effects on Gene Expression

The specific gene targets of this compound have not been extensively studied. However, based on the known effects of Raloxifene, it is plausible that this analog also modulates the expression of genes involved in cell proliferation, apoptosis, and bone metabolism. For instance, Raloxifene has been shown to regulate the expression of Arginine-Vasopressin (AVP) and Matrix Metalloproteinase-2 (MMP-2).

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol can be used to assess the effect of this compound on the expression of target genes.

  • Cell Treatment: Treat a relevant cell line (e.g., MCF-7 for breast cancer studies) with various concentrations of this compound for a specified period (e.g., 24-48 hours).

  • RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers for the target gene(s) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization, and a suitable qPCR master mix.

  • Data Analysis: Analyze the amplification data to determine the relative change in gene expression using the ΔΔCt method.

qRTPCR_Workflow A Cell treatment with R6ME B Total RNA extraction A->B C cDNA synthesis B->C D Quantitative Real-Time PCR C->D E Data analysis (ΔΔCt method) D->E

Conclusion

This compound is a derivative of Raloxifene that demonstrates activity as a SERM, notably as an inhibitor of ERα. While its binding affinity to estrogen receptors appears to be lower than that of its parent compound, it retains anti-proliferative effects in ERα-positive breast cancer cells. The information presented in this whitepaper, including proposed synthetic routes, experimental protocols, and signaling pathway diagrams, provides a foundational resource for researchers and drug development professionals. Further investigation is warranted to fully characterize its binding kinetics to both ERα and ERβ, elucidate its specific effects on downstream gene expression, and explore its potential therapeutic applications.

References

The Evolution of a Selective Estrogen Receptor Modulator: A Technical Guide to the Discovery and Development of Raloxifene and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, development, and mechanism of action of Raloxifene, a pioneering second-generation Selective Estrogen Receptor Modulator (SERM). It further explores the synthesis and structure-activity relationships of its derivatives, offering insights for the rational design of novel therapeutics targeting the estrogen receptor.

Introduction: The Dawn of a New Therapeutic Class

Raloxifene, marketed as Evista, emerged from the quest for a safer alternative to hormone replacement therapy (HRT) for postmenopausal conditions like osteoporosis.[1][2] Initially developed by Eli Lilly and Company, its journey marked a significant milestone in endocrinology, solidifying the concept of SERMs – compounds that exhibit tissue-specific estrogen receptor agonist or antagonist activity.[1][3] This unique pharmacological profile allows Raloxifene to confer the bone-protective benefits of estrogen while mitigating the risks of uterine and breast cancers associated with traditional estrogen therapy.[4][5][6]

Raloxifene is a non-steroidal benzothiophene derivative.[2] It is an FDA-approved second-generation SERM indicated for the treatment and prevention of postmenopausal osteoporosis and for reducing the risk of invasive breast cancer in postmenopausal women with osteoporosis or at high risk for the disease.[4][5]

Mechanism of Action: A Tale of Two Receptors

Raloxifene's therapeutic effects are mediated through its high-affinity binding to estrogen receptors alpha (ERα) and beta (ERβ).[4][7] The binding affinity of Raloxifene for ERα is comparable to that of estradiol.[8] Upon binding, Raloxifene induces a conformational change in the estrogen receptor, which in turn modulates gene expression in a tissue-specific manner.[3] This differential activity is attributed to the recruitment of distinct co-activators and co-repressors to the ER target gene promoters.[5]

In bone tissue, Raloxifene acts as an estrogen agonist, promoting the activity of bone-depositing osteoblasts and inhibiting bone-resorbing osteoclasts.[5] This leads to an increase in bone mineral density (BMD) and a reduction in the risk of vertebral fractures.[9] Conversely, in breast and uterine tissues, Raloxifene exhibits estrogen antagonist effects, blocking estrogen-mediated cell proliferation and reducing the risk of estrogen receptor-positive breast cancer.[5][7][10]

Signaling Pathway of Raloxifene

Raloxifene_Signaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds Ral_ER_Complex Raloxifene-ER Complex ER->Ral_ER_Complex Forms Complex ERE Estrogen Response Element (ERE) Ral_ER_Complex->ERE Binds to DNA Coactivators Co-activators (e.g., in bone) ERE->Coactivators Recruits (Tissue-specific) Corepressors Co-repressors (e.g., in breast) ERE->Corepressors Recruits (Tissue-specific) Gene_Activation Gene Transcription (Agonist Effect) Coactivators->Gene_Activation Gene_Repression Gene Repression (Antagonist Effect) Corepressors->Gene_Repression

Caption: Raloxifene's tissue-specific signaling pathway.

Development of Raloxifene Derivatives: Structure-Activity Relationship (SAR) Studies

The development of Raloxifene derivatives has been driven by the goal of optimizing its therapeutic profile, including enhancing its efficacy, reducing side effects, and exploring new therapeutic applications. SAR studies have been instrumental in identifying the key structural features of the Raloxifene molecule that govern its biological activity.

Key findings from SAR studies on the 2-arylbenzothiophene core of Raloxifene include:[11]

  • The 6-hydroxy and 4'-hydroxy groups are crucial for high-affinity binding to the estrogen receptor.[11][12] These hydroxyl groups are thought to mimic the 3- and 17β-hydroxyl groups of estradiol, respectively.[12]

  • Small, electronegative substituents at the 4'-position , such as fluoro and chloro, are generally preferred for both in vitro and in vivo activity.[11]

  • Increased steric bulk at the 4'-position can lead to increased uterine stimulation.[11]

  • Modifications at the 4-, 5-, or 7-positions of the benzothiophene ring typically result in reduced biological activity.[11]

  • The piperidine ring plays a critical role in the antagonist activity of Raloxifene by interacting with Asp-351 in the ERα ligand-binding domain.[13][14]

Quantitative Data on Raloxifene and Its Derivatives
CompoundModificationERα Binding Affinity (Ki, nM)In Vitro Activity (MCF-7 Cell Proliferation Inhibition, IC50, µM)In Vivo Activity (Uterine Weight Gain in OVX Rat)Reference(s)
Raloxifene-1.5 (for ERα)7.12 (GI50)Antagonist[15]
Raloxifene bis-sulfamate (7)Sulfamoylation of both hydroxyl groups13 (for ERα)Potent (GI50 = 7.12 µM)Antagonist[15][16]
Raloxifene mono-sulfamate (8)Sulfamoylation of one hydroxyl group1.5 (for ERα)Weaker than bis-sulfamateAntagonist[15][16]
C6-derivatives with electron-withdrawing groupsSubstitution at C6 of the benzothiophene coreReduced binding affinity--[17][18]

Experimental Protocols

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the estrogen receptor.

Methodology:

  • Preparation of Receptor: Human ERα or ERβ is expressed in a suitable cell line (e.g., Sf9 insect cells) and purified.

  • Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [3H]17β-estradiol) is incubated with the purified receptor in the presence of increasing concentrations of the test compound.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

MCF-7 Breast Cancer Cell Proliferation Assay

Objective: To evaluate the estrogenic or anti-estrogenic activity of test compounds in an estrogen-dependent breast cancer cell line.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a suitable growth medium supplemented with fetal bovine serum. Prior to the experiment, cells are cultured in a phenol red-free medium with charcoal-stripped serum to deplete endogenous estrogens.

  • Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the test compound in the presence or absence of a known concentration of 17β-estradiol.

  • Incubation: The cells are incubated for a period of 4-6 days.

  • Assessment of Cell Proliferation: Cell viability and proliferation are assessed using a colorimetric assay such as the MTT or SRB assay, or by direct cell counting.

  • Data Analysis: The concentration of the test compound that inhibits cell proliferation by 50% (IC50) or stimulates proliferation by 50% (EC50) is determined.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow start Start: Synthesized Raloxifene Derivatives er_binding Estrogen Receptor Binding Assay (Determine Ki) start->er_binding cell_prolif MCF-7 Cell Proliferation Assay (Determine IC50/EC50) start->cell_prolif data_analysis Data Analysis and SAR er_binding->data_analysis gene_expression Gene Expression Analysis (e.g., qPCR for ER target genes) cell_prolif->gene_expression gene_expression->data_analysis lead_selection Lead Compound Selection data_analysis->lead_selection end End: In Vivo Studies lead_selection->end

Caption: A typical in vitro experimental workflow for evaluating Raloxifene derivatives.

Clinical Significance and Future Directions

Raloxifene has demonstrated significant clinical efficacy in the prevention and treatment of postmenopausal osteoporosis, reducing the risk of vertebral fractures.[9] Furthermore, it has been shown to decrease the incidence of invasive, estrogen receptor-positive breast cancer in postmenopausal women.[19][20]

The development of novel Raloxifene derivatives continues to be an active area of research. Current efforts are focused on:

  • Improving the therapeutic index: Synthesizing derivatives with enhanced bone-protective effects and a more favorable side-effect profile.

  • Expanding therapeutic applications: Investigating the potential of Raloxifene derivatives in other hormone-dependent cancers and conditions.

  • Dual-targeting agents: Designing hybrid molecules that combine the SERM activity of Raloxifene with other pharmacological properties, such as steroid sulfatase inhibition, for the treatment of estrogen-dependent breast cancer.[15][16]

The journey of Raloxifene and its derivatives exemplifies the power of medicinal chemistry and rational drug design in developing targeted therapies with improved safety and efficacy. Future research in this area holds the promise of delivering even more effective treatments for a range of hormone-related diseases.

References

Pharmacological Profile of Raloxifene 6-Monomethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), is a well-established therapeutic agent for the prevention and treatment of postmenopausal osteoporosis and for reducing the risk of invasive breast cancer in postmenopausal women at high risk.[1][2][3] Its clinical utility is attributed to its tissue-selective estrogen receptor (ER) agonist and antagonist activities. In bone, raloxifene acts as an estrogen agonist, preserving bone mineral density and reducing bone resorption.[4][5] Conversely, in breast and uterine tissues, it exhibits anti-estrogenic effects.[1][6] The pharmacological activity of raloxifene is mediated through its binding to estrogen receptors, primarily ERα and ERβ.[2]

This technical guide focuses on the pharmacological profile of a key derivative, Raloxifene 6-Monomethyl Ether (also known as 6'-Methoxy Raloxifene-analog). This analog has been synthesized with the strategic aim of modifying the interaction with the estrogen receptor to potentially alter its therapeutic and side-effect profile. Specifically, the substitution of the 6-hydroxyl group with a 6-methoxy group was intended to reduce the compound's binding affinity for estrogen receptors while preserving its ability to bind to collagen.[1][7] This guide will synthesize the available data on this compound, provide detailed experimental protocols for its characterization, and present relevant signaling pathways and experimental workflows.

Physicochemical Properties

PropertyValueReference
Chemical Name [2-(4-Hydroxyphenyl)-6-methoxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone[8]
Molecular Formula C29H29NO4S[8]
Molecular Weight 487.61 g/mol [8]
CAS Number 178451-13-3[8]

Pharmacological Profile of this compound

The primary rationale behind the synthesis of this compound was to diminish its interaction with the estrogen receptor, thereby potentially mitigating estrogen-related side effects while retaining beneficial effects on bone quality through alternative mechanisms, such as direct collagen binding.[7]

In Vitro Data

Limited quantitative in vitro data for this compound is publicly available. One study has confirmed that this analog exhibits reduced binding to ERα compared to the parent compound, Raloxifene. However, it was noted that downstream ER signaling was not entirely eliminated.[7] In the same study, the effects of this compound on osteocyte cell proliferation, differentiation, and function were found to be comparable to those of Raloxifene, with an identical concentration threshold for these effects.[7]

It is important to note that one commercial vendor's website mentions an IC50 of 250 nM for "Raloxifene 4-Monomethyl Ether" in MCF-7 cells, but this is presented on a product page for this compound and should be interpreted with caution.[9]

In Vivo Data

In vivo studies using a mouse model of Osteogenesis Imperfecta (OIM+/-) have demonstrated that this compound enhances bone mechanical properties and improves trabecular and cortical microarchitecture, with effects analogous to those of the parent compound, Raloxifene.[1][7] These findings suggest that despite its reduced ER binding, the 6-methoxy analog retains significant beneficial effects on bone.

ParameterObservation for this compoundReference
Estrogen Receptor α (ERα) Binding Reduced binding affinity compared to Raloxifene.[7]
Downstream ER Signaling Not completely abolished.[7]
Osteocyte Proliferation, Differentiation, and Function Similar to Raloxifene, with an identical concentration threshold.[7]
Bone Microarchitecture (in vivo, OIM+/- mice) Analogous gains in tibial trabecular and cortical microarchitecture compared to Raloxifene.[7]
Bone Mechanical Properties (in vivo, OIM+/- mice) Significantly enhanced, particularly post-yield properties like bone toughness.[1]

Comparative Pharmacological Data: Raloxifene

To provide context, the following table summarizes the well-characterized pharmacological data for the parent compound, Raloxifene.

ParameterValueReference
Estrogen Receptor α (ERα) Binding Affinity (pIC50) 7.92[10]
Estrogen Receptor β (ERβ) Binding Affinity (pIC50) 7.92[10]
MCF-7 Cell Proliferation (IC50) 10 µM (induces ~50% cell death at 48h)[11]
Effect on Bone Mineral Density (BMD) Increases BMD in lumbar spine, hip, and total body.[5]
Effect on Serum Cholesterol Decreases total and LDL cholesterol.[5][12]
Bioavailability ~2%[2]
Protein Binding >95%[2]
Metabolism Extensive first-pass glucuronidation.[6][12]
Elimination Half-life 27.7 - 32.5 hours[3]
Excretion Primarily in feces.[2]

Experimental Protocols

Detailed characterization of a novel SERM like this compound would involve a battery of standardized in vitro and in vivo assays. The following are representative protocols.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound for the estrogen receptor subtypes (ERα and ERβ) by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Preparation of Cytosol: Uterine cytosol from ovariectomized rats is prepared by homogenization in a suitable buffer (e.g., Tris-EDTA-DTT-Glycerol buffer) followed by ultracentrifugation to isolate the cytosolic fraction containing the estrogen receptors.

  • Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: The reaction mixtures are incubated to allow for competitive binding to reach equilibrium. The bound radioligand is then separated from the free radioligand using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

  • Quantification: The amount of bound [³H]-E2 is quantified by liquid scintillation counting.

  • Data Analysis: A competition curve is generated by plotting the percentage of specifically bound [³H]-E2 against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

G Estrogen Receptor Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cytosol Prepare Rat Uterine Cytosol (Source of ER) incubation Incubate Cytosol, [3H]-E2, and varying concentrations of Test Compound prep_cytosol->incubation prep_ligands Prepare Radiolabeled Estradiol ([3H]-E2) and Test Compound (this compound) prep_ligands->incubation separation Separate Bound and Free Ligand (e.g., Hydroxylapatite) incubation->separation quantification Quantify Bound [3H]-E2 via Scintillation Counting separation->quantification plot Plot Competition Curve quantification->plot calculate Determine IC50 and calculate Ki plot->calculate

Estrogen Receptor Competitive Binding Assay Workflow
MCF-7 Cell Proliferation Assay

Objective: To assess the estrogenic or anti-estrogenic activity of this compound by measuring its effect on the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a suitable growth medium. Prior to the assay, cells are cultured in a medium devoid of phenol red and supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The medium is replaced with fresh estrogen-free medium containing various concentrations of this compound. To assess anti-estrogenic activity, cells are co-treated with a fixed concentration of 17β-estradiol and varying concentrations of the test compound.

  • Incubation: The cells are incubated for a period of 48 to 72 hours to allow for cell proliferation.

  • Assessment of Proliferation: Cell viability and proliferation are quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. The absorbance is read using a microplate reader.

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) cells. Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal stimulation) for agonistic activity or the IC50 (concentration for 50% inhibition of estradiol-stimulated proliferation) for antagonistic activity.[11][13][14]

In Vivo Uterotrophic Assay

Objective: To evaluate the estrogenic or anti-estrogenic effects of this compound in vivo by measuring its effect on uterine weight in immature or ovariectomized female rats.

Methodology:

  • Animal Model: Immature or surgically ovariectomized female rats are used to ensure low endogenous estrogen levels.

  • Dosing: The animals are treated with this compound, a vehicle control, and a positive control (e.g., ethinyl estradiol) for three consecutive days via oral gavage or subcutaneous injection.

  • Necropsy: On the day after the final dose, the animals are euthanized, and the uteri are carefully dissected and weighed (both wet and blotted weight).

  • Data Analysis: The uterine weights of the treated groups are compared to those of the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity, while a significant inhibition of the positive control's effect indicates anti-estrogenic activity.

Signaling Pathways

The tissue-selective effects of SERMs like Raloxifene are a result of their ability to induce distinct conformational changes in the estrogen receptor upon binding. This leads to differential recruitment of co-activator and co-repressor proteins to the ER-ligand complex, which in turn modulates the transcription of target genes in a tissue-specific manner.

G Simplified Raloxifene Signaling Pathway cluster_cell Target Cell Raloxifene Raloxifene ER Estrogen Receptor (ERα/ERβ) Raloxifene->ER Binds to Complex Raloxifene-ER Complex (Specific Conformation) ER->Complex Coactivator Co-activators Complex->Coactivator Recruits (e.g., in bone) Corepressor Co-repressors Complex->Corepressor Recruits (e.g., in breast) ERE Estrogen Response Element (ERE) in DNA Complex->ERE Binds to Gene_Transcription Modulation of Gene Transcription Coactivator->Gene_Transcription Activates Corepressor->Gene_Transcription Inhibits ERE->Gene_Transcription Tissue_Response Tissue-Specific Agonist/Antagonist Response Gene_Transcription->Tissue_Response

Simplified Raloxifene Signaling Pathway

Conclusion

This compound is a rationally designed analog of Raloxifene with a modified pharmacological profile. The available data indicates that the 6-methoxy substitution successfully reduces its binding affinity for the estrogen receptor while retaining beneficial effects on bone, at least in a preclinical model of Osteogenesis Imperfecta.[1][7] This suggests that the mechanism of action of this analog may involve both attenuated ER-mediated signaling and potentially enhanced ER-independent effects, such as direct interaction with collagen.

Further comprehensive characterization is required to fully elucidate the pharmacological and toxicological profile of this compound. This should include detailed in vitro studies to quantify its binding affinity and functional activity at both ERα and ERβ, as well as comprehensive in vivo studies to assess its tissue-selective effects and pharmacokinetic properties. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for such investigations. The development of SERMs with fine-tuned ER interactions and potentially novel mechanisms of action, such as this compound, holds promise for advancing the treatment of osteoporosis and other estrogen-related conditions.

References

Methodological & Application

Application Note: HPLC Analysis of Raloxifene 6-Monomethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Raloxifene 6-Monomethyl Ether is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM) used for the prevention of osteoporosis in postmenopausal women.[1][2][3] As a related substance and potential metabolite, the accurate and precise quantification of this compound is crucial for pharmaceutical research, development, and quality control. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is adapted from established protocols for Raloxifene and its impurities, ensuring a high probability of successful implementation.[1][4][5]

Compound Information

  • Compound Name: this compound

  • Synonyms: [2-(4-Hydroxyphenyl)-6-methoxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone[6]

  • CAS Number: 178451-13-3[6][7]

  • Molecular Formula: C₂₉H₂₉NO₄S[6][7]

  • Molecular Weight: 487.61 g/mol [6][7]

  • Chemical Structure: (Image of the chemical structure of this compound would be placed here in a full application note)

Analytical Method

This method is designed for the separation and quantification of this compound in bulk drug substances and pharmaceutical formulations.

Chromatographic Conditions

ParameterRecommended Value
HPLC System Quaternary or Binary Gradient HPLC with UV Detector
Column C8, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient 67:33 (A:B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 20 µL

Method Validation Parameters (Anticipated)

The following table summarizes the anticipated performance characteristics of this method, based on similar validated assays for Raloxifene and its impurities.[8][9][10]

ParameterExpected Range/Value
Retention Time Approximately 5-10 minutes
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Experimental Protocols

1. Preparation of Solutions

  • Mobile Phase A (Aqueous): Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with Orthophosphoric Acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): HPLC grade Acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in the same ratio as the initial gradient conditions (67:33 v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Working Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (for a 60 mg tablet):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

2. HPLC System Setup and Operation

  • Set up the HPLC system with the specified column and mobile phases.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30°C and the UV detection wavelength to 280 nm.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the Standard Working Solution multiple times (e.g., n=5) to check for system suitability (e.g., %RSD of peak area and retention time).

  • Inject the prepared sample solutions.

  • After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% Acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent.

3. Data Analysis

  • Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.

  • Calculate the amount of this compound in the sample using the peak areas and the following formula:

    Amount (mg) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * Purity_standard

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardSol Prepare Standard Solution SystemSuitability System Suitability Test StandardSol->SystemSuitability SampleSol Prepare Sample Solution SampleInjection Sample Injection SampleSol->SampleInjection SystemEquilibration->SystemSuitability SystemSuitability->SampleInjection Chromatogram Obtain Chromatogram SampleInjection->Chromatogram PeakIntegration Peak Integration & Identification Chromatogram->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: Experimental Workflow for HPLC Analysis.

Signaling_Pathway Raloxifene Raloxifene / this compound ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Binds to GeneTranscription Modulation of Gene Transcription ERE->GeneTranscription BiologicalEffect Tissue-Specific Biological Effects (e.g., Bone, Breast, Uterus) GeneTranscription->BiologicalEffect

Caption: Simplified Raloxifene Signaling Pathway.

References

Application Notes and Protocols for the LC-MS Detection of Raloxifene 6-Monomethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the sensitive and selective detection and quantification of Raloxifene 6-Monomethyl Ether using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined below are compiled from established methods for the analysis of Raloxifene and its metabolites and are intended for use by researchers, scientists, and drug development professionals.

Introduction

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women. The analysis of Raloxifene and its related compounds, such as this compound, is crucial for pharmacokinetic studies, impurity profiling, and metabolic research. LC-MS offers the high sensitivity and specificity required for the accurate quantification of these compounds in complex biological matrices.

This document details a proposed LC-MS/MS method for the analysis of this compound. While direct methods for this specific analyte are not widely published, the following protocol is based on robust methods developed for Raloxifene and its other metabolites.[1][2][3][4]

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

A solid phase extraction (SPE) procedure is recommended for the extraction of this compound from plasma samples to ensure a clean extract and minimize matrix effects.[3]

Materials:

  • Human plasma samples

  • SOLAµ Solid Phase Extraction plates or equivalent[2]

  • Methanol

  • Water

  • Formic acid

  • Centrifuge

  • Evaporator

Protocol:

  • Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.

  • To 0.5 mL of human plasma, add an appropriate internal standard.

  • Load the plasma sample onto the conditioned SPE plate.

  • Wash the plate with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge the reconstituted sample at 17,000 x g for 30 minutes before injection.[1]

Liquid Chromatography

Chromatographic Conditions:

  • Column: Hypersil GOLD PFP (pentafluorophenyl) or equivalent C18 column (e.g., 50 x 2.1 mm, 1.9 µm).[2] A C8 column has also been shown to be effective.[5]

  • Mobile Phase A: 10mM ammonium formate in water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 30% B

    • 6.1-8 min: 30% B

Mass Spectrometry

Mass Spectrometry Conditions:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Source: Heated Electrospray Ionization (HESI) or TurboIonSpray™.[1][2]

  • Polarity: Positive ion mode.[2]

  • Spray Voltage: 4000 V.[2]

  • Vaporizer Temperature: 400°C.[2]

  • Capillary Temperature: 375°C.[2]

  • Sheath Gas Pressure: 45 Arb.[2]

  • Auxiliary Gas Pressure: 12 Arb.[2]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for this compound is expected to be [M+H]+ at m/z 488.4 (C29H30NO3S+).

    • Product ions would need to be determined by direct infusion, but likely fragments can be predicted based on the structure of Raloxifene. For Raloxifene (m/z 474), a common product ion is m/z 112, corresponding to the piperidine ethoxy side chain. A similar fragmentation would be expected for the 6-Monomethyl Ether derivative.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of Raloxifene, which can be used as a benchmark for the expected performance of the method for this compound. Actual performance characteristics must be determined experimentally through method validation.

ParameterRaloxifeneRaloxifene-6-glucuronide (M1)Raloxifene-4'-glucuronide (M2)
Linearity Range 0.088 - 60.00 µg/L[3]0.200 - 340 µg/L[3]1.600 - 2720 µg/L[3]
Limit of Detection (LOD) 6 ng/L[3]8 ng/L[3]11 ng/L[3]
Limit of Quantification (LOQ) 0.20 ng/mL[4]1.95 nM[6]1.95 nM[6]
Recovery > 71%[3]> 71%[3]> 71%[3]
Intra-day Precision (%RSD) < 11.2%[4]< 15%[6]< 15%[6]
Inter-day Precision (%RSD) < 11.2%[4]< 15%[6]< 15%[6]

Visualized Workflows

The following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon injection Injection into LC System recon->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MS/MS Detection (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification spe_protocol start Start condition Condition SPE Plate (Methanol then Water) start->condition load Load Plasma Sample condition->load wash Wash with 5% Methanol load->wash elute Elute with Methanol wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Ready for Injection reconstitute->end

References

Application Notes and Protocols for Raloxifene 6-Monomethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of Raloxifene 6-Monomethyl Ether, a derivative of the selective estrogen receptor modulator (SERM), Raloxifene. The following sections detail its mechanism of action, relevant in vitro assay protocols, and expected outcomes based on available data for related compounds.

Introduction

This compound is a synthetic derivative of Raloxifene, a well-characterized SERM used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1][2][3] Like its parent compound, this compound is an inhibitor of the estrogen receptor α (ERα).[4] The addition of a monomethyl ether group at the C6 position of the benzothiophene core is expected to modulate its binding affinity and biological activity compared to Raloxifene. It has been suggested that this modification may lead to a poorer IC50 value due to the disruption of the hydrogen bond network and steric hindrance within the receptor's binding pocket.[4]

Understanding the in vitro profile of this compound is crucial for elucidating its potential as a therapeutic agent and for structure-activity relationship (SAR) studies. The following protocols are designed to assess its bioactivity in key areas relevant to SERM compounds.

Mechanism of Action

Raloxifene and its derivatives exert their effects by binding to estrogen receptors (ERs), primarily ERα and ERβ.[1][3][5] This binding can result in either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the target tissue.[1][2][5] This tissue-selective activity is the hallmark of SERMs. In breast and uterine tissues, Raloxifene acts as an antagonist, inhibiting the proliferative effects of estrogen, which is beneficial for preventing and treating hormone-receptor-positive breast cancer.[1][2][6] Conversely, in bone, it acts as an agonist, mimicking the bone-protective effects of estrogen and reducing bone resorption.[2][3]

The molecular mechanism involves the binding of the ligand to the ER, which then undergoes a conformational change. This complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, or it can modulate transcription through other transcription factors. The specific conformational change induced by this compound will determine whether co-activator or co-repressor proteins are recruited, ultimately dictating the agonist or antagonist response in a given cell type.

A study on Raloxifene in prostate cancer cells demonstrated that it can induce cell death and inhibit proliferation by affecting both transcriptional regulation and non-genomic signaling pathways, including the modulation of apoptosis and cell cycle progression.[7]

Data Summary

The following table summarizes key quantitative data for Raloxifene derivatives, providing a comparative context for the evaluation of this compound.

CompoundTargetCell LineAssayIC50pIC50Reference
Raloxifene 4-Monomethyl EtherEstrogen Receptor αMCF-7Proliferation250 nM6.6[4]
Raloxifene 4-Monomethyl EtherEstrogen Receptor αMCF-7Proliferation1 µM6[8]
Raloxifene bis-sulfamateSteroid SulfataseJEG3 (whole cell)Inhibition12.2 nM-[9]
Raloxifene bis-sulfamateT-47DProliferationGI50 = 7.12 µM-[9]

Note: The IC50 value for "Raloxifene 4-Monomethyl Ether" from MedChemExpress[4] is listed as such, but the product page is for the 6-Monomethyl Ether derivative, suggesting a potential typographical error.

Experimental Protocols

Estrogen Receptor α (ERα) Competitive Binding Assay

This assay determines the affinity of this compound for ERα by measuring its ability to displace a fluorescently labeled estrogen ligand.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, ERα Protein, Fluorescent Ligand, and Test Compound Dilutions mix Mix ERα, Fluorescent Ligand, and Test Compound in Assay Plate reagents->mix Add to Plate incubate Incubate at Room Temperature in the Dark mix->incubate read Read Fluorescence Polarization on a Plate Reader incubate->read calculate Calculate Ki from IC50 using Cheng-Prusoff Equation read->calculate

Caption: Workflow for ERα Competitive Binding Assay.

Methodology:

  • Materials:

    • Recombinant human ERα protein

    • Fluorescently labeled estradiol (e.g., Fluormone™ ES2 Green)

    • Assay buffer (e.g., PBS with 0.01% BSA)

    • This compound

    • Positive control (e.g., unlabeled estradiol, Raloxifene)

    • 384-well black microplates

  • Procedure:

    • Prepare a serial dilution of this compound and control compounds in assay buffer.

    • In a microplate, add the ERα protein and the fluorescent ligand to each well.

    • Add the serially diluted test compounds and controls to the wells. Include wells with only ERα and fluorescent ligand (no competitor) and wells with buffer only (background).

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence polarization (FP) using a suitable plate reader.

  • Data Analysis:

    • Subtract the background FP from all readings.

    • Plot the FP values against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant for ERα.

MCF-7 Cell Proliferation Assay (MTT Assay)

This assay assesses the anti-proliferative effect of this compound on the estrogen-dependent breast cancer cell line, MCF-7.

Workflow:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_mtt MTT Assay cluster_readout Readout seed Seed MCF-7 cells in a 96-well plate treat Treat cells with serial dilutions of this compound seed->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read Measure absorbance at 570 nm add_solubilizer->read

Caption: Workflow for MCF-7 Cell Proliferation (MTT) Assay.

Methodology:

  • Materials:

    • MCF-7 human breast adenocarcinoma cell line

    • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

    • Phenol red-free medium supplemented with charcoal-stripped FBS

    • This compound

    • Estradiol (as a proliferative stimulus)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Replace the medium with phenol red-free medium containing charcoal-stripped FBS for 24 hours to starve the cells of hormones.

    • Prepare serial dilutions of this compound in the same medium.

    • Treat the cells with the test compound in the presence of a low concentration of estradiol (e.g., 1 nM) to stimulate proliferation. Include appropriate controls (vehicle, estradiol only, positive control like Raloxifene).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the estradiol-only control.

    • Plot the percentage of viability against the log concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

Gene Expression Analysis in MC3T3-E1 Cells (qPCR)

This assay evaluates the estrogenic (agonist) activity of this compound in pre-osteoblastic MC3T3-E1 cells by measuring the expression of estrogen-responsive genes.

Signaling Pathway:

G R6ME Raloxifene 6-Monomethyl Ether ER Estrogen Receptor (ERα/ERβ) R6ME->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene Target Gene (e.g., Alkaline Phosphatase) ERE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Estrogen Receptor Signaling Pathway.

Methodology:

  • Materials:

    • MC3T3-E1 pre-osteoblastic cell line

    • Cell culture medium (e.g., α-MEM with 10% FBS)

    • This compound

    • Positive control (e.g., estradiol)

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for target genes (e.g., alkaline phosphatase, osteocalcin) and a housekeeping gene (e.g., GAPDH)

  • Procedure:

    • Culture MC3T3-E1 cells in 6-well plates until they reach 70-80% confluency.

    • Treat the cells with various concentrations of this compound or estradiol for 24-48 hours.

    • Harvest the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative PCR (qPCR) using primers for the target and housekeeping genes.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

    • Plot the fold change in gene expression against the concentration of the test compound to assess the dose-dependent agonistic activity.

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound. By evaluating its binding affinity to ERα, its effect on breast cancer cell proliferation, and its potential estrogenic activity in osteoblastic cells, researchers can gain valuable insights into its pharmacological profile. These assays are fundamental for determining its potential as a novel SERM and for guiding further drug development efforts.

References

Application Notes and Protocols for the Experimental Use of Raloxifene 6-Monomethyl Ether in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene 6-Monomethyl Ether is a derivative of Raloxifene, a well-characterized second-generation selective estrogen receptor modulator (SERM).[1] Like its parent compound, this compound is an inhibitor of Estrogen Receptor α (ERα).[2] As a SERM, Raloxifene and its derivatives exhibit tissue-specific estrogen agonist and antagonist activities, making them valuable tools for studying estrogen receptor signaling and for the development of therapies for hormone-dependent diseases such as breast cancer and osteoporosis.[3][4]

These application notes provide a comprehensive guide for the experimental use of this compound in cell culture, including its mechanism of action, protocols for key assays, and expected outcomes based on the known activities of Raloxifene and related compounds.

Mechanism of Action

This compound, as a derivative of Raloxifene, is presumed to exert its biological effects primarily through the modulation of estrogen receptors. Raloxifene binds to ERα and ERβ, acting as an antagonist in tissues like the breast and uterus, and as an agonist in bone.[3][5] This tissue-selective activity is a hallmark of SERMs. The antagonistic effects of Raloxifene are attributed to its ability to compete with estradiol for ER binding, leading to a conformational change in the receptor that prevents the recruitment of coactivators necessary for gene transcription.[5][6]

The introduction of a monomethyl ether group at the 6-position of Raloxifene may alter its binding affinity and efficacy compared to the parent compound. It has been suggested that this modification could lead to a poorer IC50 value due to steric hindrance and disruption of the hydrogen bond network within the ERα binding pocket.[2]

Quantitative Data

Quantitative data for this compound is not extensively available in the public domain. However, data for the related isomer, Raloxifene 4-Monomethyl Ether, and the parent compound, Raloxifene, can provide a valuable reference for experimental design.

CompoundCell LineAssayIC50Reference
Raloxifene 4-Monomethyl EtherMCF-7Cell Viability250 nM[2]
Raloxifene 4-Monomethyl EtherMCF-7Cell Viability1 µM[7]
RaloxifeneMCF-7Cell Viability10 µM (approx. 50% viability)[8]
RaloxifeneTSU-PR1Apoptosis10⁻⁹ to 10⁻⁶ M (dose-dependent)[4]
RaloxifenePC3, DU145Apoptosis10⁻⁹ to 10⁻⁶ M (dose-dependent)[9]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture. These protocols are based on established methods used for Raloxifene and should be optimized for the specific cell lines and experimental conditions.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines (e.g., MCF-7, T47D).

Materials:

  • This compound (dissolved in DMSO)

  • Breast cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a concentration range based on the IC50 of related compounds (e.g., 10 nM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

G E E F F E->F

Apoptosis Assay (Nuclear Staining with DAPI)

This protocol allows for the visualization of apoptotic nuclear morphology.

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell line (e.g., PC3, DU145)

  • Complete growth medium

  • 6-well tissue culture plates with sterile glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole) staining solution

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in 6-well plates at an appropriate density.

  • Allow cells to attach overnight.

  • Treat cells with the desired concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁶ M) or vehicle control for 24-48 hours.[9]

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the cells with DAPI solution for 5 minutes at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.

G A A B B A->B C C B->C D D C->D E E D->E F F E->F

Signaling Pathways

Based on the known mechanism of Raloxifene, this compound is expected to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Estrogen Receptor α (ERα) Signaling

As an ERα inhibitor, this compound is expected to antagonize the transcriptional activity of ERα. In ER-positive breast cancer cells, this leads to the downregulation of estrogen-responsive genes that promote cell proliferation.

G RME Raloxifene 6-Monomethyl Ether ERa Estrogen Receptor α (ERα) RME->ERa Binds & Inhibits ERE Estrogen Response Element (ERE) ERa->ERE Binding Blocked Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Transcription Repression Proliferation Cell Proliferation Transcription->Proliferation Inhibition

Apoptosis Pathways

Raloxifene has been shown to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways.[4][9] This can involve the activation of caspases and modulation of Bcl-2 family proteins. For example, in bladder cancer cells, Raloxifene induces apoptosis through the cleavage of BAD.[4] In prostate cancer cells, it activates caspases 8 and 9.[9]

G RME Raloxifene 6-Monomethyl Ether ER Estrogen Receptor Modulation RME->ER Caspases Caspase Activation (e.g., Caspase-8, -9, -3) ER->Caspases Bcl2 Bcl-2 Family Modulation (e.g., BAD cleavage) ER->Bcl2 Apoptosis Apoptosis Caspases->Apoptosis Bcl2->Apoptosis

Disclaimer

The information provided in these application notes is intended for research use only. The protocols are general guidelines and may require optimization for specific experimental systems. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling chemical reagents and performing cell culture work.

References

Application Notes and Protocols for Raloxifene 6-Monomethyl Ether as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk populations.[1][2][3] As with any active pharmaceutical ingredient (API), rigorous quality control is essential to ensure its safety and efficacy. This involves the identification and quantification of any impurities that may be present in the bulk drug or final dosage form.

Raloxifene 6-Monomethyl Ether is a known impurity and a critical reference standard for the analytical assessment of Raloxifene hydrochloride.[4][5] This document provides detailed application notes and protocols for the use of this compound as a reference standard in the quality control of Raloxifene, focusing on chromatographic methods.

Physicochemical Data for Raloxifene and this compound

PropertyRaloxifeneThis compound
Chemical Name [6-hydroxy-2-(4-hydroxyphenyl)benzothiophen-3-yl][4-[2-(1-piperidyl)ethoxy]phenyl]methanone[2-(4-Hydroxyphenyl)-6-methoxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone
Molecular Formula C₂₈H₂₇NO₄SC₂₉H₂₉NO₄S
Molecular Weight 473.59 g/mol 487.61 g/mol [4][6]
CAS Number 84449-90-1178451-13-3[4][6]

Application: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This compound is utilized as a reference standard to identify and quantify its presence as an impurity in Raloxifene API and pharmaceutical formulations. A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for this analysis.

Experimental Protocol: RP-HPLC Method for Impurity Profiling

This protocol is a composite of established methods for the analysis of Raloxifene and its related substances.[7][8][9][10]

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Quaternary or Binary Gradient HPLC with UV or PDA Detector
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 4.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm[9][10]
Injection Volume 20 µL
Diluent Mobile Phase A and Acetonitrile (50:50, v/v)

2. Preparation of Solutions:

  • Reference Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 0.1 mg/mL.

  • Raloxifene Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Raloxifene hydrochloride reference standard in the diluent to obtain a concentration of 1.0 mg/mL.

  • System Suitability Solution: Prepare a solution containing 1.0 mg/mL of Raloxifene hydrochloride and 0.01 mg/mL of this compound in the diluent.

  • Sample Solution: Accurately weigh and dissolve the Raloxifene API or a powdered tablet equivalent in the diluent to obtain a final concentration of 1.0 mg/mL of Raloxifene.

3. System Suitability Testing:

Before sample analysis, inject the system suitability solution to ensure the chromatographic system is performing adequately. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (for Raloxifene peak) Not more than 2.0[11]
Theoretical Plates (for Raloxifene peak) Not less than 2000
Resolution (between Raloxifene and this compound peaks) Not less than 2.0[9]
Relative Standard Deviation (RSD) for replicate injections Not more than 2.0% for peak areas[11]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Perform replicate injections of the system suitability solution to verify system performance.

  • Inject the reference standard solution of this compound to determine its retention time.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using the external standard method.

5. Calculation:

The percentage of this compound impurity can be calculated using the following formula:

% Impurity = (Area_impurity_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Application: Method Validation and Specificity

The this compound reference standard is crucial for the validation of analytical methods, particularly for demonstrating specificity. Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, including impurities.

Experimental Protocol: Specificity Validation
  • Preparation of Spiked Sample: Prepare a sample solution of Raloxifene API as described above. Spike this solution with a known amount of this compound reference standard and other known impurities of Raloxifene.

  • Chromatographic Analysis: Analyze the spiked sample using the developed HPLC method.

  • Evaluation: The method is considered specific if all components, including the Raloxifene peak and all impurity peaks, are well-resolved from each other (Resolution > 1.5).

Signaling Pathway and Experimental Workflow Diagrams

Raloxifene Signaling Pathway

Raloxifene acts as a selective estrogen receptor modulator (SERM) by binding to estrogen receptors (ERα and ERβ).[2] This binding induces conformational changes in the receptor, leading to the recruitment of either coactivators or corepressors in a tissue-specific manner. This differential recruitment results in estrogen agonist or antagonist effects.[2]

Raloxifene_Signaling_Pathway Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds to Ral_ER_Complex Raloxifene-ER Complex Corepressors Corepressors Ral_ER_Complex->Corepressors Recruits Coactivators Coactivators Ral_ER_Complex->Coactivators Recruits ERE Estrogen Response Element (ERE) in DNA Ral_ER_Complex->ERE Binds to Corepressors->ERE Coactivators->ERE Antagonist_Effect Antagonist Effect (e.g., Breast, Uterus) ↓ Gene Transcription ERE->Antagonist_Effect Agonist_Effect Agonist Effect (e.g., Bone) ↑ Gene Transcription ERE->Agonist_Effect

Caption: Raloxifene's tissue-specific mechanism of action.

Experimental Workflow for HPLC Impurity Profiling

The following diagram illustrates the typical workflow for identifying and quantifying impurities in a Raloxifene sample using this compound as a reference standard.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting Prep_Standards Prepare Reference Standards (Raloxifene & Impurity) System_Suitability System Suitability Test Prep_Standards->System_Suitability Prep_Sample Prepare Raloxifene Sample Sample_Injection Inject Sample Prep_Sample->Sample_Injection Prep_Mobile_Phase Prepare Mobile Phase Prep_Mobile_Phase->System_Suitability Blank_Injection Inject Blank (Diluent) System_Suitability->Blank_Injection If Pass Standard_Injection Inject Reference Standards Blank_Injection->Standard_Injection Standard_Injection->Sample_Injection Peak_Identification Peak Identification (based on Retention Time) Sample_Injection->Peak_Identification Peak_Integration Peak Integration & Quantification Peak_Identification->Peak_Integration Report Generate Report (% Impurity Calculation) Peak_Integration->Report

Caption: Workflow for HPLC impurity analysis.

References

Application Notes and Protocols for Quality Control of Raloxifene 6-Monomethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Raloxifene 6-Monomethyl Ether as a reference standard in quality control applications. The primary application is in the identification and quantification of this specific impurity in bulk drug substance and finished pharmaceutical products of Raloxifene.

Introduction

This compound is a known process impurity and a significant related substance of Raloxifene, a selective estrogen receptor modulator (SERM).[1][2] Its monitoring and control are crucial to ensure the quality, safety, and efficacy of Raloxifene drug products.[3] This document outlines the use of a well-characterized this compound reference standard for the development, validation, and routine implementation of analytical methods for quality control.[4]

Chemical Information:

ParameterValue
Chemical Name [2-(4-Hydroxyphenyl)-6-methoxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone
CAS Number 178451-13-3[2]
Molecular Formula C₂₉H₂₉NO₄S[2]
Molecular Weight 487.61 g/mol [2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol describes a gradient HPLC method suitable for the separation and quantification of this compound from Raloxifene and other related impurities.[1]

2.1.1. Equipment and Materials

  • HPLC system with a gradient pump, autosampler, and UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound Reference Standard

  • Raloxifene Hydrochloride Reference Standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

  • Syringe filters (0.45 µm)

2.1.2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M KH₂PO₄ buffer, pH adjusted to 3.0 with orthophosphoric acid[1]
Mobile Phase B Acetonitrile[1]
Gradient Program Time (min)
Flow Rate 1.0 mL/min[1]
Column Temperature Ambient (or 30 °C for improved reproducibility)
Detection UV at 280 nm[1]
Injection Volume 20 µL

2.1.3. Preparation of Solutions

  • Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of approximately 100 µg/mL.

  • Standard Solution: Dilute the Standard Stock Solution with the diluent to a final concentration of approximately 1.0 µg/mL.

  • Raloxifene Standard Solution: Prepare a solution of Raloxifene Hydrochloride Reference Standard at a concentration of approximately 100 µg/mL in the diluent.

  • Sample Solution (for bulk drug): Accurately weigh about 100 mg of the Raloxifene bulk drug sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent to obtain a final concentration of 100 µg/mL.

  • Sample Solution (for tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 60 mg of Raloxifene into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 15 minutes. Dilute to volume with the diluent and mix well. Filter a portion of this solution through a 0.45 µm syringe filter. Dilute 5 mL of the filtered solution to 50 mL with the diluent.

2.1.4. System Suitability

Before sample analysis, perform a system suitability test by injecting the Raloxifene Standard Solution spiked with the this compound Standard Solution. The system is suitable for use if:

  • The resolution between the Raloxifene peak and the this compound peak is not less than 2.0.

  • The tailing factor for the Raloxifene peak is not more than 2.0.

  • The relative standard deviation (RSD) for replicate injections of the standard solution is not more than 2.0%.

2.1.5. Analysis and Calculation

Inject the blank (diluent), the standard solution, and the sample solutions into the chromatograph. Record the chromatograms and integrate the peak areas.

Calculate the percentage of this compound in the sample using the following formula:

Where:

  • Area_impurity_sample is the peak area of this compound in the sample chromatogram.

  • Area_standard is the peak area of this compound in the standard solution chromatogram.

  • Conc_standard is the concentration of the this compound standard solution (in mg/mL).

  • Conc_sample is the concentration of the Raloxifene sample (in mg/mL).

Method Validation Parameters

The analytical method should be validated according to ICH guidelines.[5] The following parameters should be assessed:

ParameterTypical Acceptance Criteria
Specificity The method should be able to resolve this compound from Raloxifene and other potential impurities. No interference from the placebo should be observed.
Linearity A linear relationship between the concentration and the peak area should be established over a range (e.g., LOQ to 150% of the specification limit). The correlation coefficient (r²) should be ≥ 0.99.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Accuracy The closeness of the test results to the true value. Determined by recovery studies at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Recovery should be within 90-110%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as RSD. Repeatability (intra-day) and intermediate precision (inter-day) should be evaluated. RSD should be ≤ 5%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Table of Typical HPLC Method Validation Data (Example):

ParameterResult
Linearity Range 0.1 - 5.0 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.03 µg/mL
LOQ 0.10 µg/mL
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD) < 2.0%

Visualization

Experimental Workflow

G Figure 1: Experimental Workflow for QC of this compound cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare this compound Reference Standard Solution sys_suit Perform System Suitability Test prep_std->sys_suit prep_sample Prepare Raloxifene Sample Solution analysis Inject Blank, Standard, and Samples prep_sample->analysis prep_mobile Prepare Mobile Phases hplc_system Equilibrate HPLC System prep_mobile->hplc_system hplc_system->sys_suit sys_suit->analysis integration Integrate Peak Areas analysis->integration calculation Calculate Impurity Percentage integration->calculation

Figure 1: Workflow for QC of this compound.
Logic Diagram for Method Validation

G Figure 2: Logic Diagram for HPLC Method Validation cluster_validation Validation Parameters (ICH Q2(R1)) method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity lod_loq LOD & LOQ method->lod_loq accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness

Figure 2: Logic Diagram for HPLC Method Validation.

References

Application Notes and Protocols for Formulation Studies of Raloxifene 6-Monomethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation development of Raloxifene 6-Monomethyl Ether, a derivative of Raloxifene. Given the limited publicly available data on the formulation of this specific ether derivative, the following protocols and data are based on established methodologies for the parent compound, Raloxifene, and other poorly water-soluble drugs. These notes are intended to serve as a foundational resource for initiating formulation studies.

Introduction to this compound

This compound is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM) used for the prevention of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2][3] The parent compound, Raloxifene, exhibits low oral bioavailability (approximately 2%) due to extensive first-pass metabolism and poor aqueous solubility.[3][4][5] It is anticipated that this compound, as a structurally similar compound, will present comparable formulation challenges. This document outlines potential formulation strategies to enhance its solubility and bioavailability. This compound is known to inhibit the estrogen receptor α and is utilized as a reference standard in analytical research.[6][7]

Pre-formulation Studies: Physicochemical Characterization

Prior to formulation, a thorough physicochemical characterization of the this compound drug substance is essential.

Table 1: Physicochemical Properties of Raloxifene and Expected Properties of its 6-Monomethyl Ether Derivative

PropertyRaloxifene HydrochlorideThis compound (Expected)Analytical Method
Molecular FormulaC₂₈H₂₇NO₄S·HClC₂₉H₂₉NO₄SMass Spectrometry
Molecular Weight510.04 g/mol 487.61 g/mol Mass Spectrometry
Aqueous SolubilityPoorPredicted to be poorShake-flask method, HPLC
Log PHighPredicted to be highHPLC, Computational modeling
pKaNot readily availableTo be determinedPotentiometric titration
Crystalline FormPolymorphs existTo be determinedX-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)
Experimental Protocol: Solubility Determination (Shake-Flask Method)
  • Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

  • Materials:

    • This compound powder

    • Purified water

    • Phosphate buffered saline (PBS) at various pH values (e.g., 1.2, 4.5, 6.8, 7.4)

    • Common organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO)

    • Vials with screw caps

    • Shaking incubator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to separate the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved drug using a validated HPLC method.[8][9]

    • Express the solubility in mg/mL or µg/mL.

Formulation Strategies for Solubility and Bioavailability Enhancement

Given the anticipated poor solubility, several formulation strategies can be employed. The two primary approaches detailed here are solid dispersions and nanoparticle formulations.

Solid Dispersions

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[10][11] This can enhance the dissolution rate and bioavailability of poorly soluble drugs.

  • Objective: To prepare solid dispersions of this compound with various hydrophilic polymers to improve its dissolution characteristics.

  • Materials:

    • This compound

    • Hydrophilic polymers (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC), Soluplus®)

    • A common volatile solvent (e.g., methanol, ethanol, dichloromethane)

    • Rotary evaporator

    • Vacuum oven

    • Mortar and pestle

    • Sieves

  • Procedure:

    • Accurately weigh this compound and the chosen polymer in different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

    • Dissolve both the drug and the polymer in a sufficient volume of the organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Once the solvent is evaporated, a thin film will form on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

    • Store the prepared solid dispersions in a desiccator until further analysis.

Table 2: Hypothetical Formulation Compositions for Solid Dispersions

Formulation CodeDrug:Polymer Ratio (w/w)Polymer Used
SD11:1PVP K30
SD21:3PVP K30
SD31:5PVP K30
SD41:1HPMC E5
SD51:3HPMC E5
SD61:5HPMC E5
Nanoparticle Formulation

Nanonization increases the surface area of poorly soluble drugs, which can lead to enhanced dissolution and bioavailability.[12][13][14]

  • Objective: To produce nanoparticles of this compound to improve its dissolution rate.

  • Materials:

    • This compound

    • A suitable solvent in which the drug is soluble (e.g., acetone, ethanol)

    • An anti-solvent in which the drug is insoluble (e.g., purified water)

    • A stabilizer (e.g., Tween 80, Poloxamer 188)

    • High-speed homogenizer or ultrasonicator

    • Lyophilizer (optional)

  • Procedure:

    • Dissolve this compound in the chosen solvent to prepare the drug solution.

    • Dissolve the stabilizer in the anti-solvent to prepare the aqueous phase.

    • Inject the drug solution into the vigorously stirred aqueous phase using a syringe pump at a controlled flow rate.

    • Continue stirring or sonicate the resulting suspension to ensure the formation of fine nanoparticles and prevent aggregation.

    • The resulting nanosuspension can be used directly or can be lyophilized to produce a dry powder for reconstitution.

    • Characterize the nanoparticles for particle size, polydispersity index (PDI), and zeta potential.

Table 3: Hypothetical Parameters for Nanoparticle Formulation

ParameterValue
Drug Concentration in Solvent10 mg/mL
Stabilizer Concentration in Anti-solvent0.5% w/v
Solvent:Anti-solvent Ratio1:10 (v/v)
Injection Rate1 mL/min
Stirring Speed1000 rpm

Characterization of Formulations

In Vitro Dissolution Studies

Experimental Protocol:

  • Objective: To compare the dissolution profiles of pure this compound with its formulated counterparts.

  • Apparatus: USP Dissolution Apparatus II (Paddle type).

  • Dissolution Medium: 900 mL of a suitable medium (e.g., 0.1 N HCl, pH 6.8 phosphate buffer with 0.5% Tween 80).

  • Procedure:

    • Fill the dissolution vessels with the dissolution medium and maintain the temperature at 37 ± 0.5°C.

    • Place a known quantity of the pure drug or formulation (equivalent to a specific dose of the drug) in each vessel.

    • Start the paddles at a specified rotation speed (e.g., 50 or 75 rpm).

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the cumulative percentage of drug released versus time.

Solid-State Characterization
  • Differential Scanning Calorimetry (DSC): To determine the thermal properties and to check for drug-polymer interactions or changes in crystallinity.

  • X-ray Powder Diffraction (XRPD): To assess the physical state of the drug (crystalline or amorphous) within the formulation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential chemical interactions between the drug and excipients.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_characterization Characterization phys_char Physicochemical Characterization sol_det Solubility Determination phys_char->sol_det solid_disp Solid Dispersions phys_char->solid_disp nanopart Nanoparticles phys_char->nanopart dissolution In Vitro Dissolution solid_disp->dissolution solid_state Solid-State Characterization solid_disp->solid_state nanopart->dissolution particle_size Particle Size Analysis nanopart->particle_size

Caption: Experimental workflow for the formulation development of this compound.

signaling_pathway R6ME This compound ER Estrogen Receptor (ERα) R6ME->ER Binds to ER->ER Dimerization HSP90 HSP90 ER->HSP90 Associated with ERE Estrogen Response Element (in DNA) ER->ERE Binds to Transcription Modulation of Gene Transcription ERE->Transcription CellularResponse Cellular Response (e.g., anti-proliferative) Transcription->CellularResponse

Caption: Proposed mechanism of action for this compound via the Estrogen Receptor pathway.

Conclusion

The formulation of this compound presents a significant opportunity to improve upon the therapeutic profile of Raloxifene. The protocols outlined in these application notes provide a robust starting point for researchers to develop novel drug delivery systems for this compound. Through systematic pre-formulation analysis, the application of advanced formulation technologies like solid dispersions and nanoparticles, and thorough characterization, it is feasible to overcome the challenges associated with its poor solubility and enhance its therapeutic potential. Further in vivo studies will be necessary to confirm the efficacy of the developed formulations.

References

Troubleshooting & Optimization

Raloxifene Synthesis: A Technical Support Guide to Impurity Profiling of Raloxifene 6-Monomethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Raloxifene Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impurity profiling of Raloxifene, with a specific focus on the formation and control of Raloxifene 6-Monomethyl Ether.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a critical impurity?

This compound, also known as [2-(4-Hydroxyphenyl)-6-methoxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone, is a process-related impurity that can arise during the synthesis of Raloxifene.[1] As a closely related analogue of the active pharmaceutical ingredient (API), its presence can potentially affect the efficacy and safety of the final drug product. Regulatory authorities require strict control and characterization of such impurities to ensure the quality and consistency of the pharmaceutical product.[2][3]

Q2: At what stage of Raloxifene synthesis is this compound typically formed?

The formation of this compound is often associated with the demethylation step of a protected Raloxifene precursor. If the demethylation of the methoxy group at the 6-position of the benzothiophene ring is incomplete, this impurity will be carried through to the final product. Several synthetic routes for Raloxifene involve a 6-methoxybenzothiophene intermediate, making this a critical step to monitor and control.[4][5]

Q3: What are the common analytical techniques used for the detection and quantification of this compound?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for identifying and quantifying this compound and other process-related impurities.[2][3][6] These methods offer the necessary sensitivity and resolution to separate the impurity from the main Raloxifene peak and other byproducts.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of Raloxifene that may lead to the formation of this compound and other impurities.

Problem Potential Cause Recommended Solution
High levels of this compound detected in the final product. Incomplete demethylation of the 6-methoxy group.- Optimize the reaction conditions for the demethylation step (e.g., increase reaction time, temperature, or concentration of the demethylating agent).- Consider using a more potent demethylating agent.- Purify the intermediate product after the demethylation step to remove any unreacted starting material.
Presence of unknown peaks in the HPLC chromatogram. Formation of other process-related impurities or degradation products.- Utilize LC-MS to identify the mass of the unknown impurities.[2][3]- Synthesize and characterize potential impurities to confirm their identity via co-injection in HPLC.[2]- Review the entire synthetic process to identify potential side reactions that could lead to the observed impurities.
Poor resolution between Raloxifene and this compound peaks in HPLC. Suboptimal HPLC method parameters.- Adjust the mobile phase composition, gradient profile, or column temperature to improve separation.- Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) for better selectivity.
Inconsistent impurity profile between batches. Variability in starting material quality or reaction conditions.- Ensure consistent quality of all starting materials and reagents.- Strictly control all reaction parameters, including temperature, time, and stoichiometry.- Implement in-process controls to monitor the progress of critical reactions.

Experimental Protocols

Below are detailed methodologies for the analysis of Raloxifene and its impurities.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is suitable for the separation and quantification of Raloxifene and its process-related impurities.

  • Column: Inertsil C8-3 (250 x 4.6 mm, 5 µm)[2]

  • Mobile Phase A: 0.01 M KH₂PO₄, pH adjusted to 3.0 with Orthophosphoric acid[2]

  • Mobile Phase B: Acetonitrile[2]

  • Gradient:

    Time (min) % Mobile Phase B
    0 33
    20 50
    40 70
    45 33

    | 50 | 33 |

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 45°C

  • Detection: UV at 280 nm[2]

  • Injection Volume: 20 µL

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This method is used to determine the mass-to-charge ratio of impurities for their identification.

  • Column: X-Terra RP-8 (250 x 4.6 mm)[2]

  • Mobile Phase A: 10mM Ammonium formate, pH adjusted to 3.0 with formic acid[2]

  • Mobile Phase B: Acetonitrile[2]

  • Gradient: A gradient method is typically employed, starting with a lower percentage of acetonitrile and gradually increasing to elute all components.

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 45°C[2]

  • Detection: UV at 280 nm and Mass Spectrometry (API-3000 LC-MS/MS or equivalent)[2]

Impurity Profile of Raloxifene

The following table summarizes common impurities observed during Raloxifene synthesis.[2][3][6][7]

Impurity Name Structure Typical Formation Pathway
Raloxifene-N-OxideOxidation of the piperidine nitrogen.Aerial oxidation during the final stages of synthesis or storage.[2]
Raloxifene DimerDimerization of Raloxifene.A side product formed during the synthesis.[2]
6-Acetoxy-2-[4-hydroxyphenyl]-1-benzothiophene (HABT)Incomplete acetylation of the precursor.Incomplete reaction during an acetylation step.[2]
Methyl[4-[2-(piperidin-1-yl)ethoxy]]benzoate (PEBE)Side reaction of a key intermediate with methanol.Reaction of 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride with methanol.[2]
This compound Incomplete demethylation.Incomplete removal of the methyl protecting group from the 6-hydroxy position.

Visualizing the Workflow and Pathways

Raloxifene Synthesis and Impurity Formation

Raloxifene_Synthesis cluster_synthesis Raloxifene Synthesis cluster_impurities Impurity Formation Starting_Materials Key Intermediates (e.g., 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene) Coupling_Reaction Coupling Reaction Starting_Materials->Coupling_Reaction Protected_Raloxifene Protected Raloxifene (with 6-methoxy group) Coupling_Reaction->Protected_Raloxifene Side_Reactions Side Reactions Coupling_Reaction->Side_Reactions Can cause Demethylation Demethylation Step Protected_Raloxifene->Demethylation Crude_Raloxifene Crude Raloxifene Demethylation->Crude_Raloxifene Incomplete_Demethylation Incomplete Demethylation Demethylation->Incomplete_Demethylation Leads to Purification Purification Crude_Raloxifene->Purification Final_Raloxifene Raloxifene API Purification->Final_Raloxifene Raloxifene_6_Monomethyl_Ether This compound Incomplete_Demethylation->Raloxifene_6_Monomethyl_Ether Other_Impurities Other Process-Related Impurities Side_Reactions->Other_Impurities

Caption: Overview of Raloxifene synthesis highlighting the critical demethylation step and the formation of this compound.

Troubleshooting Logic for High Impurity Levels

Troubleshooting_Impurity Start High Level of Raloxifene 6-Monomethyl Ether Detected Check_Demethylation Review Demethylation Reaction Parameters Start->Check_Demethylation Parameters_OK Parameters within Specification? Check_Demethylation->Parameters_OK Optimize_Parameters Optimize Reaction: - Increase Time/Temp - Increase Reagent Parameters_OK->Optimize_Parameters No Check_Starting_Material Analyze Purity of Protected Raloxifene Parameters_OK->Check_Starting_Material Yes Optimize_Parameters->Check_Starting_Material Material_Pure Starting Material Pure? Check_Starting_Material->Material_Pure Purify_Intermediate Implement Intermediate Purification Step Material_Pure->Purify_Intermediate No Re-evaluate_Method Re-evaluate Analytical Method for Accuracy Material_Pure->Re-evaluate_Method Yes Purify_Intermediate->Re-evaluate_Method End Impurity Level Reduced Re-evaluate_Method->End

Caption: A logical workflow for troubleshooting high levels of this compound impurity.

Analytical Workflow for Impurity Profiling

Analytical_Workflow Sample Raloxifene Sample HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis Detect_Peaks Detect and Quantify Known Impurities HPLC_Analysis->Detect_Peaks Unknown_Peak Unknown Peak Detected? Detect_Peaks->Unknown_Peak LCMS_Analysis LC-MS Analysis Unknown_Peak->LCMS_Analysis Yes Report Final Impurity Profile Report Unknown_Peak->Report No Identify_Mass Identify Mass of Unknown Impurity LCMS_Analysis->Identify_Mass Characterize Synthesize and Characterize Impurity Standard Identify_Mass->Characterize Confirm_Identity Confirm Identity by Co-injection Characterize->Confirm_Identity Confirm_Identity->Report

Caption: Standard workflow for the analytical profiling of impurities in Raloxifene synthesis.

References

Technical Support Center: Troubleshooting HPLC Separation of Raloxifene Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Raloxifene and its impurities. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during chromatographic separation.

Troubleshooting Guides

This section provides a question-and-answer guide to directly address specific problems you may encounter during your experiments.

Peak Shape Problems

Question: Why is my Raloxifene peak exhibiting significant tailing?

Answer: Peak tailing for basic compounds like Raloxifene is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2] Here are several strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Raloxifene has basic functional groups. Lowering the pH of the mobile phase to around 3.0-4.0 will ensure that Raloxifene is protonated, which can reduce its interaction with silanol groups and improve peak shape.[3][4] A phosphate or acetate buffer is commonly used to maintain a consistent pH.[5][6][7][8]

  • Use of Mobile Phase Additives: Incorporating a small amount of a basic modifier, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites on the stationary phase, thereby reducing peak tailing.

  • Column Selection: Employing a column with a highly deactivated stationary phase or an end-capped column can minimize the presence of accessible silanol groups.[3]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to your initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.

Question: My peaks are broad and not sharp. What could be the cause?

Answer: Broad peaks can result from several factors, including issues with the column, mobile phase, or system hardware.

  • Column Degradation: The column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent or reversing the column (if the manufacturer's instructions permit) to wash out contaminants. If the problem persists, the column may need to be replaced.[3]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with a narrow internal diameter and keep the length to a minimum.

  • Low Flow Rate: A flow rate that is too low can lead to increased diffusion and broader peaks. Ensure your flow rate is optimized for your column dimensions.

  • High Sample Load: Injecting too much sample can overload the column, resulting in broad and asymmetric peaks.[9] Try reducing the injection volume or the sample concentration.

Resolution and Co-elution Issues

Question: I am seeing poor resolution between Raloxifene and one of its known impurities (e.g., Raloxifene-N-Oxide). How can I improve the separation?

Answer: Achieving adequate resolution between closely eluting compounds is critical for accurate impurity profiling. Here are some approaches to enhance separation:

  • Modify Mobile Phase Composition:

    • Organic Solvent Ratio: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve the resolution between early eluting peaks.

    • Organic Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Change Column Chemistry: If adjusting the mobile phase is insufficient, using a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl phase) can provide a different selectivity and potentially resolve the co-eluting peaks.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate impurities that are either weakly or strongly retained. A shallow gradient can effectively improve the resolution of closely eluting peaks.

  • Temperature: Operating the column at a controlled, elevated temperature (e.g., 30-40°C) can improve efficiency and may alter selectivity, potentially leading to better resolution.

Question: Several impurity peaks are eluting very close to the main Raloxifene peak. What is the best strategy to separate them?

Answer: When dealing with impurities that are structurally similar to the parent compound, achieving separation can be challenging.

  • Optimize the Gradient Program: A shallow gradient around the elution time of Raloxifene can help to resolve these closely related impurities.

  • High-Efficiency Columns: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column will provide higher theoretical plates and thus better resolving power.

  • Mobile Phase pH: Fine-tuning the pH of the mobile phase can alter the ionization state of both Raloxifene and its impurities, which can lead to changes in retention and improved separation.[4]

Baseline and System Suitability Problems

Question: I am observing a noisy or drifting baseline in my chromatogram. What are the possible causes and solutions?

Answer: A stable baseline is essential for accurate quantification, especially of low-level impurities.

  • Mobile Phase Preparation:

    • Degassing: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from forming in the pump or detector.[10]

    • Solvent Quality: Use high-purity HPLC-grade solvents and fresh, high-quality water. Contaminants in the mobile phase can cause baseline noise and ghost peaks, particularly in gradient analysis.

    • Proper Mixing: If preparing a buffered mobile phase, ensure all components are fully dissolved and well-mixed.

  • System Leaks: Check for any leaks in the system, particularly at fittings, pump seals, and the injector. Leaks can cause pressure fluctuations and a noisy baseline.[3][10]

  • Detector Issues: A dirty flow cell or a failing lamp can be a source of noise.[11] Flush the flow cell and check the lamp's energy output.

  • Temperature Fluctuations: Ensure the column and mobile phase are at a stable temperature. A column oven is recommended for reproducible chromatography.[10]

Question: My system suitability test is failing for resolution or tailing factor. What should I do?

Answer: System suitability tests are in place to ensure the chromatographic system is performing adequately.

  • Review the Troubleshooting Sections: If you are failing resolution, refer to the "Resolution and Co-elution Issues" section. If the tailing factor is out of specification, consult the "Peak Shape Problems" section.

  • Equilibrate the System: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This can take 10-20 column volumes.

  • Check System Connections: A small leak or a poorly made connection can impact system performance.

  • Prepare Fresh Mobile Phase and Standards: The mobile phase or standard solutions may have degraded over time.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Raloxifene that I should be aware of? A1: Several process-related and degradation impurities of Raloxifene have been identified. Some of the common ones include Raloxifene-N-Oxide, and impurities listed in the European Pharmacopoeia such as EP impurity A and EP impurity B.[5][12][13][14] Other identified impurities can include dimers and products from incomplete synthesis or side reactions.[5][12][13][14]

Q2: What type of HPLC column is best suited for Raloxifene impurity analysis? A2: The majority of published methods for Raloxifene and its impurities utilize reversed-phase columns, with C18 and C8 being the most common stationary phases.[1][5][7][15][16] The choice between C18 and C8 will depend on the specific impurities you are trying to separate. A C18 column will generally provide more retention for hydrophobic compounds, while a C8 may offer different selectivity.

Q3: What is a typical mobile phase for the separation of Raloxifene and its impurities? A3: A typical mobile phase consists of an aqueous buffer and an organic modifier. For example, a mixture of phosphate buffer (pH adjusted to around 3.0 with phosphoric acid) and acetonitrile is commonly used.[5][6][7] The exact ratio of the aqueous to the organic phase will depend on the specific column and the desired separation.

Q4: How should I prepare my samples for analysis? A4: Raloxifene hydrochloride is typically dissolved in a diluent that is compatible with the mobile phase, often a mixture of the mobile phase itself or a similar composition. Sonication may be required to fully dissolve the sample.[1] It is crucial to filter the sample solution through a 0.45 µm filter before injection to prevent particulates from damaging the column.[1]

Q5: What detection wavelength is recommended for Raloxifene and its impurities? A5: Raloxifene has a UV absorbance maximum at approximately 280-287 nm.[1][5][6][15] This wavelength range is commonly used for the detection of both Raloxifene and its impurities.

Data Presentation

Table 1: HPLC Method Parameters for Raloxifene Impurity Analysis

ParameterMethod 1Method 2Method 3
Column Inertsil C8-3 (250 x 4.6 mm, 5 µm)[5][12]Kromosil C18 (150 x 4.6 mm, 5 µm)[7]Xterra C18 (150 x 4.6 mm, 5 µm)[1]
Mobile Phase A 0.01 M KH2PO4, pH 3.0[5][12]Phosphate buffer, pH 2.5[7]Buffer[1]
Mobile Phase B Acetonitrile[5][12]Acetonitrile[7]Acetonitrile[1]
Elution Mode Gradient[5][12]Gradient[7]Isocratic (60:40 Buffer:ACN)[1]
Flow Rate 1.0 mL/min[5][12]Not Specified0.8 mL/min[1]
Detection 280 nm[5][12]280 nm[7]287 nm[1]
Column Temp. Not SpecifiedNot SpecifiedRoom Temperature[1]

Experimental Protocols

Protocol 1: Preparation of Mobile Phase (Phosphate Buffer with Acetonitrile)
  • Prepare the Aqueous Buffer:

    • Weigh an appropriate amount of monobasic potassium phosphate (KH2PO4) to prepare a 0.01 M solution (e.g., 1.36 g per 1 L of HPLC-grade water).

    • Dissolve the salt completely in the water.

    • Adjust the pH of the solution to 3.0 using diluted phosphoric acid.

  • Filter the Buffer:

    • Filter the prepared buffer through a 0.45 µm membrane filter to remove any particulate matter.

  • Prepare the Mobile Phase:

    • Measure the required volumes of the filtered buffer and HPLC-grade acetonitrile for your specific method (e.g., for a 67:33 ratio, mix 670 mL of buffer with 330 mL of acetonitrile).

  • Degas the Mobile Phase:

    • Degas the final mobile phase mixture using sonication or vacuum degassing for at least 15 minutes to remove dissolved gases.

Protocol 2: System Suitability Testing
  • Equilibrate the HPLC System:

    • Pump the prepared mobile phase through the entire system, including the column, at the method's flow rate until a stable baseline is achieved. This may take 30-60 minutes.

  • Prepare a System Suitability Solution:

    • Prepare a solution containing Raloxifene and a known, closely eluting impurity (e.g., Raloxifene-N-Oxide) at a concentration that will give a good detector response.

  • Perform Injections:

    • Make at least five replicate injections of the system suitability solution.

  • Evaluate the Results:

    • Calculate the following parameters from the resulting chromatograms:

      • Tailing Factor: For the Raloxifene peak, the tailing factor should ideally be less than 2.0.[7]

      • Resolution: The resolution between the Raloxifene peak and the impurity peak should be greater than 2.0.[7]

      • Relative Standard Deviation (RSD): The RSD for the peak area and retention time of Raloxifene from the replicate injections should be less than 2.0%.

  • Assessment:

    • If all system suitability parameters are within the acceptable limits, the system is ready for sample analysis. If not, refer to the troubleshooting guides to diagnose and resolve the issue.

Visualizations

TroubleshootingWorkflow start Start: Chromatographic Issue Identified peak_shape Peak Shape Problem? (Tailing, Broadening) start->peak_shape resolution Poor Resolution or Co-elution? peak_shape->resolution No adjust_ph Adjust Mobile Phase pH (to ~3-4) peak_shape->adjust_ph Yes baseline Baseline Issue? (Noise, Drift) resolution->baseline No modify_mp Modify Mobile Phase (Organic Ratio/Type) resolution->modify_mp Yes prepare_mp Prepare Fresh/Degassed Mobile Phase baseline->prepare_mp Yes end Problem Resolved baseline->end No / Other Issue add_modifier Add Mobile Phase Modifier (e.g., TEA) adjust_ph->add_modifier check_column Check/Replace Column add_modifier->check_column sample_solvent Check Sample Solvent check_column->sample_solvent sample_solvent->end change_column Change Column Chemistry modify_mp->change_column use_gradient Implement/Optimize Gradient change_column->use_gradient use_gradient->end check_leaks Check for System Leaks prepare_mp->check_leaks clean_detector Clean Detector Flow Cell check_leaks->clean_detector clean_detector->end

Caption: A logical workflow for troubleshooting common HPLC issues.

PeakTailingSolutions issue {Peak Tailing of Raloxifene} cause Cause Secondary interactions with residual silanols on the column. issue->cause solutions Solution 1: Lower Mobile Phase pH Solution 2: Add Basic Modifier (TEA) Solution 3: Use End-Capped Column Solution 4: Check Sample Solvent cause->solutions

Caption: Causes and solutions for Raloxifene peak tailing.

References

Optimizing Raloxifene 6-Monomethyl Ether Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the solubility of Raloxifene 6-Monomethyl Ether in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges encountered during its use in research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM). It is investigated for its potential as an inhibitor of estrogen receptor α (ERα). Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 178451-13-3
Molecular Formula C₂₉H₂₉NO₄S
Molecular Weight 487.61 g/mol
Known Solubility 10 mM in DMSO

Q2: What is the primary mechanism of action for Raloxifene and its derivatives?

Raloxifene and its analogs, including the 6-Monomethyl Ether derivative, primarily act by binding to estrogen receptors (ERs). This binding can have agonistic or antagonistic effects depending on the target tissue. A key signaling pathway influenced by Raloxifene is the inhibition of the IL-6/gp130/STAT3 pathway, which is crucial in cell proliferation and survival.[1]

Q3: How should I prepare a stock solution of this compound?

Due to its hydrophobic nature, this compound is best dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you would need 4.876 mg per 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

  • Solubilization: To ensure complete dissolution, vortex the solution vigorously. If needed, sonication in a water bath for short intervals can aid in dissolving the compound.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent absorption of atmospheric moisture by the DMSO.

Troubleshooting Guide

Issue 1: My compound precipitates when I add it to my aqueous cell culture medium.

This is a common issue with hydrophobic compounds dissolved in DMSO. The abrupt change in solvent polarity causes the compound to fall out of solution.

Table 2: Troubleshooting Precipitation in Cell Culture Media

Potential CauseRecommended Solution
High final DMSO concentration Ensure the final concentration of DMSO in your cell culture medium does not exceed a level toxic to your specific cell line, typically recommended to be below 0.5%.
Rapid dilution Instead of adding the DMSO stock directly to the full volume of media, first pre-dilute the stock in a smaller volume of media. Add this intermediate dilution to the final culture volume while gently mixing.
Temperature shock Warm both the stock solution and the cell culture medium to 37°C before mixing to reduce the risk of precipitation caused by temperature differences.[2]
Low kinetic solubility The compound may have poor kinetic solubility in the aqueous environment. Consider using a formulation aid, such as a small percentage of a biocompatible surfactant or serum albumin, in your media if your experimental design allows.

Issue 2: I am observing unexpected or inconsistent results in my cell-based assays.

This could be related to the stability and handling of the compound.

  • Solution Degradation: Ensure your stock solution is fresh and has not undergone multiple freeze-thaw cycles. It is best practice to use a fresh aliquot for each experiment.

  • Cell Line Health: Confirm that the cells are healthy and not compromised by factors such as contamination or excessive passage numbers.

  • Assay Interference: High concentrations of the compound or the solvent (DMSO) may interfere with assay components or cell viability. Always include appropriate vehicle controls in your experimental design.

Visualizing Key Pathways and Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Raloxifene Raloxifene 6-Monomethyl Ether ER_alpha Estrogen Receptor α (ERα) Raloxifene->ER_alpha Binds & Inhibits gp130 gp130 ER_alpha->gp130 Modulates JAK JAK gp130->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes & Translocates Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL) STAT3_active->Gene_Expression Regulates Transcription

Caption: Estrogen Receptor α Signaling Pathway Inhibition.

Experimental_Workflow A Prepare 10 mM Stock Solution in DMSO C Prepare Working Solutions by Serial Dilution in Media A->C B Culture Cells to Desired Confluency D Treat Cells with Compound (and Vehicle Control) B->D C->D E Incubate for Desired Time Period D->E F Perform Cell-Based Assay (e.g., Viability, Western Blot) E->F G Data Analysis and Interpretation F->G

Caption: General Experimental Workflow for In Vitro Studies.

References

Technical Support Center: Stability of Raloxifene 6-Monomethyl Ether Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Raloxifene 6-Monomethyl Ether solutions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

1. How should I prepare and store stock solutions of this compound?

  • Answer: this compound is available as a pharmaceutical reference standard.[1] For optimal stability, it is recommended to prepare stock solutions in high-purity solvents such as DMSO, methanol, or a mixture of acetonitrile and water.[2][3][4] Based on stability data for the parent compound, Raloxifene, solutions should be stored in tightly capped vials at low temperatures (e.g., -20°C) to minimize degradation.[5] For short-term storage, refrigeration (2-8°C) may be adequate, but long-term stability at this temperature should be verified.

2. What are the known factors that can affect the stability of this compound solutions?

  • Answer: While specific data for this compound is limited, studies on Raloxifene hydrochloride indicate several factors that can impact stability. These include:

    • pH: Raloxifene shows pH-dependent stability, with increased degradation observed at higher pH levels.[6]

    • Oxidation: The parent compound, Raloxifene, is susceptible to oxidative degradation, particularly in the presence of peroxides.[2][5][7]

    • Light: Photolytic degradation can occur under exposure to UV light.[3][8]

    • Temperature: Elevated temperatures can accelerate degradation.[3][8]

    • Humidity: For solid forms, humidity can affect chemical stability.[9]

3. What are the expected degradation products of this compound?

  • Answer: Specific degradation pathways for this compound have not been extensively reported. However, based on the structure and known degradation of Raloxifene, potential degradation products could arise from:

    • Oxidation: Formation of N-oxides is a known degradation pathway for Raloxifene.[7]

    • Hydrolysis: While the ether linkage at the 6-position is generally stable, hydrolysis of other parts of the molecule could occur under acidic or basic conditions.

    • Photodegradation: Exposure to light may lead to the formation of various photoproducts.[3][8]

4. Which analytical methods are suitable for assessing the stability of this compound solutions?

  • Answer: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective methods for stability testing of Raloxifene and its derivatives.[3][4][5][10][11] These methods, typically employing a C18 or C8 column, can separate the parent compound from its impurities and degradation products.[3][4][11] UV detection is commonly performed at wavelengths around 280-287 nm.[2][3][8]

Troubleshooting Guides

Issue 1: Unexpected peaks appear in the chromatogram of my this compound solution.

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Step: Review the storage conditions of your solution. Has it been exposed to light, elevated temperatures, or incompatible solvents? Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and compare their retention times with the unexpected peaks.

  • Possible Cause 2: Contamination of the solvent or glassware.

    • Troubleshooting Step: Prepare a fresh solution using high-purity solvents and thoroughly cleaned glassware. Run a blank injection of the solvent to check for contaminants.

  • Possible Cause 3: Impurities in the reference standard.

    • Troubleshooting Step: Obtain the Certificate of Analysis (CoA) for your reference standard to identify any known impurities.[1]

Issue 2: The concentration of my this compound solution is decreasing over time.

  • Possible Cause 1: Chemical instability and degradation.

    • Troubleshooting Step: Re-evaluate your storage conditions. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. Protect the solution from light by using amber vials or wrapping them in foil.

  • Possible Cause 2: Adsorption to the container surface.

    • Troubleshooting Step: Consider using low-adsorption vials, especially for very dilute solutions. Silanized glass or polypropylene tubes may reduce adsorption.

  • Possible Cause 3: Evaporation of the solvent.

    • Troubleshooting Step: Ensure that the storage containers are tightly sealed. Use vials with high-quality septa or screw caps with liners that are compatible with your solvent.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Raloxifene Hydrochloride

Stress ConditionReagents and DurationObserved DegradationKey Findings
Acid Hydrolysis 1 M HCl for 24 hoursMinimal degradationRaloxifene is relatively stable under acidic conditions.[3][8]
Base Hydrolysis 1 M NaOH for 24 hoursSignificant degradationRaloxifene is susceptible to degradation in basic media.[3][5][8]
Oxidative Degradation 3% H₂O₂ for 24 hoursSignificant degradationRaloxifene is prone to oxidation.[3][5][8]
Photolytic Degradation UV light (352 nm) for 24 hoursModerate degradationExposure to UV light can cause degradation.[3][8]
Thermal Degradation 80°C for 24 hoursMinimal degradationRaloxifene shows good stability at elevated temperatures for a short duration.[3][8]

Note: This data is for Raloxifene Hydrochloride and serves as a guide for this compound due to limited specific data for the ether derivative.

Experimental Protocols

Protocol 1: General Stability Testing of this compound Solution

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze the solution using a validated HPLC or UPLC method to determine the initial concentration and purity.

  • Storage: Divide the stock solution into several aliquots in tightly sealed, light-protected vials. Store these aliquots under the desired stability conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove an aliquot from each storage condition and analyze it using the same analytical method.

  • Data Evaluation: Compare the concentration and purity of the stored samples to the time-zero sample. A significant decrease in concentration or the appearance of new peaks indicates degradation.

Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare separate solutions of this compound.

  • Stress Conditions:

    • Acidic: Add 1 M HCl and incubate at room temperature for 24 hours.[3]

    • Basic: Add 1 M NaOH and incubate at room temperature for 24 hours.[3]

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.[3]

    • Photolytic: Expose the solution to UV light (e.g., 352 nm) for 24 hours.[3]

    • Thermal: Incubate the solution at an elevated temperature (e.g., 80°C) for 24 hours.[3]

  • Neutralization (for acidic and basic samples): After the incubation period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by HPLC or UPLC to observe the extent of degradation and the formation of degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_eval Evaluation Prep Prepare Stock Solution T0 Time-Zero Analysis (HPLC/UPLC) Prep->T0 Store_RT Room Temperature T0->Store_RT Store_4C 4°C T0->Store_4C Store_neg20C -20°C T0->Store_neg20C Eval Compare Results T0->Eval TP Time-Point Analysis TP->Eval Store_RT->TP Store_4C->TP Store_neg20C->TP

Caption: Workflow for a typical stability testing experiment.

Forced_Degradation_Pathway cluster_compound Test Compound cluster_stress Stress Conditions cluster_products Outcome Compound This compound Solution Acid Acid Hydrolysis Compound->Acid Base Base Hydrolysis Compound->Base Oxidation Oxidation (H2O2) Compound->Oxidation Photo Photolysis (UV) Compound->Photo Thermal Thermal Stress Compound->Thermal Degradation Degradation Products Acid->Degradation Base->Degradation Oxidation->Degradation Photo->Degradation Thermal->Degradation

Caption: Logical flow of a forced degradation study.

References

Technical Support Center: Overcoming Challenges in Raloxifene Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Raloxifene and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the Raloxifene core?

A1: The most prevalent synthetic strategies for constructing the Raloxifene core, a benzothiophene structure, involve two key reactions: Friedel-Crafts acylation and a cyclization reaction to form the benzothiophene ring. One common approach begins with the reaction of 3-methoxybenzenethiol with a 2-bromoacetophenone derivative, followed by a polyphosphoric acid (PPA) or methanesulfonic acid-mediated cyclization.[1] Subsequent Friedel-Crafts acylation at the 3-position of the benzothiophene core with a substituted benzoyl chloride, followed by demethylation, yields Raloxifene.

Q2: I am observing low yields during the Friedel-Crafts acylation step. What are the potential causes and solutions?

A2: Low yields in the Friedel-Crafts acylation of the benzothiophene core are a common issue. Several factors can contribute to this:

  • Substrate Reactivity: Electron-withdrawing groups on the benzothiophene ring can deactivate it towards electrophilic substitution, requiring harsher reaction conditions.[2]

  • Lewis Acid Choice and Stoichiometry: The choice and amount of Lewis acid (e.g., AlCl₃) are critical. Insufficient Lewis acid can lead to incomplete reaction, while an excess can cause side reactions or degradation of starting material.

  • Reaction Temperature and Time: Acylation of less reactive benzothiophenes may necessitate higher temperatures and longer reaction times. However, prolonged exposure to harsh conditions can also lead to product decomposition.[2]

  • Solvent Selection: The choice of solvent is important; common solvents include dichloromethane, 1,2-dichloroethane, and chlorobenzene.[2][3]

Troubleshooting Tip: If you are experiencing low yields, consider screening different Lewis acids, optimizing the stoichiometry of the Lewis acid, and carefully controlling the reaction temperature and time. For deactivated substrates, a stepwise approach involving bromination at the C3 position followed by lithium-halogen exchange and subsequent acylation at low temperatures can be a milder alternative to harsh Friedel-Crafts conditions.[2]

Q3: My demethylation step is resulting in multiple byproducts and a difficult purification. How can I improve this?

A3: The demethylation of the methoxy groups on the Raloxifene precursor is a critical step that can be prone to side reactions.

  • Reagent Choice: Traditional demethylating agents like boron tribromide (BBr₃) can be harsh and lead to degradation. A combination of a Lewis acid like aluminum chloride (AlCl₃) and a soft nucleophile such as ethanethiol or the less odorous decanethiol has been shown to be an effective and industrially viable method for demethylation in Raloxifene synthesis.[4]

  • Reaction Conditions: Careful control of the reaction temperature and quenching procedure is crucial to minimize byproduct formation. The reaction is typically quenched with a mixture of methanol, ice, and concentrated HCl.

Q4: What are some common impurities I should look for in my final Raloxifene derivative product?

A4: Several process-related impurities can be present in the final product. These can arise from starting materials, intermediates, or side reactions during the synthesis. Common impurities include regioisomers of the benzothiophene core, products of incomplete demethylation, and byproducts from the Friedel-Crafts acylation. HPLC and LC-MS are essential techniques for identifying and quantifying these impurities.

Q5: Are there greener alternatives to the hazardous reagents often used in Raloxifene synthesis?

A5: Yes, research is ongoing to develop more environmentally friendly synthetic routes. One approach involves the use of ionic liquids as recyclable solvents for Suzuki coupling and Friedel-Crafts acylation reactions.[5] Additionally, replacing foul-smelling and hazardous thiols like ethanethiol with long-chain, odorless thiols such as decanethiol for the demethylation step improves the safety and sustainability of the process.[4]

Troubleshooting Guides

Problem 1: Low Yield in Benzothiophene Ring Formation
Symptom Potential Cause Suggested Solution
Incomplete cyclization of the thioether precursor.Insufficiently acidic conditions or deactivation by electron-withdrawing groups.Use a stronger acid catalyst such as Eaton's reagent (P₂O₅ in methanesulfonic acid) for deactivated substrates. Optimize reaction time and temperature.
Formation of a significant amount of the undesired regioisomer.The cyclization reaction can lead to a mixture of the desired 6-methoxy and the undesired 4-methoxy benzothiophene isomers.The ratio of isomers can be influenced by the choice of acid catalyst and reaction conditions. An isomerization step using methanesulfonic acid in toluene at elevated temperatures can be employed to convert the undesired isomer to the desired one.[6]
Degradation of starting material or product.Harsh acidic conditions and high temperatures.Monitor the reaction closely by TLC or HPLC and avoid prolonged reaction times. Consider milder cyclization methods if possible.
Problem 2: Challenges in Friedel-Crafts Acylation of Substituted Benzothiophenes
Symptom Potential Cause Suggested Solution
No or very low conversion to the acylated product.Deactivation of the benzothiophene ring by electron-withdrawing substituents at the C6 position.[2]Increase reaction temperature (e.g., up to 140°C in chlorobenzene) and reaction time. Use a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction.[2]
Formation of multiple unidentified byproducts.Side reactions due to harsh conditions or reaction with the solvent.Screen different solvents and Lewis acids. Consider the alternative C3-lithiation acylation method for sensitive substrates.[2]
Low solubility of the acid chloride salt reagent.The hydrochloride salt of the acylating agent can have poor solubility in common organic solvents.[2]Use a co-solvent to improve solubility or perform the reaction at a higher temperature where solubility is increased.

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for key steps in the synthesis of Raloxifene and its precursors.

Reaction Step Reactants Reagents & Conditions Yield Reference
Benzothiophene Formation (Isomerization) 6-Methoxy-3-(4-methoxy-phenyl)-benzo[b]thiopheneMethanesulfonic acid, Toluene, 90°C, 4h80%[7]
Friedel-Crafts Acylation 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, 4-(2-Chloro-ethoxy)-benzoyl chlorideAlCl₃, DCM, 0-5°C, 2hNot explicitly stated for this step[7]
Friedel-Crafts Acylation (Substituted) 6-Substituted benzothiophenes, Acid chloride saltcat. DMAP, Chlorobenzene, 140°C, 9-12h53-72%[2]
Demethylation Protected Raloxifene precursorAlCl₃, Decanethiol, Methylene dichloride, 25-35°C, 2h53.3%
Suzuki Coupling for Benzothiophene Core 6-methoxybenzothiophene-2-boronic acid, 4-iodoanisoleNa₂CO₃, [bmim][BF4], 110°C81%[5]

Experimental Protocols

Protocol 1: Synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene via Isomerization

This protocol describes the isomerization of 6-methoxy-3-(4-methoxy-phenyl)-benzo[b]thiophene to the desired 2-aryl substituted product.

Materials:

  • 6-Methoxy-3-(4-methoxy-phenyl)-benzo[b]thiophene

  • Methanesulfonic acid

  • Toluene

  • Heptane

  • 2-Propanol

Procedure:

  • To a solution of 6-methoxy-3-(4-methoxy-phenyl)-benzo[b]thiophene (170 g, 0.63 mol) in toluene (700 mL) at room temperature, add methanesulfonic acid (61 g, 0.63 mol).

  • Stir the mixture at 90°C for 4 hours. Monitor the reaction progress by TLC.

  • After completion of the reaction, add heptane (280 mL) at 90°C and stir the resulting mixture for 1 hour at 90°C, followed by 3 hours at 80°C.

  • After 3 hours, add 2-propanol (490 mL) and stir for 30 minutes.

  • Cool the mixture to 0°C, stir for 1 hour, and then filter the precipitate.

  • Wash the collected solid with a mixture of toluene and 2-propanol (70:30 v/v, 190 mL).

  • Dry the product overnight at 60°C under vacuum to yield 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[7]

Protocol 2: Friedel-Crafts Acylation and Demethylation to Synthesize Raloxifene Hydrochloride

This protocol outlines the one-pot acylation and demethylation of the benzothiophene core.

Materials:

  • 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

  • 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride

  • Thionyl chloride

  • Pyridine

  • Methylene dichloride (DCM)

  • Anhydrous aluminum chloride (AlCl₃)

  • Decanethiol

  • Methanol

  • Ice

  • Concentrated HCl

  • Water

Procedure:

Part A: Preparation of the Acid Chloride

  • To a solution of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride (14.3 g, 0.05 mol) in methylene dichloride (400 mL) and pyridine (0.5 mL) at 25-35°C, add thionyl chloride (23.8 g, 0.20 mol) dropwise under an argon atmosphere over 15-30 minutes.

  • Stir the reaction mixture for 2 hours at 40-45°C.

  • Remove excess thionyl chloride and solvent under vacuum at 40°C to afford the crude acid chloride hydrochloride salt.

Part B: Acylation and Demethylation

  • Dissolve the crude acid chloride hydrochloride salt in methylene dichloride (150 mL) and cool the solution to 0-10°C.

  • Add 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (10.8 g, 0.04 mol) to the cooled solution.

  • Add anhydrous aluminum chloride (37.0 g, 0.28 mol) portion-wise over a period of 30 minutes, maintaining the temperature between 0-10°C.

  • Allow the mixture to warm to 30°C and stir for 2 hours at 25-35°C.

  • Add decanethiol (28.0 g, 0.16 mol) and stir for an additional 2 hours at 25-35°C.

  • Quench the reaction mixture by pouring it into a mixture of methanol (100 mL), ice (200 g), and concentrated HCl (15 mL).

  • Stir the quenched mixture for 1 hour at 25-35°C.

  • Collect the precipitated solid by filtration, wash with water (2 x 100 mL), and dry at 65°C for 4 hours to afford crude Raloxifene hydrochloride.

  • The crude product can be further purified by crystallization from a methanol/water mixture.

Visualizations

Experimental Workflow: Raloxifene Synthesis

G cluster_0 Benzothiophene Core Synthesis cluster_1 Side Chain Preparation cluster_2 Final Assembly and Deprotection A 3-Methoxybenzenethiol + 2-Bromoacetophenone derivative B Thioether Intermediate A->B Nucleophilic Substitution C 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene B->C Acid-catalyzed Cyclization/ Rearrangement (PPA or MSA) F Protected Raloxifene Precursor C->F Friedel-Crafts Acylation D 4-[2-(1-piperidinyl)ethoxy]benzoic acid HCl E Acid Chloride Hydrochloride Salt D->E Thionyl Chloride E->F G Raloxifene Hydrochloride F->G Demethylation (AlCl3/Decanethiol)

Caption: A simplified workflow for a common synthetic route to Raloxifene.

Signaling Pathway: Raloxifene as a SERM

G cluster_cell Target Cell cluster_nucleus Nucleus Raloxifene Raloxifene ER Estrogen Receptor (ERα/ERβ) Raloxifene->ER Binds Ral_ER_complex Raloxifene-ER Complex ER->Ral_ER_complex ERE Estrogen Response Element (ERE) Ral_ER_complex->ERE Binds to DNA Coactivators Coactivators Ral_ER_complex->Coactivators Recruits/Blocks (Tissue-dependent) Corepressors Corepressors Ral_ER_complex->Corepressors Recruits/Blocks (Tissue-dependent) Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Coactivators->Gene_Transcription Promotes (Agonist effect in bone) Corepressors->Gene_Transcription Inhibits (Antagonist effect in breast/uterus) Tissue_Specific_Effects Tissue-Specific Effects (Agonist/Antagonist) Gene_Transcription->Tissue_Specific_Effects

Caption: Mechanism of action of Raloxifene as a Selective Estrogen Receptor Modulator (SERM).

References

Technical Support Center: Synthesis of Raloxifene 6-Monomethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Raloxifene 6-Monomethyl Ether. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct precursor for the synthesis of this compound is Raloxifene itself. The primary transformation is the selective O-methylation of the hydroxyl group at the 6-position of the benzothiophene core.

Q2: Why is selective methylation at the 6-position challenging?

A2: Raloxifene has two phenolic hydroxyl groups: one at the 6-position of the benzothiophene ring and another at the 4'-position of the 2-phenyl substituent. These two hydroxyl groups have different steric and electronic environments, but achieving high selectivity for methylation at the 6-position requires careful optimization of reaction conditions to prevent the formation of the 4'-methylated isomer and the di-methylated byproduct.

Q3: What are the critical parameters to control for improving the yield of this compound?

A3: The key parameters to control are:

  • Choice of Methylating Agent: Different methylating agents exhibit varying reactivities.

  • Base: The choice and stoichiometry of the base are crucial for selective deprotonation.

  • Solvent: The solvent can influence the solubility of reactants and the reaction rate.

  • Temperature: Temperature control is critical for managing the reaction rate and minimizing side reactions.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time.

Q4: What are the common impurities observed in the synthesis of this compound?

A4: Common impurities include unreacted Raloxifene, the isomeric Raloxifene 4'-Monomethyl Ether, and the di-methylated product, Raloxifene 6,4'-Dimethyl Ether. Other potential impurities can arise from the degradation of starting materials or products under the reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Potential Cause Suggested Solution
Incomplete reaction.Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature incrementally. Ensure the purity of starting materials and reagents.
Degradation of starting material or product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. If the product is temperature-sensitive, consider running the reaction at a lower temperature for a longer duration.
Suboptimal stoichiometry of reagents.Carefully control the molar equivalents of the base and methylating agent. An excess or deficit of either can lead to lower yields.

Issue 2: Poor Selectivity (Formation of 4'-Monomethyl Ether and Di-methylated Byproducts)

Potential Cause Suggested Solution
Non-selective deprotonation of phenolic hydroxyls.Use a bulky base that may preferentially deprotonate the more sterically accessible 6-hydroxyl group. Alternatively, use a milder base in a stoichiometric amount to favor mono-methylation.
Over-methylation due to harsh reaction conditions.Use a less reactive methylating agent. Reduce the reaction temperature and shorten the reaction time. Add the methylating agent slowly to the reaction mixture to maintain a low concentration.
Use of a polar aprotic solvent that favors reactivity of both hydroxyl groups.Experiment with less polar solvents or solvent mixtures to modulate the reactivity and improve selectivity.

Issue 3: Difficulty in Purifying the Final Product

| Potential Cause | Suggested Solution | | Co-elution of isomers during column chromatography. | Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if separation on silica gel is challenging. | | Presence of baseline impurities from starting materials. | Ensure the purity of the starting Raloxifene by recrystallization or other purification methods before use. | | Formation of closely related byproducts. | Adjust the reaction conditions to minimize the formation of these byproducts, as described in the selectivity troubleshooting section. |

Experimental Protocols

Representative Protocol for Selective 6-O-Methylation of Raloxifene

This protocol is a representative method and may require optimization for specific laboratory conditions and desired scale.

Materials:

  • Raloxifene

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfate (DMS)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve Raloxifene (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add finely ground potassium carbonate (1.1 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate (1.05 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate this compound.

Data Presentation

Table 1: Effect of Base and Solvent on Yield and Selectivity
Entry Base (equiv.) Solvent Temperature (°C) Yield of 6-Monomethyl Ether (%) Yield of 4'-Monomethyl Ether (%) Yield of Di-methyl Ether (%)
1K₂CO₃ (1.1)Acetone5665155
2Cs₂CO₃ (1.1)Acetonitrile8270108
3NaH (1.0)THF25552510
4K₂CO₃ (2.2)DMF25402030

Note: The data presented in this table is hypothetical and for illustrative purposes to guide optimization.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Raloxifene in Acetone add_base Add K2CO3 start->add_base add_dms Add Dimethyl Sulfate add_base->add_dms reflux Reflux and Monitor add_dms->reflux cool Cool to RT reflux->cool filter Filter Salts cool->filter concentrate1 Concentrate filter->concentrate1 extract Liquid-Liquid Extraction concentrate1->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure Raloxifene 6-Monomethyl Ether chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_yield cluster_incomplete Incomplete Reaction cluster_byproducts High Byproduct Formation start Low Yield of This compound check_completion Check Reaction Completion (TLC/HPLC) start->check_completion increase_time Increase Reaction Time check_completion->increase_time Incomplete change_base Use Bulky/Milder Base check_completion->change_base Complete but High Byproducts increase_temp Increase Temperature increase_time->increase_temp check_reagents Check Reagent Purity increase_temp->check_reagents change_methylating Use Less Reactive Methylating Agent change_base->change_methylating lower_temp Lower Reaction Temperature change_methylating->lower_temp

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Technical Support Center: Quantification of Raloxifene 6-Monomethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method refinement of Raloxifene 6-Monomethyl Ether, a known impurity of Raloxifene.

Troubleshooting Guides and FAQs

This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during the quantification of this compound.

Question 1: I am not seeing a distinct peak for this compound in my chromatogram. What could be the issue?

Answer:

Several factors could contribute to the absence of a discernible peak for this compound. Consider the following troubleshooting steps:

  • Low Concentration: The concentration of the impurity in your sample may be below the limit of detection (LOD) or limit of quantification (LOQ) of the current method.[1][2] Consider concentrating your sample or using a more sensitive detector.

  • Inadequate Resolution: The peak for this compound may be co-eluting with the main Raloxifene peak or other impurities. To improve resolution, you can:

    • Adjust the mobile phase composition, for instance, by altering the ratio of organic solvent to aqueous buffer.

    • Modify the pH of the mobile phase.

    • Change the column to one with a different stationary phase chemistry (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.[3][4]

  • Sample Degradation: Raloxifene and its related compounds can be susceptible to degradation. Ensure proper sample handling and storage conditions. Prepare fresh solutions and analyze them promptly.

Question 2: My peak for this compound is showing significant tailing. How can I improve the peak shape?

Answer:

Peak tailing is a common chromatographic issue that can affect integration and quantification accuracy. Here are some potential causes and solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.

    • Use a base-deactivated column.[5]

    • Add a competing base, such as triethylamine, to the mobile phase in low concentrations.

    • Operate at a lower mobile phase pH to protonate the analyte and reduce silanol interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and reinjecting.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Flush the column with a strong solvent or replace it if necessary.

Question 3: I am observing poor reproducibility in my quantitative results for this compound. What are the likely causes?

Answer:

Poor reproducibility can stem from various sources throughout the analytical workflow. A systematic evaluation is recommended:

  • Inconsistent Sample Preparation: Ensure that the sample preparation procedure, including extraction and dilution steps, is performed consistently for all samples and standards.

  • Unstable HPLC System: Fluctuations in pump pressure, inconsistent injector volumes, or temperature variations in the column compartment can lead to variable results. Check the HPLC system for leaks, ensure proper pump priming, and use a column thermostat.

  • Standard Solution Instability: The stability of your this compound standard solution may be a factor. Prepare fresh standards regularly and store them under appropriate conditions (e.g., protected from light and at a low temperature).

Question 4: What is the origin of this compound?

Answer:

This compound is recognized as a process-related impurity of Raloxifene.[6][7][8] It is likely formed during the synthesis of the active pharmaceutical ingredient (API) due to incomplete demethylation or side reactions involving methylated reagents. Regulatory guidelines often require the identification and quantification of such impurities to ensure the quality and safety of the final drug product.[6][7]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of Raloxifene and its impurities using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These values can serve as a benchmark for method development and refinement for this compound.

Table 1: HPLC Method Validation Parameters for Raloxifene and Impurities

ParameterRaloxifeneRaloxifene Impurity ARaloxifene Impurity C
Linearity Range (µg/mL) 0.0006 - 0.00450.0006 - 0.00450.582 - 233.0
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
LOD (µg/mL) ~0.03--
LOQ (µg/mL) ~0.08--
Accuracy (% Recovery) 98 - 10298 - 102-
Precision (% RSD) < 2.0< 2.0-

Data synthesized from multiple sources.[2][4][9]

Table 2: LC-MS/MS Method Validation Parameters for Raloxifene in Human Plasma

ParameterValue
Linearity Range (ng/mL) 0.20 - 250
Lower Limit of Quantification (LLOQ) (ng/mL) 0.20
Intra-day Precision (% RSD) < 11.2
Inter-day Precision (% RSD) < 11.2
Accuracy (% RE) -4.0 to 1.3

Data is for Raloxifene and can be used as a reference for developing a method for its methylated impurity.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound based on established methods for Raloxifene and its impurities.

HPLC Method for Quantification of this compound

This method is adapted from established protocols for the analysis of Raloxifene and its related substances.[3][4][6]

1. Materials and Reagents:

  • Raloxifene Hydrochloride Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: Inertsil C8-3 (250 x 4.6 mm, 5 µm)[6]

  • Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 67 33
    20 40 60
    25 40 60
    30 67 33

    | 35 | 67 | 33 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the analyte in the samples.

  • Sample Solution: Accurately weigh and dissolve the sample containing Raloxifene in the diluent to a known concentration.

4. System Suitability:

  • Inject a system suitability solution containing Raloxifene and this compound to ensure adequate resolution and peak shape. The resolution between the two peaks should be greater than 2.0.

5. Data Analysis:

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the working standard solutions.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Quantification sample_prep Sample Weighing and Dissolution hplc_injection Injection into HPLC System sample_prep->hplc_injection standard_prep Reference Standard Weighing and Dissolution serial_dilution Serial Dilution for Calibration Curve standard_prep->serial_dilution serial_dilution->hplc_injection chrom_separation Chromatographic Separation on C8 Column hplc_injection->chrom_separation uv_detection UV Detection at 280 nm chrom_separation->uv_detection peak_integration Peak Integration and Area Measurement uv_detection->peak_integration calibration_curve Generation of Calibration Curve peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound by HPLC.

Simplified Raloxifene Signaling Pathway

raloxifene_signaling cluster_cell Target Cell cluster_nucleus Nucleus raloxifene Raloxifene er Estrogen Receptor (ERα / ERβ) raloxifene->er Binds to ral_er_complex Raloxifene-ER Complex er->ral_er_complex Forms ere Estrogen Response Element (ERE) on DNA ral_er_complex->ere Binds to gene_transcription Modulation of Gene Transcription ere->gene_transcription Regulates tissue_effects Tissue-Specific Effects (Agonist/Antagonist) gene_transcription->tissue_effects Leads to

Caption: Simplified signaling pathway of Raloxifene as a Selective Estrogen Receptor Modulator (SERM).[10][11]

References

Technical Support Center: Analysis of Raloxifene 6-Monomethyl Ether by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the LC-MS analysis of Raloxifene 6-Monomethyl Ether.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, leading to inaccurate quantification due to matrix effects.

Issue 1: Poor peak shape and inconsistent retention times.

  • Question: My chromatogram for this compound shows tailing peaks and the retention time is shifting between injections. What could be the cause?

  • Answer: Poor peak shape and retention time variability are often indicative of issues with the analytical column or the mobile phase. Co-eluting matrix components can interact with the stationary phase, affecting the separation process.

    • Recommendation 1: Column Conditioning and Equilibration. Ensure the column is properly conditioned and equilibrated with the mobile phase before each analytical run. A stable baseline is a good indicator of a well-equilibrated system.

    • Recommendation 2: Mobile Phase Optimization. The composition of the mobile phase is critical. For reversed-phase chromatography of raloxifene and its metabolites, a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid) is commonly used.[1][2] Adjusting the gradient profile or the organic-to-aqueous ratio can help in separating the analyte from interfering matrix components.

    • Recommendation 3: Column Selection. Consider using a column with a different stationary phase chemistry. For instance, a pentafluorophenyl (PFP) column can offer alternative selectivity compared to traditional C18 columns.[3]

Issue 2: Significant ion suppression or enhancement.

  • Question: I am observing a significant decrease (or increase) in the signal intensity of this compound when analyzing biological samples compared to pure standards. How can I mitigate this?

  • Answer: Ion suppression or enhancement is a direct consequence of matrix effects, where co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4][5]

    • Recommendation 1: Improve Sample Preparation. The most effective way to combat matrix effects is to remove interfering components before the sample is injected into the LC-MS system.[4]

      • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[4][6][7] For raloxifene and its metabolites, mixed-mode cation exchange SPE cartridges have been shown to provide good recoveries.[4]

      • Liquid-Liquid Extraction (LLE): LLE can also be employed to isolate the analyte from the matrix.[2] Optimization of the extraction solvent and pH is crucial for achieving high recovery.

      • Protein Precipitation (PPT): While being a simpler method, PPT is often less effective in removing all matrix interferences, especially phospholipids.

    • Recommendation 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification.[8] Raloxifene-d4 is a commonly used internal standard for raloxifene analysis.[3]

    • Recommendation 3: Chromatographic Separation. Optimize the chromatographic method to separate this compound from the regions where matrix effects are most pronounced. This can be assessed using a post-column infusion experiment.[9][10]

Issue 3: Low recovery of the analyte.

  • Question: My recovery for this compound is consistently low after sample preparation. What steps can I take to improve it?

  • Answer: Low recovery indicates that a significant portion of the analyte is being lost during the extraction and sample preparation process.

    • Recommendation 1: Optimize SPE/LLE Protocol. Systematically evaluate each step of your extraction protocol. For SPE, this includes the choice of sorbent, conditioning and equilibration steps, sample loading conditions, wash steps, and elution solvent. For LLE, experiment with different organic solvents and pH conditions to ensure efficient partitioning of the analyte. Recoveries for raloxifene and its metabolites using SPE have been reported to be higher than 71% and even greater than 92.5% in some methods.[6][7]

    • Recommendation 2: Check for Analyte Stability. Raloxifene and its derivatives can be susceptible to degradation under certain conditions. Ensure that the pH, temperature, and light exposure during sample processing and storage are controlled.

    • Recommendation 3: Evaluate for Non-Specific Binding. The analyte may be adsorbing to the surfaces of collection tubes, pipette tips, or well plates. Using low-binding labware can help to minimize this issue.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix.[5][11] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, resulting in inaccurate quantification.[5] Phospholipids are a major cause of ion suppression in the analysis of plasma samples.[4]

Q2: How can I quantitatively assess the matrix effect for this compound?

A2: The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?

A3: Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing matrix interferences from complex biological samples like plasma.[4][6][12] Specifically, polymeric mixed-mode strong cation exchange sorbents have demonstrated good performance in cleaning up plasma samples for the analysis of raloxifene and its metabolites.[4]

Q4: Is a stable isotope-labeled internal standard always necessary?

A4: While not strictly mandatory in all cases, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for achieving the most accurate and reliable quantitative results, especially when dealing with complex matrices.[8] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus providing effective compensation.

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[10] However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay, particularly for low-concentration samples. The extent of dilution needs to be carefully balanced with the required limit of quantification.

Quantitative Data Summary

The following tables summarize typical recovery and linearity data reported for the LC-MS analysis of raloxifene and its metabolites, which can serve as a benchmark for method development for this compound.

Table 1: Reported Recovery of Raloxifene and its Metabolites from Biological Matrices

AnalyteMatrixExtraction MethodRecovery (%)Reference
Raloxifene & MetabolitesHuman PlasmaSPE> 71[6]
Raloxifene & GlucuronidesHuman UrineSPE> 92.5[7]
RaloxifeneHuman UrineHydrolysis & LLE> 92.81[13]

Table 2: Reported Linearity for Raloxifene and its Metabolites in LC-MS/MS Assays

AnalyteMatrixLinear RangeCorrelation Coefficient (r²)Reference
RaloxifeneHuman Plasma0.02 - 2 ng/mL0.995[3]
Raloxifene-4'-glucuronideHuman Plasma3 - 300 ng/mL0.996[3]
Raloxifene-6-glucuronideHuman Plasma0.6 - 60 ng/mL0.995[3]
RaloxifeneHuman Plasma0.20 - 250 ng/mL> 0.99[2]
RaloxifeneHuman Urine0.5 - 100 ng/mL0.999[13]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the determination of raloxifene and its glucuronide metabolites in human plasma.[3]

  • Sample Pre-treatment: To 295 µL of blank human plasma, add 300 µL of 2.0% formic acid. For standards and quality control (QC) samples, spike with the appropriate working solutions. Add 20 µL of the internal standard (e.g., raloxifene-d4).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 200 µL of methanol, followed by 200 µL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 200 µL of water with 2.0% formic acid.

    • Wash 2: 200 µL of methanol.

  • Elution: Elute the analyte and internal standard with 2 x 75 µL of methanol containing 5.0% ammonia.

  • Final Preparation: Add 50 µL of water with 6.0% formic acid to each eluate before injection into the LC-MS system.

Protocol 2: LC-MS/MS Parameters

The following are typical LC-MS/MS parameters for the analysis of raloxifene and its metabolites.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: Hypersil GOLD PFP (pentafluorophenyl), 3 µm, 100 x 3 mm.[3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix interferences.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.[3]

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • SRM Transitions (Example for Raloxifene): Q1 m/z 474.1 -> Q3 m/z 112.1.[3] The specific transitions for this compound would need to be optimized.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) pretreatment Pre-treatment (Acidification & IS Spiking) sample->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution lc_separation LC Separation elution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: A typical experimental workflow for the LC-MS analysis of this compound.

troubleshooting_logic cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem Encountered peak_shape Poor Peak Shape / Retention Time Shift start->peak_shape ion_suppression Ion Suppression / Enhancement start->ion_suppression low_recovery Low Analyte Recovery start->low_recovery sol_column Optimize Column & Mobile Phase peak_shape->sol_column sol_sample_prep Improve Sample Prep (SPE, LLE) ion_suppression->sol_sample_prep sol_is Use Stable Isotope-Labeled IS ion_suppression->sol_is sol_chromatography Optimize Chromatography ion_suppression->sol_chromatography sol_extraction Optimize Extraction Protocol low_recovery->sol_extraction result Issue Resolved sol_column->result sol_sample_prep->result sol_is->result sol_chromatography->result sol_extraction->result

Caption: A troubleshooting decision tree for addressing common issues in LC-MS analysis.

References

Technical Support Center: Analysis of Raloxifene 6-Monomethyl Ether and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Raloxifene 6-Monomethyl Ether.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation analysis important?

This compound is a known impurity and a derivative of Raloxifene, a selective estrogen receptor modulator (SERM).[1] The analysis of its degradation products is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing Raloxifene, as impurities and degradants can potentially have different pharmacological or toxicological profiles. Regulatory authorities require the identification and characterization of impurities and degradation products above certain thresholds.

Q2: What are the expected degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, inferences can be drawn from forced degradation studies on the parent compound, Raloxifene Hydrochloride.[2][3][4] Potential degradation pathways to investigate include:

  • Oxidative Degradation: The benzothiophene ring and the phenol group in Raloxifene are susceptible to oxidation.[3] This can lead to the formation of N-oxides and quinone-type structures. The presence of the methyl ether at the 6-position may influence the oxidative susceptibility of that part of the molecule.

  • Hydrolysis: While the ether linkage is generally stable, extreme pH conditions and high temperatures could potentially lead to hydrolysis, yielding Raloxifene.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.[5]

Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for the separation and quantification of Raloxifene and its related substances.[1][2][4] For structural elucidation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[1][6][7]

Troubleshooting Guides

HPLC/UPLC Method-Related Issues
Problem Possible Causes Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Secondary interactions with column silanols. - Column overload. - Column degradation.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a highly deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. - Reduce the injection volume or sample concentration. - Replace the column.
Inconsistent Retention Times - Fluctuation in mobile phase composition. - Inadequate column equilibration. - Pump malfunction (inconsistent flow rate). - Temperature fluctuations.- Prepare fresh mobile phase and ensure proper mixing and degassing. - Increase the column equilibration time between injections. - Check the pump for leaks and perform a flow rate calibration. - Use a column oven to maintain a constant temperature.
Ghost Peaks - Impurities in the mobile phase or injection solvent. - Carryover from previous injections. - Late eluting peaks from a previous run.- Use high-purity solvents and additives. - Implement a robust needle wash protocol. - Extend the run time to ensure all components have eluted.
Poor Resolution Between Peaks - Suboptimal mobile phase composition. - Inappropriate column chemistry. - High flow rate.- Optimize the organic-to-aqueous ratio in the mobile phase. - Try a column with a different stationary phase (e.g., C8, Phenyl). - Reduce the flow rate to improve separation efficiency.
Forced Degradation Study-Related Issues
Problem Possible Causes Troubleshooting Steps
No or Minimal Degradation Observed - Stress conditions are too mild. - The molecule is highly stable under the tested conditions.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). - Extend the duration of the stress exposure. - Increase the temperature.
Excessive Degradation (>20%) - Stress conditions are too harsh.- Reduce the concentration of the stressor. - Decrease the duration of the stress exposure. - Lower the temperature.
Mass Imbalance (Sum of assay and impurities is not close to 100%) - Co-elution of degradation products. - Degradation products are not UV active at the detection wavelength. - Formation of volatile or insoluble degradation products.- Optimize the chromatographic method to improve resolution. - Use a diode array detector (DAD) or a mass spectrometer to analyze for non-chromophoric degradants. - Consider techniques like headspace GC-MS for volatile products.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol is a general guideline and should be optimized based on the stability of this compound.

  • Acid Hydrolysis: Dissolve the sample in a suitable solvent and add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve the sample in a suitable solvent and add an equal volume of 0.1 M NaOH. Heat at 60°C for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve the sample in a suitable solvent and add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid sample in a hot air oven at 80°C for 48 hours.

  • Photodegradation: Expose the solid sample to UV light (e.g., 254 nm) and visible light in a photostability chamber.

Stability-Indicating UPLC Method

This method is based on a published method for Raloxifene HCl and may require optimization for this compound.[2]

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase: A mixture of 0.01 M Ammonium Acetate buffer (pH 5.0) and Acetonitrile in a gradient elution mode.

  • Flow Rate: 0.3 mL/min

  • Detection Wavelength: 286 nm

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample This compound Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Sample->Stress UPLC UPLC Separation Stress->UPLC MS Mass Spectrometry (Identification) UPLC->MS DAD DAD Detection (Quantification & Purity) UPLC->DAD Pathway Pathway Elucidation MS->Pathway Deg_Profile Degradation Profile DAD->Deg_Profile

Caption: Experimental workflow for the degradation analysis of this compound.

troubleshooting_logic Start Problem Observed in HPLC/UPLC Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention Inconsistent Retention Time? Peak_Shape->Retention No Check_MP_pH Adjust Mobile Phase pH Peak_Shape->Check_MP_pH Yes Resolution Poor Resolution? Retention->Resolution No Prep_Fresh_MP Prepare Fresh Mobile Phase Retention->Prep_Fresh_MP Yes Optimize_MP Optimize Mobile Phase Resolution->Optimize_MP Yes Check_Column Check/Replace Column Check_MP_pH->Check_Column Reduce_Conc Reduce Sample Concentration Check_Column->Reduce_Conc Equilibrate Increase Equilibration Time Prep_Fresh_MP->Equilibrate Check_Pump Check Pump Flow Rate Equilibrate->Check_Pump Change_Column Try Different Column Optimize_MP->Change_Column Adjust_Flow Adjust Flow Rate Change_Column->Adjust_Flow

Caption: A logical troubleshooting guide for common HPLC/UPLC issues.

References

Technical Support Center: Enhancing the Stability of Raloxifene 6-Monomethyl Ether in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Raloxifene 6-Monomethyl Ether in various formulations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work with this compound.

Issue Potential Cause Suggested Solution
Rapid degradation of this compound in a liquid formulation. Oxidative degradation: The phenolic ether and benzothiophene moieties can be susceptible to oxidation.- Incorporate antioxidants: Consider adding antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid to the formulation. - Use of chelating agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation. - Inert atmosphere: Protect the formulation by manufacturing and storing it under an inert atmosphere (e.g., nitrogen or argon).
Discoloration or precipitation observed in the formulation upon storage. Photodegradation: Exposure to light, especially UV light, can induce degradation.[1] pH-related instability: The compound may be unstable at certain pH values, particularly alkaline conditions.- Use of light-protective packaging: Store the formulation in amber-colored or opaque containers to shield it from light. - pH optimization: Conduct a pH-stability profile study to identify the pH of maximum stability. For the parent compound, Raloxifene, acidic to neutral pH is generally preferred.[2] - Buffering agents: Employ a suitable buffer system to maintain the optimal pH throughout the shelf life of the product.
Loss of potency in a semi-solid or solid dosage form. Interaction with excipients: Incompatibility with certain excipients can lead to degradation. Moisture-induced degradation: The presence of moisture can accelerate degradation pathways.[3]- Excipient compatibility studies: Perform thorough compatibility studies with all proposed excipients before finalizing the formulation. - Moisture control: Use moisture-protective packaging (e.g., blister packs with aluminum foil). For solid dosage forms, consider including a desiccant in the packaging. Control humidity during manufacturing.
Inconsistent analytical results during stability testing. Inadequate analytical method: The analytical method may not be stability-indicating, failing to separate the parent drug from its degradation products.[1][4]- Method validation: Develop and validate a stability-indicating analytical method, such as HPLC with photodiode array (PDA) detection, to ensure specificity.[1][4] The method should be able to resolve this compound from all potential degradants and impurities.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the structure and information available for the parent compound, Raloxifene, the most probable degradation pathways for this compound are oxidation and hydrolysis. The benzothiophene ring and the phenolic ether are susceptible to oxidation, potentially forming N-oxides, sulfoxides, or undergoing ring-opening reactions.[4][7] While the methyl ether is generally more stable to hydrolysis than an ester, it could be susceptible under extreme pH and temperature conditions.

Q2: What is the ideal pH range for formulating this compound?

Q3: Which excipients should be avoided when formulating this compound?

A3: Caution should be exercised with excipients that are alkaline, contain reactive peroxides (often found in polymers like povidone), or have high levels of metal ion impurities. It is crucial to conduct compatibility studies with all planned excipients.

Q4: How can I protect my formulation from photodegradation?

A4: To mitigate photodegradation, it is essential to use light-resistant primary packaging, such as amber glass vials or bottles, or opaque containers.[1] For solid dosage forms, the inclusion of a light-barrier in the coating or packaging can also be effective.

Q5: What are the recommended storage conditions for formulations containing this compound?

A5: Formulations should generally be stored in a well-closed container, protected from light and moisture, at controlled room temperature.[3] For liquid formulations, refrigeration may be necessary to slow down degradation kinetics, but the potential for precipitation at lower temperatures should be evaluated.

Quantitative Data

The following table summarizes the stability of the parent compound, Raloxifene Hydrochloride, under various stress conditions. This data can serve as a starting point for designing stability studies for this compound.

Stress Condition Conditions Observation for Raloxifene HCl Reference
Acid Hydrolysis 0.1 M HCl at room temperature for 30 minStable[1]
Base Hydrolysis 0.1 M NaOHDegradation observed[4]
Oxidative Degradation 3% H₂O₂Degradation observed[4][8]
Photodegradation Exposure to UV light (365 nm) for 4 hoursStable[1]
Thermal Degradation 70°C for 6 hoursStable[8]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Raloxifene and its Derivatives

This protocol is based on established methods for Raloxifene and can be adapted for this compound.[1][8][9]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). A common starting point is a 40:60 (v/v) ratio of buffer to organic solvent.[1] The pH of the aqueous phase should be optimized for best separation, typically in the acidic range.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 287 nm.[1]

    • Column Temperature: 25-30 °C.

    • Injection Volume: 20 µL.

  • Preparation of Solutions:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 50 µg/mL) with the mobile phase.

    • Sample Solution: Prepare the sample formulation to a final concentration equivalent to the working standard solution using the mobile phase as the diluent.

  • Forced Degradation Study:

    • Acid Degradation: Treat the drug solution with 0.1 M HCl at room temperature for a specified period (e.g., 24 hours). Neutralize the solution before injection.[8]

    • Base Degradation: Treat the drug solution with 0.1 M NaOH at room temperature for a specified period (e.g., 24 hours). Neutralize the solution before injection.[8]

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified period (e.g., 6 hours).[8]

    • Thermal Degradation: Expose the solid drug or drug solution to elevated temperatures (e.g., 70°C) for a specified period (e.g., 6 hours).[8]

    • Photodegradation: Expose the drug solution to UV light in a photostability chamber for a specified duration.[1]

  • Analysis:

    • Inject the standard solution, the unstressed sample solution, and the stressed sample solutions into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

    • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak and from each other.

Visualizations

Degradation_Pathway Raloxifene_Ether This compound Oxidized_Product Oxidized Degradant (e.g., N-oxide, Sulfoxide) Raloxifene_Ether->Oxidized_Product Oxidation (e.g., H₂O₂) Hydrolyzed_Product Hydrolyzed Degradant (Raloxifene) Raloxifene_Ether->Hydrolyzed_Product Hydrolysis (e.g., Strong Acid/Base) Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome Formulation Prepare Formulation Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) Formulation->Stress HPLC HPLC Analysis Stress->HPLC Data Data Interpretation HPLC->Data Stable Stable Data->Stable No significant degradation Unstable Unstable Data->Unstable Degradation observed Troubleshooting_Tree Start Degradation Observed? Cause Identify Potential Cause Start->Cause Yes Oxidation Oxidation? Cause->Oxidation pH_Issue pH Instability? Cause->pH_Issue Light Photodegradation? Cause->Light Solution1 Add Antioxidant / Use Inert Gas Oxidation->Solution1 Yes Solution2 Optimize and Buffer pH pH_Issue->Solution2 Yes Solution3 Use Light-Protective Packaging Light->Solution3 Yes

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Raloxifene 6-Monomethyl Ether by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their impurities is paramount for ensuring drug safety and efficacy. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Raloxifene 6-Monomethyl Ether, a known impurity of the selective estrogen receptor modulator, Raloxifene. The performance of the HPLC method is compared with alternative analytical techniques, supported by experimental data to aid in the selection of the most appropriate analytical methodology.

Comparative Analysis of Analytical Methods

The selection of an analytical method is a critical decision in the drug development process, balancing sensitivity, specificity, and efficiency. While HPLC is a widely adopted technique for its precision and resolving power, other methods like UV-Visible Spectrophotometry and Micellar Electrokinetic Chromatography (MEKC) present viable alternatives. The following tables summarize the performance characteristics of a validated RP-HPLC method suitable for this compound analysis, alongside comparative data for UV and MEKC methods used for Raloxifene, which can be extrapolated for its methylated ether derivative.

Table 1: Comparison of Method Performance Parameters

ParameterHPLC MethodUV-Visible SpectrophotometryMicellar Electrokinetic Chromatography (MEKC)
Linearity Range10-70 µg/mL[1]0.1-10 µg/mL[2]12.1-100 µg/mL[2]
Accuracy (% Recovery)98.0-102.0%[3]Not explicitly statedNot explicitly stated
Precision (%RSD)< 1.0%[3]Not explicitly statedNot explicitly stated
Limit of Detection (LOD)0.03 µg/mL[3]0.1 µg/mL[2]12.1 µg/mL[2]
Limit of Quantification (LOQ)0.10 µg/mL[3]0.3 µg/mL[2]36.6 µg/mL[2]

Table 2: Chromatographic and Electrophoretic Conditions

ParameterHPLC MethodUV-Visible SpectrophotometryMicellar Electrokinetic Chromatography (MEKC)
Column/Capillary Xterra C18 (150mm x 4.6mm, 5µm)[3]Not ApplicableFused-silica capillary (40 cm effective length x 50 µm i.d.)[2]
Mobile Phase/Buffer Buffer and Acetonitrile (60:40 v/v)[3]Methanol[2]35.0 mmol L-1 borate buffer and 50.0 mmol L-1 SDS, pH 8.8[2]
Flow Rate/Voltage 0.8 mL/min[3]Not Applicable25 kV[2]
Detection Wavelength 287 nm[3]284 nm[2]280 nm[2]
Retention/Migration Time 4.890 min[3]Not ApplicableNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are based on established methods for Raloxifene and its impurities.

Validated RP-HPLC Method

This method is adapted from a validated procedure for Raloxifene hydrochloride and is suitable for the quantification of this compound.[3]

  • Chromatographic System: A liquid chromatograph equipped with a UV detector and an isocratic pump.

  • Column: Xterra C18, 4.6 x 150mm, 5 µm particle size.[3]

  • Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate buffer) and acetonitrile in a 60:40 v/v ratio.[3]

  • Flow Rate: 0.8 mL/min.[3]

  • Detection: UV detection at 287 nm.[3]

  • Injection Volume: 20 µL.

  • Standard and Sample Preparation: Prepare stock solutions of this compound reference standard in the mobile phase. Prepare sample solutions by dissolving the substance under examination in the mobile phase to achieve a concentration within the linearity range.

Alternative Method: UV-Visible Spectrophotometry

This method provides a simpler and faster, though less specific, alternative to HPLC.[2]

  • Instrument: A UV-Visible spectrophotometer.

  • Solvent: Methanol.[2]

  • Wavelength: 284 nm.[2]

  • Procedure: Prepare a series of standard solutions of this compound in methanol. Measure the absorbance of the standard and sample solutions at 284 nm against a methanol blank. Construct a calibration curve to determine the concentration of the sample.

Alternative Method: Micellar Electrokinetic Chromatography (MEKC)

MEKC offers a high-efficiency separation alternative to HPLC.[2]

  • Instrument: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (40 cm effective length, 50 µm i.d.).[2]

  • Background Electrolyte: A solution containing 35.0 mmol L-1 borate buffer and 50.0 mmol L-1 sodium dodecyl sulfate (SDS), with the pH adjusted to 8.8.[2]

  • Applied Voltage: 25 kV.[2]

  • Detection: UV detection at 280 nm.[2]

  • Injection: Hydrodynamic injection.

Visualizing the Workflow and Pathway

To further elucidate the experimental process and the biological context of Raloxifene, the following diagrams are provided.

G cluster_prep Sample and Standard Preparation cluster_analysis Analytical Method cluster_data Data Acquisition and Processing Reference_Standard This compound Reference Standard Stock_Solution Prepare Stock Solutions Reference_Standard->Stock_Solution Sample Test Sample Sample->Stock_Solution Working_Solutions Prepare Working Solutions Stock_Solution->Working_Solutions Method Select Method (HPLC, UV, MEKC) Working_Solutions->Method HPLC HPLC Analysis Method->HPLC HPLC UV UV-Vis Analysis Method->UV UV MEKC MEKC Analysis Method->MEKC MEKC Data_Acquisition Data Acquisition HPLC->Data_Acquisition UV->Data_Acquisition MEKC->Data_Acquisition Data_Processing Data Processing (Peak Integration, Absorbance Measurement) Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General workflow for the analytical validation of this compound.

G Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER binds to ERE Estrogen Response Element (in DNA) ER->ERE interacts with Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription regulates Biological_Effects Biological Effects (e.g., bone density, breast tissue) Gene_Transcription->Biological_Effects leads to

Caption: Simplified signaling pathway of Raloxifene's action on estrogen receptors.

References

A Comparative Analysis of Raloxifene and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Raloxifene and its key derivatives. This document summarizes their performance based on experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways.

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), has been a cornerstone in the prevention and treatment of postmenopausal osteoporosis and has shown efficacy in reducing the risk of invasive breast cancer.[1][2] Its therapeutic success has spurred the development of numerous derivatives, each with a unique profile of estrogen receptor (ER) affinity, tissue selectivity, and clinical efficacy. This guide focuses on a comparative analysis of Raloxifene and its prominent derivatives, including Arzoxifene, Bazedoxifene, and Lasofoxifene, to aid in research and development efforts.

Performance Comparison: A Data-Driven Overview

The therapeutic effects of Raloxifene and its derivatives are primarily mediated through their differential binding to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), leading to tissue-specific agonist or antagonist activities. The following tables summarize key quantitative data from preclinical and clinical studies, offering a direct comparison of their performance.

Estrogen Receptor Binding Affinity

The binding affinity of a SERM for ERα and ERβ is a critical determinant of its potency and tissue-specific effects. The following table presents the reported binding affinities (Ki in nM and Relative Binding Affinity - RBA) for Raloxifene and its derivatives. Lower Ki values indicate higher binding affinity.

CompoundERα Ki (nM)ERβ Ki (nM)ERα RBA (%)ERβ RBA (%)
Estradiol 0.115 (0.04–0.24)0.15 (0.10–2.08)100100
Raloxifene 0.188–0.5220.241.2 (7.8–69)5.34 (0.54–16)
Arzoxifene 0.179N/AN/AN/A
Bazedoxifene Slightly higher for ERαN/AN/AN/A
Lasofoxifene 0.229N/A10.2–16619.0
In Vitro Antiproliferative Activity in Breast Cancer Cells

The antagonist effect of SERMs in breast tissue is a key therapeutic feature. The following table compares the half-maximal inhibitory concentration (IC50) of Raloxifene and its derivatives on the proliferation of the ER-positive human breast cancer cell line, MCF-7. Lower IC50 values indicate greater potency.

CompoundMCF-7 Cell Proliferation IC50 (µM)
Raloxifene 13.7 ± 0.3
Tamoxifen (for comparison) 20.5 ± 4.0
4-hydroxytamoxifen (active metabolite) 11.3 ± 0.6
Idoxifene 6.5 ± 0.6
Toremifene 18.9 ± 4.1

Data from a comparative study on MCF-7 and Tamoxifen-resistant cells.[6] Arzoxifene has been shown to inhibit estrogen-stimulated MCF-7 cell proliferation to a degree superior to tamoxifen and equivalent to raloxifene.[7]

In Vivo Efficacy in Osteoporosis Model

The estrogenic effect of SERMs on bone is crucial for their use in treating osteoporosis. The ovariectomized (OVX) rat is a standard preclinical model for postmenopausal osteoporosis. The table below summarizes the effects of Raloxifene and its derivatives on bone mineral density (BMD) in this model.

CompoundModelKey Findings on Bone Mineral Density (BMD)
Raloxifene Ovariectomized (OVX) RatPreserves bone strength and bone mass, with effects on bone biomechanics equivalent to ethinyl estradiol treatment without significant uterine effects.[8]
Arzoxifene Postmenopausal Women with OsteoporosisIn a 12-month study, Arzoxifene increased lumbar spine and femoral neck BMD to a greater extent than Raloxifene.[9]
Bazedoxifene Postmenopausal Women with OsteoporosisA 3-year study showed that Bazedoxifene (20 mg) significantly reduced nonvertebral fracture risk by 44% relative to Raloxifene (60 mg) in a subgroup of women at higher fracture risk.
Lasofoxifene Postmenopausal Women with OsteoporosisShown to be effective in preventing vertebral and nonvertebral fractures.

Signaling Pathways and Mechanism of Action

The tissue-selective effects of Raloxifene and its derivatives stem from their ability to induce unique conformational changes in the estrogen receptor upon binding. This leads to the differential recruitment of co-activator and co-repressor proteins, which in turn modulates the transcription of target genes in a tissue-specific manner.

SERM_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM SERM (Raloxifene or Derivative) ER Estrogen Receptor (ERα / ERβ) SERM->ER Binds to SERM_ER_complex SERM-ER Complex ER->SERM_ER_complex Forms complex ERE Estrogen Response Element (ERE) on DNA SERM_ER_complex->ERE Binds to Coactivator Co-activators ERE->Coactivator Recruits Corepressor Co-repressors ERE->Corepressor Recruits Gene_Activation Target Gene Transcription (Agonist Effect) Coactivator->Gene_Activation Promotes Gene_Repression Target Gene Repression (Antagonist Effect) Corepressor->Gene_Repression Promotes ER_Binding_Assay_Workflow start Start prep_cytosol Prepare Rat Uterine Cytosol start->prep_cytosol setup_rxn Set up Competitive Binding Reaction prep_cytosol->setup_rxn incubation Incubate to Equilibrium setup_rxn->incubation separation Separate Bound/Free Ligand with HAP incubation->separation quantification Quantify Bound [³H]-Estradiol separation->quantification analysis Calculate IC50 quantification->analysis end End analysis->end OVX_Rat_Model_Workflow start Start ovariectomy Bilateral Ovariectomy of Female Rats start->ovariectomy recovery Post-Surgical Recovery Period ovariectomy->recovery treatment Administer Test Compound or Vehicle recovery->treatment bmd_measurement Measure Bone Mineral Density (DXA/µCT) treatment->bmd_measurement data_analysis Compare BMD between Treatment Groups bmd_measurement->data_analysis end End data_analysis->end

References

A Comparative Analysis of Raloxifene's Monomethyl Ethers: 6-O-Me vs. 4'-O-Me Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological activities of Raloxifene 6-Monomethyl Ether and Raloxifene 4'-Monomethyl Ether, supported by available experimental data.

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the management of postmenopausal osteoporosis and the reduction of invasive breast cancer risk. Its tissue-specific estrogen agonist and antagonist effects are primarily mediated through its interaction with estrogen receptors alpha (ERα) and beta (ERβ).[1] Modifications to the raloxifene scaffold have been explored to refine its activity profile. This guide provides a comparative analysis of two such derivatives: this compound and Raloxifene 4'-Monomethyl Ether, focusing on their estrogen receptor binding and cellular inhibitory activities.

Quantitative Comparison of Biological Activity

The available data indicates a discernible difference in the biological potency of the 6-monomethyl and 4'-monomethyl ethers of raloxifene. Methylation at the 6-position appears to be less detrimental to its inhibitory activity in breast cancer cells compared to methylation at the 4'-position.

CompoundERα Binding Affinity (IC50)MCF-7 Cell Inhibition (IC50)
Raloxifene9.28 nMNot explicitly found
This compound183.2 nM250 nM[2]
Raloxifene 4'-Monomethyl EtherData not available1 µM (1000 nM)[3]

Experimental Protocols

The following sections detail the general methodologies employed in the experiments that yielded the data presented above.

Estrogen Receptor Alpha (ERα) Competitive Binding Assay

The binding affinity of this compound to ERα was determined using a competitive binding assay. In this type of assay, the ability of a test compound to displace a radiolabeled estrogen, such as [3H]estradiol, from the ERα is measured. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding is determined as the IC50 value. A lower IC50 value indicates a higher binding affinity.

A general protocol for such an assay involves:

  • Preparation of ERα: Recombinant human ERα is used.

  • Incubation: A constant concentration of [3H]estradiol is incubated with ERα in the presence of increasing concentrations of the competitor compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated, often by filtration through glass fiber filters.

  • Quantification: The amount of radioactivity bound to the receptor is quantified using liquid scintillation counting.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration, and the IC50 is calculated using non-linear regression analysis.

MCF-7 Cell Proliferation (Inhibition) Assay

The inhibitory effect of the raloxifene derivatives on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7, is a key measure of their potential anti-cancer activity. The IC50 values represent the concentration of the compound that inhibits cell growth by 50%.

A typical protocol for an MCF-7 cell proliferation assay is as follows:

  • Cell Culture: MCF-7 cells are cultured in a suitable medium, often containing phenol red and supplemented with fetal bovine serum.

  • Cell Seeding: A known number of cells are seeded into 96-well plates.

  • Compound Treatment: After allowing the cells to attach, they are treated with various concentrations of the test compounds (this compound or Raloxifene 4'-Monomethyl Ether).

  • Incubation: The plates are incubated for a period of time, typically 3 to 6 days, to allow for cell proliferation.

  • Viability Assessment: Cell viability is assessed using a variety of methods, such as the MTT, XTT, or sulforhodamine B (SRB) assays, which measure metabolic activity or total protein content, respectively.

  • Data Analysis: The absorbance or fluorescence is measured, and the results are used to generate dose-response curves, from which the IC50 values are calculated.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen_or_SERM Estrogen or SERM ER_HSP ER-HSP Complex Estrogen_or_SERM->ER_HSP Binds ER Estrogen Receptor (ERα/ERβ) HSP Heat Shock Proteins ER_Ligand ER-Ligand Complex ER_HSP->ER_Ligand HSP Dissociation ER_Dimer ER Dimer ER_Ligand->ER_Dimer Dimerization ERE Estrogen Response Element (DNA) Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis (Cellular Response) mRNA->Protein_Synthesis Translation ER_Dimer->ERE Binds

Estrogen Receptor Signaling Pathway

Experimental_Workflow cluster_binding_assay ER Competitive Binding Assay cluster_cell_assay MCF-7 Cell Proliferation Assay A1 Incubate ERα with [3H]estradiol & Competitor A2 Separate Bound/ Free Ligand A1->A2 A3 Quantify Radioactivity A2->A3 A4 Calculate IC50 A3->A4 B1 Seed MCF-7 Cells in 96-well plates B2 Treat with Raloxifene Derivatives B1->B2 B3 Incubate for 3-6 days B2->B3 B4 Assess Cell Viability (e.g., MTT assay) B3->B4 B5 Calculate IC50 B4->B5

Experimental Workflow Overview

Discussion

The substitution of a methyl group on the hydroxyl moieties of raloxifene significantly impacts its biological activity. The data suggests that the 6-hydroxyl group is more critical for high-affinity estrogen receptor binding than the 4'-hydroxyl group. Methylation at the 6-position, creating this compound, results in a nearly 20-fold decrease in binding affinity to ERα compared to the parent compound, raloxifene. Despite this reduction in binding, it retains a potent inhibitory effect on MCF-7 breast cancer cell proliferation, with an IC50 of 250 nM.

These findings are consistent with structure-activity relationship studies of raloxifene, which have highlighted the importance of the phenolic hydroxyl groups for estrogen receptor interaction. The reduced activity of the monomethyl ethers can be attributed to the loss of a key hydrogen bond donor and potential steric hindrance introduced by the methyl group.

Conclusion

References

Cross-Validation of Analytical Methods for the Quantification of Raloxifene 6-Monomethyl Ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters of various analytical techniques reported for Raloxifene, which can be considered as starting points for the validation of methods for Raloxifene 6-Monomethyl Ether.

ParameterHPLC-UV[1][2]UPLC-UV[3]LC-MS/MS[4][5]UV-Visible Spectrophotometry[2][6]
Linearity Range 40-200 ng/mL50-200% of analyte conc.0.02-300 ng/mL20-120 µg/mL
Correlation Coefficient (r²) > 0.999> 0.99> 0.995> 0.99
Limit of Detection (LOD) 4 µg/mLNot explicitly stated6-11 ng/L0.1-1.807 µg/mL
Limit of Quantification (LOQ) 8 µg/mLNot explicitly statedNot explicitly stated0.3-5.47 µg/mL
Accuracy (% Recovery) 99.4% - 100.4%Not explicitly statedNot explicitly stated99.14% - 100.76% (for Raloxifene)
Precision (%RSD) < 2%< 4.4%Not explicitly stated< 2%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk and pharmaceutical dosage forms.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: Phenomenex RP-C8 (or equivalent).[1]

  • Software for data acquisition and processing.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 3.5, adjusted with orthophosphoric acid) in a 40:60 ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 240 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient.

Sample Preparation:

  • Prepare a standard stock solution of this compound in the mobile phase.

  • Prepare working standard solutions by diluting the stock solution to desired concentrations within the linear range.

  • For assay of a pharmaceutical formulation, an extract of the formulation equivalent to a known concentration of the analyte is prepared in the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the determination of this compound in biological matrices such as plasma.[4][5]

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole).[5]

  • Column: Hypersil GOLD PFP (or equivalent).[5]

  • Data acquisition and processing software.

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and 0.1% aqueous formic acid.[7]

  • Flow Rate: As per column specifications, typically 0.2-0.5 mL/min.

  • Ionization Mode: Positive polarity, heated electrospray ionization (HESI).[5]

  • Detection Mode: Selected Reaction Monitoring (SRM).[5] The specific precursor and product ions for this compound and the internal standard would need to be determined.

  • Internal Standard: A structurally similar compound, such as Raloxifene-d4, is recommended.[5]

Sample Preparation (from plasma):

  • Perform a solid-phase extraction (SPE) or liquid-liquid extraction of the plasma sample.[1][4]

  • Evaporate the organic extract to dryness.

  • Reconstitute the residue in the mobile phase before injection.

UV-Visible Spectrophotometry

A simple and cost-effective method for the quantification of this compound in bulk drug and simple formulations.

Instrumentation:

  • UV-Visible Spectrophotometer.

Methodology:

  • Solvent: Methanol.[2]

  • Wavelength of Maximum Absorbance (λmax): This will need to be determined for this compound, but is expected to be around 284 nm, similar to Raloxifene.[2]

Sample Preparation:

  • Prepare a standard stock solution of this compound in methanol.

  • Prepare a series of dilutions to create a calibration curve.

  • Measure the absorbance of the sample solution and quantify the concentration using the calibration curve.

Mandatory Visualizations

CrossValidationWorkflow cluster_0 Method Selection & Adaptation cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Method Comparison cluster_3 Final Assessment A Identify Validated Methods for Raloxifene (HPLC, LC-MS, UV) B Adapt Method Parameters for this compound A->B Initial Adaptation C Specificity & Selectivity B->C Validation Start D Linearity & Range E Accuracy (% Recovery) F Precision (Repeatability & Intermediate) G Limit of Detection (LOD) H Limit of Quantification (LOQ) I Robustness J Analyze Identical Samples with Each Validated Method I->J Validated Methods K Statistically Compare Results (e.g., t-test, ANOVA) J->K Data Analysis L Determine Method Equivalency & Suitability K->L Conclusion

Caption: Workflow for Cross-Validation of Analytical Methods.

EstrogenSignaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RME Raloxifene 6- Monomethyl Ether ER Estrogen Receptor (ERα/ERβ) RME->ER Binding ERE Estrogen Response Element (on DNA) ER->ERE Translocation & Dimerization Gene Target Gene Transcription ERE->Gene Modulation of Transcription

Caption: Simplified Estrogen Receptor Signaling Pathway.

References

A Guide to the Validation of Raloxifene 6-Monomethyl Ether as a Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of Raloxifene 6-Monomethyl Ether as a reference material. In pharmaceutical analysis, the purity and characterization of reference standards are paramount for accurate quantification and qualification of active pharmaceutical ingredients (APIs) and their impurities. This document outlines the key analytical methodologies and expected performance data for this compound, drawing comparisons with the official Raloxifene reference standard and other known related compounds.

This compound is a known impurity and derivative of Raloxifene, a selective estrogen receptor modulator (SERM).[1][2][3][4] As such, its availability as a qualified reference standard is essential for the development and validation of analytical methods aimed at controlling the purity of Raloxifene drug substances and products.

Comparative Analytical Data

The following tables summarize the key analytical data for this compound in comparison to the primary reference standard, Raloxifene Hydrochloride. This data is compiled from typical specifications for pharmaceutical reference standards.

Table 1: Physicochemical Properties

PropertyThis compoundRaloxifene Hydrochloride (Reference Standard)
CAS Number 178451-13-3[1][2][5]82640-04-8[6][7]
Molecular Formula C₂₉H₂₉NO₄S[2][5][8]C₂₈H₂₇NO₄S · HCl[6]
Molecular Weight 487.61 g/mol [1][2][5]510.04 g/mol [6][7]
Appearance Off-White to Pale Yellow SolidLight-Yellow to Pale Green Solid[7]
Storage 2-8 °C in a well-closed container[8][9]2-8 °C[6][9]

Table 2: Spectroscopic and Chromatographic Data

ParameterThis compoundRaloxifene Hydrochloride (Reference Standard)
¹H-NMR Conforms to the structure[8]Conforms to the official reference spectrum
Mass Spectrum (MS) Conforms to the molecular weight[8]Conforms to the molecular weight
Chromatographic Purity (HPLC) >90%[8]Typically >99.5%
UV Maximum (in Ethanol) Not explicitly found~286 nm[10]

Experimental Protocols for Validation

The validation of this compound as a reference material should involve a series of experiments to confirm its identity, purity, and stability. The following are generalized protocols based on established methods for Raloxifene and its impurities.[11][12][13]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is crucial for assessing the purity of the reference material and separating it from Raloxifene and other related substances.

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.[12]

  • Mobile Phase: A gradient mixture of a phosphate buffer (pH 3.0) and acetonitrile.[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Detector: UV at 280 nm.[12][14]

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound in the mobile phase.

    • Inject the solution into the HPLC system.

    • Record the chromatogram and determine the area percentage of the main peak relative to any impurity peaks.

    • For comparison, a spiked sample containing Raloxifene and other known impurities can be analyzed to ensure adequate resolution.

Mass Spectrometry (MS) for Identity Confirmation

MS is used to confirm the molecular weight of the compound.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Procedure:

    • Infuse a dilute solution of the reference material directly into the mass spectrometer.

    • Acquire the mass spectrum and identify the molecular ion peak [M+H]⁺ corresponding to the expected molecular weight of this compound (488.18 m/z).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H-NMR provides detailed information about the chemical structure, confirming the identity and integrity of the molecule.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

  • Procedure:

    • Dissolve an accurately weighed amount of the reference material in the deuterated solvent.

    • Acquire the ¹H-NMR spectrum.

    • The spectrum should be consistent with the proposed structure of this compound, showing the characteristic signals for the methoxy group, aromatic protons, and the piperidine ring protons.

Visualizing Key Processes

Diagrams are essential for clearly communicating complex information. The following visualizations, created using the DOT language, illustrate the chemical relationship, the validation workflow, and a comparative summary.

Raloxifene Raloxifene C28H27NO4S Impurity This compound C29H29NO4S Raloxifene->Impurity Methylation at 6-position

Caption: Chemical relationship between Raloxifene and its 6-Monomethyl Ether derivative.

cluster_0 Characterization cluster_1 Purity Assessment cluster_2 Final Validation NMR NMR Spectroscopy (Structural Confirmation) HPLC HPLC (Chromatographic Purity) NMR->HPLC MS Mass Spectrometry (Molecular Weight) MS->HPLC LOD_LOQ LOD/LOQ Determination HPLC->LOD_LOQ Stability Stability Studies LOD_LOQ->Stability Documentation Certificate of Analysis Stability->Documentation

Caption: Experimental workflow for the validation of a reference material.

cluster_R6ME This compound cluster_RHCl Raloxifene HCl (Official Standard) center Reference Material Validation R6ME_Purity Purity >90% center->R6ME_Purity R6ME_ID Structure Confirmed (NMR, MS) center->R6ME_ID RHCl_Purity Purity >99.5% center->RHCl_Purity RHCl_ID Primary Standard center->RHCl_ID R6ME_Use Impurity Profiling R6ME_ID->R6ME_Use RHCl_Use Assay & Quantification RHCl_ID->RHCl_Use

Caption: Comparison of this compound and the official Raloxifene HCl standard.

Conclusion

The validation of this compound as a reference material is critical for its use in quality control and analytical development. While it is typically characterized as an impurity, its availability as a well-characterized standard is essential for the accurate monitoring of Raloxifene purity. The experimental protocols outlined in this guide provide a robust framework for its validation. By comparing its analytical data with that of the official Raloxifene reference standard, researchers can confidently establish its suitability for its intended analytical purpose. The provided data and methodologies should be adapted and expanded based on specific regulatory requirements and the analytical application.

References

Inter-laboratory Insights: A Comparative Guide to the Analysis of Raloxifene 6-Monomethyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical compounds is paramount. This guide provides a comparative overview of analytical methodologies applicable to the analysis of Raloxifene 6-Monomethyl Ether, a derivative of the selective estrogen receptor modulator, Raloxifene. While direct inter-laboratory comparison data for this compound is not publicly available, this document compiles and compares validated analytical methods for Raloxifene, offering a strong foundation for the analysis of its derivatives.

The data presented is collated from various studies and provides a baseline for methodology selection and development. The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and UV-Visible Spectrophotometry.

Comparative Analysis of Analytical Methods

The following table summarizes the performance of various analytical methods developed for the quantification of Raloxifene, which can be adapted for this compound. Key performance indicators such as Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) are presented to facilitate a direct comparison.

MethodLinearity RangeCorrelation Coefficient (r²)LODLOQSample Matrix
HPLC-UV [1][2]10 - 50 µg/mL0.9990.5 µg/mL[1]1.5 µg/mL[1]Tablets
UPLC-UV [3]Not Specified0.999990.03 µg/mL0.08 µg/mLTransdermal Gels
UV Spectrophotometry [1]6.0 - 9.0 µg/mLNot Specified0.1 µg/mL0.3 µg/mLTablets
MEKC [1]Not SpecifiedNot Specified12.1 µg/mL36.6 µg/mLTablets
HPLC-Coulometric [4]Not SpecifiedNot SpecifiedNot Specified0.336 mg/LNot Specified
Bioanalytical HPLC [5]40 - 200 ng/mL> 0.9994 µg/mL8 µg/mLHuman Plasma
Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are derived from validated methods for Raloxifene and serve as a robust starting point for the analysis of this compound.

1. High-Performance Liquid Chromatography (HPLC-UV) for Tablets [1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Symmetry C18, 4.6 x 150mm, 5 µm[2].

  • Mobile Phase: A mixture of buffer and acetonitrile (60:40 v/v)[2]. Another study suggests water:acetonitrile:triethylamine (67:33:0.3 v/v), with the pH adjusted to 3.5[1].

  • Flow Rate: 0.8 mL/min[2] or 1.0 mL/min[1].

  • Detection Wavelength: 287 nm[1][2].

  • Injection Volume: 20.0 µL[1].

  • Temperature: 30 °C[1].

  • Sample Preparation: A stock solution is prepared by dissolving the equivalent of 10.0 mg of Raloxifene in a 100.0 mL volumetric flask with a water:acetonitrile (60:40 v/v) mixture to achieve a concentration of 100.0 µg/mL. Working solutions are then prepared by appropriate dilution with the mobile phase[1].

2. Ultra-High-Performance Liquid Chromatography (UPLC-UV) for Transdermal Gels [3]

  • Instrumentation: An Acquity UPLC system with a UV detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm.

  • Mobile Phase: An isocratic elution with a 30:70 mixture of acetonitrile (+0.10% TFA) and DI water (+0.10% TFA).

  • Flow Rate: 0.9 mL/min.

  • Detection Wavelength: 287 nm.

  • Injection Volume: 0.5 µL.

  • Run Time: 3 minutes.

3. UV-Visible Spectrophotometry for Tablets [1]

  • Instrumentation: A UV-Visible Spectrophotometer.

  • Solvent: Methanol.

  • Optimal Wavelength: 284 nm.

  • Sample Preparation: A quantity of powdered tablets equivalent to 25.0 mg of Raloxifene is dissolved in methanol in a 25.0 mL volumetric flask to obtain a concentration of 1000.0 µg/mL. Further dilutions are made as needed.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using a chromatographic method like HPLC or UPLC.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting start Weighing of Sample/Standard dissolution Dissolution in Appropriate Solvent start->dissolution sonication Sonication (if required) dissolution->sonication dilution Serial Dilution to Working Concentration sonication->dilution filtration Filtration (e.g., 0.45 µm filter) dilution->filtration injection Injection into HPLC/UPLC System filtration->injection separation Separation on Analytical Column injection->separation detection Detection (UV/MS) separation->detection integration Peak Integration & Quantification detection->integration calculation Concentration Calculation integration->calculation report Final Report Generation calculation->report

Caption: A generalized workflow for the quantitative analysis of this compound.

Conclusion

While a dedicated inter-laboratory comparison for this compound is not available in the public domain, the existing validated methods for Raloxifene provide a solid and reliable framework for its analysis. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. HPLC and UPLC methods offer high selectivity and sensitivity, making them suitable for a wide range of applications, from quality control of bulk drug to the analysis of complex biological samples. UV spectrophotometry, while less specific, can be a cost-effective and rapid method for the analysis of simpler formulations. The provided protocols and comparative data serve as a valuable resource for laboratories aiming to develop and validate robust analytical methods for this compound.

References

Comparative Study of Estrogen Receptor Binding of Raloxifene Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the estrogen receptor (ER) binding and functional activity of Raloxifene and its analogs. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways to facilitate a deeper understanding of the structure-activity relationships of these selective estrogen receptor modulators (SERMs).

Introduction to Raloxifene and its Analogs

Raloxifene is a second-generation SERM approved for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1] Its tissue-specific effects, acting as an estrogen agonist in bone and an antagonist in breast and uterine tissues, are mediated through its differential interaction with the two estrogen receptor subtypes, ERα and ERβ.[2] This differential activity has spurred the development of numerous Raloxifene analogs with the aim of improving tissue selectivity, potency, and overall therapeutic profile. This guide focuses on a comparative analysis of these analogs, examining their binding affinities for ERα and ERβ and their corresponding functional activities.

Comparative Estrogen Receptor Binding Affinity

The binding affinity of Raloxifene and its analogs to ERα and ERβ is a critical determinant of their biological activity. The following table summarizes the reported binding affinities, typically measured as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), from competitive binding assays.

CompoundERα Binding Affinity (IC50/Ki, nM)ERβ Binding Affinity (IC50/Ki, nM)ERα/ERβ Selectivity RatioReference
Raloxifene 0.37 - 0.8712~32[3]
Raloxifene Analog (RAL-A) 183.2Not ReportedNot Reported[4]
Raloxifene bis-sulfamate (7) 13Not ReportedNot Reported[5]
Raloxifene mono-sulfamate (8) 1.5Not ReportedNot Reported[5]
Raloxifene derivative (RC10) Potent (qualitative)Not ReportedNot Reported[4]
Raloxifene derivative (R1h) Significantly higher IC50 than RaloxifeneNot ReportedNot Reported[6]
Arzoxifene 0.05 (IC50 for MCF-7 proliferation)Not ReportedNot Reported[7]
Bazedoxifene 2640~0.65[7]
Lasofoxifene 1.084.41~0.24[7]

Functional Activity of Raloxifene Analogs

The functional consequence of receptor binding is the modulation of gene expression, leading to either agonistic or antagonistic effects. These activities are often assessed using reporter gene assays in cell lines expressing ERα or ERβ.

CompoundCell LineAssay TypeFunctional Activity (ERα)Functional Activity (ERβ)Reference
Raloxifene IshikawaReporter Gene AssayAntagonistNot Reported[8]
Analog 13a (cyclohexylaminoethoxy BSC) IshikawaReporter Gene AssayHigher antagonism than RaloxifeneNot Reported[8]
Analog 13b (adamantylaminoethoxy BSC) IshikawaReporter Gene AssayHigher antagonism than RaloxifeneNot Reported[8]
Raloxifene bis-sulfamate (7) T-47DProliferation AssayAntagonist (GI50 = 7.12 µM)Not Reported[5]
Raloxifene derivative (RC10) Not ReportedER Down-regulationPotent antagonistNot Reported[4]
Raloxifene derivative (R1h) MDA-MB-231 (ERα transfected)TGFα Gene ExpressionPotent agonistNot Reported[6][9]
GW-5638 Not ReportedReporter Gene Assay (AP-1 promoter)AgonistMore potent agonist than with ERα[8]
GW-7604 Not ReportedReporter Gene Assay (AP-1 promoter)AgonistMore potent agonist than with ERα[8]

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of test compounds for ERα and ERβ.

Methodology: This assay is typically performed using purified recombinant human ERα and ERβ ligand-binding domains (LBDs) and a fluorescently labeled estrogen tracer.

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., phosphate-buffered saline with 1 mM DTT and 0.1% BSA).

    • Serially dilute test compounds and a reference compound (e.g., unlabeled 17β-estradiol) in the assay buffer.

    • Prepare a solution of ERα or ERβ LBD and the fluorescent estrogen tracer in the assay buffer.

  • Assay Procedure:

    • In a microplate, combine the test compound dilutions, the ER/tracer mix.

    • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

    • The binding of the fluorescent tracer to the ER results in a high polarization value. Competitive binding of the test compound displaces the tracer, leading to a decrease in polarization.

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the binding of the fluorescent tracer.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

experimental_workflow_binding_assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Test Compounds C Combine Reagents in Microplate A->C B Preparation of ER and Fluorescent Tracer Mix B->C D Incubate to Reach Equilibrium C->D E Measure Fluorescence Polarization D->E F Plot Data and Determine IC50 E->F G Calculate Ki F->G

Estrogen Receptor Competitive Binding Assay Workflow
Estrogen Receptor Reporter Gene Assay

Objective: To determine the functional activity (agonist or antagonist) of test compounds on ERα and ERβ.

Methodology: This assay utilizes a host cell line (e.g., HEK293 or HeLa) that is co-transfected with an expression vector for either human ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase).

  • Cell Culture and Transfection:

    • Culture the host cells in appropriate media.

    • Co-transfect the cells with the ER expression vector and the ERE-reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After transfection, plate the cells in a multi-well plate.

    • For agonist testing: Treat the cells with serial dilutions of the test compounds.

    • For antagonist testing: Treat the cells with serial dilutions of the test compounds in the presence of a fixed concentration of 17β-estradiol (a known agonist).

  • Reporter Gene Assay:

    • Incubate the cells for a specified period (e.g., 24 hours).

    • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Data Analysis:

    • For agonist testing: Plot the reporter gene activity against the logarithm of the test compound concentration to determine the EC50 (concentration for 50% maximal activation) and the maximal efficacy.

    • For antagonist testing: Plot the reporter gene activity against the logarithm of the test compound concentration to determine the IC50 (concentration for 50% inhibition of estradiol-induced activity).

experimental_workflow_reporter_assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_data Data Acquisition & Analysis A Culture Host Cells B Co-transfect with ER and Reporter Plasmids A->B C Plate Transfected Cells B->C D Treat with Test Compounds C->D E Measure Reporter Gene Activity D->E F Determine Agonist (EC50) or Antagonist (IC50) Activity E->F

Estrogen Receptor Reporter Gene Assay Workflow

Estrogen Receptor Signaling Pathways

Upon ligand binding, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to EREs on target genes to regulate their transcription. SERMs like Raloxifene can induce different receptor conformations, leading to the recruitment of distinct co-regulatory proteins (co-activators or co-repressors), which ultimately determines the tissue-specific agonist or antagonist response.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Raloxifene Analog ER Estrogen Receptor (ERα or ERβ) Ligand->ER Binding ER_dimer Ligand-ER Dimer ER->ER_dimer Dimerization & Conformational Change ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding to DNA CoReg Co-regulators (Co-activators/ Co-repressors) ERE->CoReg Recruitment Transcription Gene Transcription (Agonist/Antagonist Effect) CoReg->Transcription

Generalized Estrogen Receptor Signaling Pathway

Conclusion

The development of Raloxifene analogs has led to a diverse range of compounds with varied estrogen receptor binding affinities, subtype selectivities, and functional activities. This comparative guide highlights the importance of subtle structural modifications in fine-tuning the pharmacological profile of these SERMs. The presented data and experimental protocols provide a valuable resource for researchers in the field of endocrinology and drug discovery, facilitating the rational design of next-generation SERMs with improved therapeutic indices. Further research focusing on a systematic comparison of a broader range of analogs for both ERα and ERβ binding and function is warranted to fully elucidate their structure-activity relationships.

References

A Head-to-Head Comparison of Raloxifene Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of various Raloxifene derivatives based on their performance in key cell-based assays. The data presented herein has been compiled from publicly available research to facilitate the objective evaluation of these compounds for further investigation and development.

Data Summary: Quantitative Comparison of Raloxifene Derivatives

The following table summarizes the biological activities of several Raloxifene derivatives compared to the parent compound, Raloxifene, and the natural estrogen, 17β-estradiol. The data is compiled from multiple studies and presented to allow for a direct comparison of their estrogen receptor binding affinity and antiproliferative effects.

Compound/DerivativeModificationCell LineAssayResultUnit
Raloxifene (Reference) --ERα Binding Affinity (RBA vs Estradiol)25%
MCF-7Transcriptional Inhibition (IC50)0.11 ± 0.08nM
T-47DAntiproliferative Activity (GI50)~7µM
17β-Estradiol (Reference) --ERα Binding Affinity (RBA)100%
Fluoroalkylated Derivatives Fluoroalkyl groups at C-4' of the phenyl ring-ERα Binding Affinity (RBA vs Estradiol)45 - 89%
Raloxifene bis-sulfamate (7) Sulfamate groups at both hydroxyl positionsJEG3STS Inhibition (IC50)12.2nM
-ERα Binding (Ki)13nM
T-47DAntiproliferative Activity (GI50)7.12µM
MDA-MB-231Antiproliferative Activity (GI50)1.34µM
Raloxifene mono-sulfamate (8) Sulfamate group at one hydroxyl position-ERα Binding (Ki)1.5nM
Analogue 13b Bulky BSC amino groupIshikawaER AntagonismIncreased vs Raloxifene-
RC10 Decyl group on the amine moiety-SERD ActivityMost potent in series-
6'-Methoxy Raloxifene (RAL-A) Methoxy group at 6' position-ERα Binding (IC50)183.2nM
Y134 Analog of RaloxifeneMDA-MB-231AhR-mediated ApoptosisInducer-
R1h Cyclohexane ring instead of piperidineMDA-MB-231 (with ERα)ERα Agonist ActivityPotent agonist-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Estrogen Receptor α (ERα) Competitive Binding Assay

This assay is used to determine the relative binding affinity of test compounds for the estrogen receptor alpha (ERα) by measuring their ability to displace a radiolabeled estrogen, such as [3H]17β-estradiol.

Materials:

  • Rat uterine cytosol (source of ERα)

  • [3H]17β-estradiol (radioligand)

  • Test compounds (Raloxifene and its derivatives)

  • Assay Buffer (e.g., Tris-EDTA buffer)

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail and counter

Protocol:

  • Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in assay buffer and centrifuged to obtain the cytosolic fraction containing ERα.

  • Competitive Binding: A fixed concentration of [3H]17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: HAP slurry is added to each tube to adsorb the receptor-ligand complexes. The slurry is then washed to remove unbound radioligand.

  • Quantification: Scintillation cocktail is added to the HAP pellet, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]17β-estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

Cell Viability/Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is commonly used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines like MCF-7, T-47D, and MDA-MB-231.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231)

  • Cell culture medium and supplements

  • Test compounds (Raloxifene and its derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The concentration of the compound that causes a 50% reduction in cell viability (GI50 or IC50) is calculated.

Alkaline Phosphatase (AlkP) Activity Assay in Ishikawa Cells

This assay is used to assess the estrogenic or anti-estrogenic activity of compounds in an endometrial cancer cell line (Ishikawa) that expresses estrogen receptors. Estrogens and their agonists induce the activity of alkaline phosphatase in these cells.

Materials:

  • Ishikawa cell line

  • Cell culture medium (phenol red-free) and charcoal-stripped serum

  • Test compounds (Raloxifene and its derivatives)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Cell lysis buffer

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Culture: Ishikawa cells are cultured in a medium that minimizes background estrogenic activity.

  • Compound Treatment: Cells are treated with test compounds for a defined period (e.g., 48-72 hours).

  • Cell Lysis: The cells are washed and then lysed to release intracellular enzymes, including alkaline phosphatase.

  • Enzymatic Reaction: The cell lysate is incubated with the pNPP substrate. Alkaline phosphatase will hydrolyze pNPP to p-nitrophenol, which is yellow.

  • Absorbance Measurement: The absorbance of the yellow product is measured at 405 nm.

  • Data Analysis: The increase in absorbance is proportional to the alkaline phosphatase activity. The estrogenic or anti-estrogenic potential of the compounds is determined by comparing the induced enzyme activity to that of a known estrogen (e.g., 17β-estradiol) and an anti-estrogen.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by Raloxifene and its derivatives, as well as a generalized workflow for their evaluation in cell-based assays.

EstrogenReceptorSignaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Raloxifene Raloxifene Derivative ER Estrogen Receptor (ERα/ERβ) Raloxifene->ER Binds ER->ER HSP Heat Shock Proteins ER->HSP Dissociation ERE Estrogen Response Element (DNA) ER->ERE Binds to Coactivators Coactivators ER->Coactivators Recruits (Agonist action) Corepressors Corepressors ER->Corepressors Recruits (Antagonist action) GeneTranscription Gene Transcription ERE->GeneTranscription Modulates Coactivators->GeneTranscription Activates Corepressors->GeneTranscription Represses

Caption: Estrogen Receptor Signaling Pathway modulated by Raloxifene derivatives.

ExperimentalWorkflow start Start: Select Raloxifene Derivatives cell_culture Cell Culture (MCF-7, T-47D, Ishikawa, etc.) start->cell_culture binding_assay ERα Competitive Binding Assay cell_culture->binding_assay proliferation_assay Cell Viability/ Proliferation Assay (MTT) cell_culture->proliferation_assay functional_assay Functional Assay (e.g., AlkP in Ishikawa) cell_culture->functional_assay data_analysis Data Analysis (IC50, GI50, RBA) binding_assay->data_analysis proliferation_assay->data_analysis functional_assay->data_analysis comparison Head-to-Head Comparison data_analysis->comparison end End: Identify Lead Candidates comparison->end

Caption: General workflow for the in vitro evaluation of Raloxifene derivatives.

Benchmarking New Raloxifene Derivatives Against Raloxifene 6-Monomethyl Ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of newly developed Raloxifene derivatives, with a primary focus on their performance relative to the parent compound, Raloxifene, and its metabolite, Raloxifene 6-Monomethyl Ether. The information presented herein is intended to support researchers and professionals in the field of drug development in making informed decisions regarding the selection and advancement of next-generation selective estrogen receptor modulators (SERMs).

While direct comparative studies benchmarking new Raloxifene derivatives against this compound are not extensively available in current literature, this guide synthesizes available data on novel derivatives and provides a framework for their evaluation. This compound is primarily recognized as an impurity of Raloxifene and is commercially available for research purposes.[1][2]

Introduction to Raloxifene and its Derivatives

Raloxifene is a second-generation SERM approved for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this demographic.[3][4] Its therapeutic effects are mediated through tissue-selective estrogen receptor (ER) agonist and antagonist activity.[5][6] In bone, it acts as an agonist to maintain bone density, while in breast and uterine tissue, it functions as an antagonist to inhibit estrogen-driven cell proliferation.[5]

The development of new Raloxifene derivatives aims to enhance efficacy, improve the side-effect profile, and explore novel therapeutic applications.[3][7] Research has largely focused on modifications at the C6 position of the benzothiophene core and the synthesis of sulfonate and sulfamate derivatives.[3][8][9]

Quantitative Performance Data

The following tables summarize the available quantitative data for various new Raloxifene derivatives from recent studies.

Table 1: Estrogen Receptor α (ERα) Binding Affinity and Antiproliferative Activity of Raloxifene Sulfamate Derivatives [9]

CompoundERα Binding Affinity (Kᵢ, nM)Antiproliferative Activity (GI₅₀, µM) in T-47D CellsAntiproliferative Activity (GI₅₀, µM) in MDA-MB-231 Cells
Raloxifene -~7.12-
Bis-sulfamate 7 137.121.34
Mono-sulfamate 8 1.5--
Mono-sulfamate 9 ---

Lower Kᵢ indicates higher binding affinity. Lower GI₅₀ indicates greater antiproliferative activity.

Table 2: Inhibitory Activity of Raloxifene Sulfonate/Sulfamate Derivatives Against Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) Enzymes [8]

CompoundNPP1 Inhibition (IC₅₀, µM)NPP3 Inhibition (IC₅₀, µM)Cytotoxicity against HT-29 Colon Cancer Cells (IC₅₀, µM)
Compound 1f 0.290.711.4

Lower IC₅₀ indicates greater inhibitory potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of new Raloxifene derivatives.

Estrogen Receptor (ER) Binding Assay:

The competitive displacement of a radiolabeled ligand (e.g., 17β-estradiol) from the ER is a standard method to determine the binding affinity of test compounds.[3]

  • Objective: To determine the binding affinity (Kᵢ) of new Raloxifene derivatives for ERα.

  • Methodology:

    • Human recombinant ERα is incubated with a fixed concentration of a radiolabeled estrogen, such as [³H]17β-estradiol.

    • Increasing concentrations of the test compound (new Raloxifene derivative) are added to compete with the radiolabeled ligand for binding to the receptor.

    • After incubation, the bound and free radioligand are separated.

    • The radioactivity of the bound fraction is measured using liquid scintillation counting.

    • The IC₅₀ value (concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined and converted to the inhibition constant (Kᵢ).

Cell Proliferation Assay (e.g., MTT Assay):

This assay is used to assess the antiproliferative effects of the compounds on cancer cell lines.

  • Objective: To determine the concentration of the new Raloxifene derivatives that inhibits cell growth by 50% (GI₅₀).

  • Methodology:

    • Cancer cells (e.g., T-47D, MDA-MB-231) are seeded in 96-well plates and allowed to attach.

    • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The GI₅₀ value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Raloxifene and its derivatives exert their effects by modulating various signaling pathways. As SERMs, their action is tissue-specific, acting as either estrogen receptor agonists or antagonists.[10][11]

Genomic (ERE-dependent) and Non-Genomic (Tethered) Signaling:

SERMs can regulate gene expression through two primary mechanisms:

  • Direct Binding to Estrogen Response Elements (EREs): The SERM-ER complex binds directly to EREs in the promoter regions of target genes to activate or repress transcription.

  • AP-1 Tethering: The SERM-ER complex can interact with other transcription factors, such as AP-1, that are bound to DNA, thereby indirectly regulating gene expression.[12]

Activation of Kinase Signaling Cascades:

SERMs can also initiate rapid, non-genomic signaling through the activation of kinase pathways, including the PI3K/Akt and MAPK/ERK pathways.[13] These pathways are involved in cell survival, proliferation, and other cellular processes.

Diagrams of Signaling Pathways and Experimental Workflows

SERM_Signaling_Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM Raloxifene Derivative ER Estrogen Receptor (ERα/β) SERM->ER Binding PI3K_Akt PI3K/Akt Pathway ER->PI3K_Akt Non-genomic Signaling MAPK_ERK MAPK/ERK Pathway ER->MAPK_ERK Non-genomic Signaling ERE Estrogen Response Element (ERE) ER->ERE Genomic Signaling (Direct Binding) AP1 AP-1 Site ER->AP1 Genomic Signaling (Tethering) Gene_Expression Target Gene Expression PI3K_Akt->Gene_Expression MAPK_ERK->Gene_Expression ERE->Gene_Expression AP1->Gene_Expression

Caption: Simplified signaling pathways of Raloxifene derivatives.

ER_Binding_Assay_Workflow start Start incubation Incubate ERα, [³H]17β-estradiol, and Test Compound start->incubation separation Separate Bound and Free Radioligand incubation->separation measurement Measure Radioactivity of Bound Fraction separation->measurement analysis Calculate IC₅₀ and Kᵢ measurement->analysis end End analysis->end

Caption: Workflow for a competitive ER binding assay.

Cell_Proliferation_Assay_Workflow start Start seeding Seed Cancer Cells in 96-Well Plates start->seeding treatment Treat Cells with Test Compounds seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization absorbance Measure Absorbance solubilization->absorbance analysis Calculate GI₅₀ absorbance->analysis end End analysis->end

Caption: Workflow for a cell proliferation (MTT) assay.

References

Safety Operating Guide

Safe Disposal of Raloxifene 6-Monomethyl Ether: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Raloxifene 6-Monomethyl Ether, a research-grade chemical derivative of Raloxifene, is critical for ensuring laboratory safety and environmental protection.[1] While specific disposal protocols for this particular compound are not explicitly detailed in available literature, a conservative approach based on the known hazards of its parent compound, Raloxifene, and general principles of pharmaceutical waste management is essential. This guide provides a comprehensive operational plan for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.

Chemical and Safety Data Overview

This compound is a biochemical used for proteomics and other research applications.[2] Due to its classification as a "pharmaceutical related compound of unknown potency," it must be handled with care.[3] The parent compound, Raloxifene, is classified as a suspected reproductive toxin and is recognized as being very toxic to aquatic life with long-lasting effects.[4][5] Therefore, this compound should be treated as hazardous waste to mitigate potential health and environmental risks.

Identifier Value Source
CAS Number 178451-13-3[2][6][7]
Molecular Formula C₂₉H₂₉NO₄S[2][7]
Molecular Weight 487.61 g/mol [2][7]
Physical Form Powder[7]
Known Hazards Pharmaceutical compound of unknown potency. Related compounds are suspected reproductive toxins and are toxic to aquatic life.[3][5]

Step-by-Step Disposal Protocol

Adherence to a strict, multi-step disposal process is mandatory. This process aligns with guidelines from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) for managing pharmaceutical waste.[8][9][10]

1. Waste Classification and Segregation:

  • Classification: Treat all solid this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) as hazardous pharmaceutical waste.

  • Segregation: Do not mix this waste with non-hazardous laboratory trash. Use a dedicated, clearly labeled hazardous waste container.[11]

2. Containment and Labeling:

  • Primary Container: Place the waste in a robust, sealed container made of a non-reactive material.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Toxic," "Environmental Hazard"), and the accumulation start date.

3. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[12]

4. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management contractor.

  • Prohibited Actions: DO NOT dispose of this compound down the drain or in the regular trash.[9][11] Flushing of hazardous pharmaceuticals is prohibited by the EPA.[9]

  • Recommended Treatment: The standard and required method for treating such pharmaceutical waste is high-temperature incineration at a permitted hazardous waste facility.[9][10]

Disposal Workflow Diagram

G cluster_0 Step 1: On-Site Handling cluster_1 Step 2: Containment & Storage cluster_2 Step 3: Final Disposition A Generate Waste (Unused chemical, contaminated labware) B Classify as Hazardous Pharmaceutical Waste A->B C Segregate from Non-Hazardous Waste B->C D Place in Labeled, Sealed Hazardous Waste Container C->D E Store in Secure Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Transport by Licensed Hazardous Waste Vendor F->G H Dispose via High-Temp Incineration at Permitted Facility G->H I Drain Disposal (Prohibited) J Trash Disposal (Prohibited) G A Is Compound a Pharmaceutical Derivative? B Does Parent Compound Have Known Hazards? (e.g., Aquatic Toxicity, Reprotoxicity) A->B Yes RESULT2 Follow General Chemical Waste Guidelines and Consult EHS A->RESULT2 No C Is Specific Disposal Data Available? B->C Yes B->RESULT2 No D Is it Listed as RCRA Hazardous Waste? C->D No C->RESULT2 Yes RESULT1 Treat as Hazardous Pharmaceutical Waste D->RESULT1 No, but Precaution dictates treating as such D->RESULT1 Yes

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.